Product packaging for 4-NITRO-[1,1'-BIPHENYL]-3-OL(Cat. No.:CAS No. 18062-89-0)

4-NITRO-[1,1'-BIPHENYL]-3-OL

Cat. No.: B096009
CAS No.: 18062-89-0
M. Wt: 215.2 g/mol
InChI Key: HYPKGPVDQYUOSV-UHFFFAOYSA-N
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Description

4-Nitro-[1,1'-biphenyl]-3-ol (CAS No: 18062-89-0 ) is a nitro-substituted biphenyl compound of interest in chemical research and development. With a molecular formula of C12H9NO3 and a molecular weight of 215.21 g/mol , this compound serves as a versatile synthetic intermediate or building block for the creation of more complex molecules. Researchers value such nitrated biphenyl derivatives for their role in exploring structure-activity relationships and in the synthesis of specialized materials . As a solid compound , it should be stored according to recommended safety conditions. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO3 B096009 4-NITRO-[1,1'-BIPHENYL]-3-OL CAS No. 18062-89-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18062-89-0

Molecular Formula

C12H9NO3

Molecular Weight

215.2 g/mol

IUPAC Name

2-nitro-5-phenylphenol

InChI

InChI=1S/C12H9NO3/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,14H

InChI Key

HYPKGPVDQYUOSV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])O

Other CAS No.

18062-89-0

solubility

1.39e-04 M

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitro-[1,1'-biphenyl]-3-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to Nitro-hydroxy Biphenyls

The nomenclature "4-NITRO-[1,1'-BIPHENYL]-3-OL" presents a degree of ambiguity regarding the precise positioning of the nitro and hydroxyl functional groups on the biphenyl framework. This technical guide will primarily focus on the well-documented isomer, 3-Nitro-[1,1'-biphenyl]-4-ol (CAS No. 885-82-5) , for which substantial data is available. Information on other related isomers, such as 4'-Nitro-[1,1'-biphenyl]-4-ol and 3'-Nitro-[1,1'-biphenyl]-4-ol, will also be included for comparative purposes. These compounds are of significant interest in various research and industrial fields due to their versatile chemical properties stemming from the presence of both nitro and hydroxyl groups.[1] Their applications range from being precursors in the synthesis of more complex organic molecules to potential therapeutic agents.[1][2]

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 3-Nitro-[1,1'-biphenyl]-4-ol and its related isomers are summarized below. These properties are crucial for their handling, application, and analysis.

Property3-Nitro-[1,1'-biphenyl]-4-ol4'-Nitro-[1,1'-biphenyl]-4-ol3'-Nitro-[1,1'-biphenyl]-4-ol
CAS Number 885-82-5[3][4]3916-44-7[5]53059-30-6[1]
Molecular Formula C₁₂H₉NO₃[3]C₁₂H₉NO₃[5]C₁₂H₉NO₃[1]
Molecular Weight 215.20 g/mol [3]215.21 g/mol [5]215.2 g/mol [1]
IUPAC Name 2-nitro-4-phenylphenol[3]4'​-nitro[1,1'​-biphenyl]​-​4-ol4-(3-nitrophenyl)phenol[1]
Synonyms 4-Hydroxy-3-nitrobiphenyl, 3-Nitro-4-biphenylol[3]Not specifiedNot specified
LogP 3.71[4]Not specifiedNot specified

Experimental Protocols: Synthesis of Nitro-hydroxy Biphenyls

The synthesis of nitro-hydroxy biphenyl derivatives can be achieved through various organic chemistry methodologies. The primary approaches involve either the functionalization of a pre-existing biphenyl core or the construction of the biphenyl structure through cross-coupling reactions.

General Synthesis Strategy via Suzuki Coupling

A common and efficient method for synthesizing substituted biphenyls is the Suzuki coupling reaction. This involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. For the synthesis of 3'-Nitro-[1,1'-biphenyl]-4-ol, this would typically involve the reaction of 3-nitrobromobenzene with 4-hydroxyphenylboronic acid.[1]

Detailed Protocol:

  • Reaction Setup: To a reaction vessel, add the aryl halide (e.g., 3-nitrobromobenzene), the arylboronic acid (e.g., 4-hydroxyphenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., K₂CO₃).

  • Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene or DMF) and an aqueous solution for the base.

  • Reaction Conditions: The mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified, often by column chromatography, to yield the pure nitro-hydroxy biphenyl.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A Aryl Halide (e.g., 3-nitrobromobenzene) F Suzuki Coupling Reaction A->F B Arylboronic Acid (e.g., 4-hydroxyphenylboronic acid) B->F C Palladium Catalyst C->F D Base (e.g., K₂CO₃) D->F E Solvent & Heat E->F G Work-up & Extraction F->G H Purification (Column Chromatography) G->H I Pure Nitro-hydroxy Biphenyl H->I

A generalized workflow for the synthesis of nitro-hydroxy biphenyls via Suzuki coupling.
Alternative Synthesis: Nitration and Hydroxylation

Another synthetic route involves the direct functionalization of the biphenyl scaffold. This typically involves two main steps:

  • Nitration: Biphenyl is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto one of the phenyl rings.[1]

  • Hydroxylation: The resulting nitrobiphenyl then undergoes selective hydroxylation to introduce the hydroxyl group. This can be achieved using oxidizing agents under controlled conditions.[1]

Potential Applications and Biological Activity

Nitro-hydroxy biphenyls are valuable compounds with a range of potential applications, primarily driven by their reactive functional groups.

  • Chemical Synthesis: They serve as crucial intermediates in the synthesis of more complex organic molecules.[1][2] The nitro group can be readily reduced to an amino group, which can then be further modified, for instance, in the production of azo dyes.[2] The hydroxyl group can also undergo various reactions, such as oxidation to form quinone derivatives.[1]

  • Medicinal Chemistry: Research has indicated that some nitro-hydroxy biphenyl derivatives may possess therapeutic properties, including potential anti-inflammatory and antimicrobial effects.[1] The biphenyl moiety is considered a "privileged structure" in medicinal chemistry, frequently appearing in biologically active molecules.[2]

  • Materials Science: Substituted biphenyls are integral components in the development of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).[2]

  • Industrial Chemicals: These compounds can be used in the manufacturing of dyes, pigments, and other specialty chemicals.[1]

Applications cluster_synthesis Chemical Synthesis cluster_medicinal Medicinal Chemistry cluster_materials Materials Science center_node This compound & Isomers node_synthesis Precursor for complex molecules center_node->node_synthesis node_medicinal Potential therapeutic agents center_node->node_medicinal node_materials Advanced materials center_node->node_materials node_dyes Azo dyes and pigments node_synthesis->node_dyes via amino derivative node_antiinflammatory Anti-inflammatory node_medicinal->node_antiinflammatory node_antimicrobial Antimicrobial node_medicinal->node_antimicrobial node_oleds OLEDs node_materials->node_oleds node_liquid_crystals Liquid Crystals node_materials->node_liquid_crystals

Potential applications of nitro-hydroxy biphenyl compounds.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 3-Nitro-[1,1'-biphenyl]-4-ol and its isomers. The following information is derived from available safety data sheets.

Hazard CategoryGHS Classification for 3-Nitro-[1,1'-biphenyl]-4-olPrecautionary Measures
Acute Toxicity H302: Harmful if swallowed.[3]Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.[6][7]
Skin Irritation H315: Causes skin irritation.[3]Wear protective gloves and clothing.[6][7]
Eye Damage H318: Causes serious eye damage.[3]Wear eye and face protection.[6][7]
Respiratory Irritation H335: May cause respiratory irritation.[3]Avoid breathing dust. Use only outdoors or in a well-ventilated area.[6]

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[6]

Disposal: Dispose of contents and container to an approved waste disposal plant.[6] It is important to prevent this chemical from entering the environment as it can be toxic to aquatic life with long-lasting effects.[6]

Spectral Information

A variety of spectral data is available for 3-Nitro-[1,1'-biphenyl]-4-ol, which is essential for its identification and characterization. This includes:

  • ¹H NMR and ¹³C NMR Spectra: Available from sources such as SpectraBase.[3]

  • Mass Spectrometry (GC-MS): Data is available in the NIST database.[3]

  • Infrared (IR) Spectra: FTIR spectra are also available.[3]

This comprehensive spectral information allows for the unambiguous identification and quality control of the compound in a research or industrial setting.

References

Spectroscopic Analysis of Nitro-Hydroxy Biphenyls: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data of Isomeric Nitro-Hydroxy Biphenyls

Due to the limited availability of public data for 4-nitro-[1,1'-biphenyl]-3-ol, we present the data for the isomer 3'-nitro-[1,1'-biphenyl]-4-ol. The substitution pattern significantly influences the chemical shifts in NMR and the vibrational modes in IR spectroscopy.

3'-Nitro-[1,1'-biphenyl]-4-ol

Table 1: ¹H NMR Spectroscopic Data for 3'-Nitro-[1,1'-biphenyl]-4-ol

Chemical Shift (δ) in ppmMultiplicityAssignment
~10.32broad singlet-OH

Note: The chemical shift of the hydroxyl proton can vary with concentration and solvent.

Table 2: General Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₉NO₃
Molecular Weight215.2 g/mol

Experimental Protocols

The following sections describe standard methodologies for acquiring spectroscopic data for aromatic compounds like nitro-hydroxy biphenyls.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:

  • A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • The solution is transferred to an NMR tube.

Data Acquisition:

  • ¹H NMR: Proton NMR spectra are acquired to identify the chemical environment, multiplicity (splitting pattern), and integration (number of protons) of the hydrogen atoms.

  • ¹³C NMR: Carbon-13 NMR spectra are recorded to determine the number of chemically non-equivalent carbon atoms and their chemical environment. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

Sample Preparation:

  • Solid Sample (KBr Pellet): A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin pellet.

  • Attenuated Total Reflectance (ATR): The sample is placed directly on the ATR crystal.

Data Acquisition: The sample is scanned with infrared radiation, and the absorption is measured as a function of wavenumber (cm⁻¹). Characteristic absorption bands indicate the presence of specific functional groups (e.g., -OH, -NO₂, aromatic C-H).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Various types of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Electron Impact (EI) sources coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the ion source.

Data Acquisition: The instrument ionizes the sample and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks, which can provide structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination Final_Report Final_Report Structure_Determination->Final_Report Final Report

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-NITRO-[1,1'-BIPHENYL]-3-OL

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 4-NITRO-[1,1'-BIPHENYL]-3-OL. Due to the limited availability of a published mass spectrum for this specific isomer, this guide presents the documented fragmentation data of the closely related isomer, 4-hydroxy-3-nitrobiphenyl (also known as 3-nitro-[1,1'-biphenyl]-4-ol), and extrapolates a predicted fragmentation pathway for the target compound based on established principles of mass spectrometry. This document also outlines a comprehensive experimental protocol for the analysis of such compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Mass Spectrometry Fragmentation Pattern

Electron Ionization (EI) is a common technique for the mass analysis of organic compounds like this compound. This high-energy ionization method leads to extensive fragmentation, which can provide valuable structural information.[1] The molecular weight of this compound is 215.21 g/mol .

The fragmentation of a related isomer, 4-hydroxy-3-nitrobiphenyl (CAS 885-82-5), provides a strong basis for predicting the fragmentation of this compound. The mass spectrum of 4-hydroxy-3-nitrobiphenyl shows a prominent molecular ion peak and several characteristic fragment ions.[2]

Quantitative Data from a Closely Related Isomer: 4-Hydroxy-3-nitrobiphenyl

The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization mass spectrum of 4-hydroxy-3-nitrobiphenyl.[2]

m/zRelative Intensity (%)Proposed Ion Structure/Fragment Loss
215100.0[M]•+ (Molecular Ion)
21613.8[M+1]•+ (Isotopic Peak)
16910.9[M - NO₂]+
14112.0[M - NO₂ - CO]+
13919.2[M - NO - OH - H]+ or [M - NO₂ - 2H]+
1159.8[C₉H₇]+ or [C₆H₅-C₂H₂]+
Predicted Fragmentation Pathway for this compound

The fragmentation of this compound is expected to follow similar pathways, initiated by the ionization of the molecule. The presence of the nitro (-NO₂) and hydroxyl (-OH) groups on the same phenyl ring will influence the fragmentation cascade. Aromatic compounds are known to produce strong molecular ion peaks due to their stable structure.[3]

The following Graphviz diagram illustrates the predicted major fragmentation pathways.

fragmentation_pathway M This compound m/z = 215 F1 [M - NO₂]⁺ m/z = 169 M->F1 - NO₂ F4 [M - OH]⁺ m/z = 198 M->F4 - OH F5 [M - NO]⁺ m/z = 185 M->F5 - NO F2 [M - NO₂ - CO]⁺ m/z = 141 F1->F2 - CO F3 [C₉H₇]⁺ m/z = 115 F2->F3 - C₂H₂

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

The analysis of nitrobiphenylols is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation of isomers and provides detailed mass spectra for identification.[4]

Sample Preparation and Derivatization

For GC-MS analysis, polar compounds like phenols are often derivatized to increase their volatility and improve chromatographic performance.[5]

  • Extraction: If the analyte is in a complex matrix (e.g., environmental or biological samples), a liquid-liquid or solid-phase extraction should be performed to isolate the compound.

  • Derivatization: The hydroxyl group can be derivatized, for example, by methylation using diazomethane or by silylation.[5] However, direct analysis of the underivatized compound may also be possible depending on the GC conditions.

GC-MS Analysis

The following is a general protocol for the GC-MS analysis of nitrophenolic compounds.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic compounds.

    • Injector: Splitless injection is often used for trace analysis.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: An initial temperature of 80-100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

    • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification if required.

Experimental Workflow

The logical flow of the experimental process is outlined in the diagram below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Injection GC Injection and Separation Derivatization->GC_Injection MS_Analysis Mass Spectrometry Detection (EI, 70 eV) GC_Injection->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Spectrum_Analysis Mass Spectrum Analysis and Library Matching Data_Acquisition->Spectrum_Analysis Quantification Quantification (if required) Spectrum_Analysis->Quantification

Caption: General experimental workflow for GC-MS analysis.

References

Infrared spectroscopy analysis of 4-NITRO-[1,1'-BIPHENYL]-3-OL functional groups

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 4-NITRO-[1,1'-BIPHENYL]-3-OL

Abstract

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This guide provides a detailed technical overview of the application of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of this compound. The analysis focuses on identifying the characteristic vibrational frequencies of its primary functional groups: the hydroxyl (-OH) group, the nitro (-NO₂) group, and the aromatic biphenyl structure. This document outlines the expected spectral data, a comprehensive experimental protocol for sample analysis, and a logical workflow for the spectroscopic process. It is intended for researchers, scientists, and professionals in the field of analytical chemistry and drug development.

Molecular Structure and Key Functional Groups

This compound is an organic compound featuring a biphenyl backbone substituted with both a hydroxyl and a nitro group. These functional groups give the molecule distinct chemical properties and produce characteristic absorption bands in an infrared spectrum, allowing for its unambiguous identification and structural confirmation.

Caption: Chemical structure of this compound with key functional groups.

Expected Infrared Absorption Frequencies

The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands. The precise wavenumber of these bands can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding. The expected vibrational frequencies for each functional group are summarized below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityNotes
Hydroxyl (-OH) O-H Stretch3500 - 3200Strong, BroadThe broadness is due to intermolecular hydrogen bonding.
C-O Stretch1260 - 1000Medium-Strong
Nitro (-NO₂) Aromatic Asymmetric N-O Stretch1550 - 1475StrongThis is a highly characteristic and intense band for aromatic nitro compounds.[1][2]
Symmetric N-O Stretch1360 - 1290StrongThis second strong band, in conjunction with the asymmetric stretch, confirms the nitro group.[1]
C-N Stretch890 - 835Medium
Aromatic Biphenyl Aromatic C-H Stretch3100 - 3000Medium-WeakAppears just to the left of the 3000 cm⁻¹ line.[3][4]
Aromatic C=C Stretch1600 - 1450Medium-WeakMultiple bands are typically observed in this region due to in-ring vibrations.[3][5]
C-H Out-of-Plane Bend900 - 675Medium-StrongThe pattern of these bands can sometimes help determine the substitution pattern on the aromatic rings.[3]

Experimental Protocol: FTIR Spectroscopy

This section details a standard methodology for acquiring the infrared spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.

Objective: To obtain a high-resolution FTIR spectrum of the solid sample for functional group analysis.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Analytical balance

  • Spatula

  • Drying oven

  • FTIR-grade Potassium Bromide (KBr), dried

  • This compound sample, pure and dry

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the spectrometer's sample compartment is empty.

    • Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (KBr Pellet Method):

    • Dry the KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water, then cool in a desiccator.

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 150-200 mg of the dried FTIR-grade KBr.

    • Combine the sample and KBr in the agate mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize light scattering.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet die.

    • Ensure the powder is evenly distributed across the die surface.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder within the FTIR spectrometer's sample compartment.

    • Acquire the sample spectrum. Typical acquisition parameters are:

      • Scan Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Data Processing and Analysis:

    • The spectrometer software will automatically perform the Fourier transform and subtract the background spectrum.

    • Process the resulting spectrum by performing a baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

    • Compare the observed peaks with the expected frequencies (as listed in the table above) to identify the functional groups.

Workflow for Spectroscopic Analysis

The process of analyzing a compound using IR spectroscopy follows a structured workflow, from initial preparation to final interpretation and reporting.

prep Sample Preparation (e.g., KBr Pellet) acq Acquire Sample Spectrum prep->acq bkg Acquire Background Spectrum (Atmosphere) bkg->acq Subtracted from Sample Data proc Data Processing (Baseline Correction, Smoothing) acq->proc peak Peak Identification & Annotation proc->peak interp Spectral Interpretation (Assign Functional Groups) peak->interp report Reporting (Data Tables & Analysis Summary) interp->report

Caption: General workflow for FTIR spectroscopy analysis from sample prep to final report.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of this compound. The presence of strong and characteristic absorption bands for the hydroxyl and nitro groups, combined with the distinct fingerprint of the aromatic biphenyl system, allows for confident confirmation of its chemical identity. By following a rigorous experimental protocol, researchers can obtain high-quality spectra that provide crucial data for quality control, reaction monitoring, and further research in drug development and materials science.

References

Solubility and stability of 4-NITRO-[1,1'-BIPHENYL]-3-OL in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility and Stability of 4-NITRO-[1,1'-BIPHENYL]-3-OL

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound (also known as 4-hydroxy-3-nitrobiphenyl, CAS No. 885-82-5). Due to the limited availability of data for this specific isomer, this guide also incorporates relevant information from structurally similar isomers to provide a broader understanding of its physicochemical properties. This document includes tabulated solubility data, detailed experimental protocols for solubility and stability assessment, and workflow diagrams to support laboratory investigations.

Chemical Properties

This compound is an organic compound featuring a biphenyl backbone with a nitro (-NO2) and a hydroxyl (-OH) group. These functional groups are significant determinants of the molecule's chemical behavior, including its solubility and stability. The nitro group is electron-withdrawing, while the hydroxyl group is an electron-donating group that can also participate in hydrogen bonding.

Solubility Profile

The solubility of this compound is influenced by its large non-polar aromatic structure and its polar functional groups.

Quantitative Solubility Data

Quantitative solubility data for this compound is sparse in publicly available literature. The following table summarizes the available data.

SolventSolubility (Molar)Temperature (°C)Source
Water3.89 x 10⁻⁵ MNot Specified[1]
Qualitative Solubility Data

Qualitative solubility information for this compound and its isomers provides additional context for solvent selection in experimental and developmental work.

CompoundSolventSolubility DescriptionSource
This compoundWaterSparingly soluble, very low to negligible[1][2]
4'-Nitro-[1,1'-biphenyl]-4-olWaterLow solubility[3]
EthanolReadily dissolves[3][4]
AcetoneReadily dissolves[3][4]
DMSOReadily dissolves[3]
EtherSoluble[4]
4-Nitrobiphenyl (parent compound)WaterInsoluble[5]
EtherSoluble[5]
BenzeneSoluble[5]
ChloroformSoluble[5]
Acetic AcidSoluble[5]
Cold AlcoholSlightly soluble[5]

Stability Profile

Recommended Storage Conditions:

  • Store in a sealed container[4].

  • Protect from light[4].

  • Store at ambient or room temperature[1][4].

Experimental Protocols

The following sections provide detailed, generalized protocols for determining the solubility and stability of this compound.

Protocol for Equilibrium Solubility Determination

This protocol describes a standard shake-flask method for determining the equilibrium solubility of a compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, hexane/ethyl acetate mixtures)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visible to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

  • Equilibrate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, remove the vials and allow the undissolved solid to settle.

  • Centrifuge the samples to pellet any remaining suspended solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a known volume of a suitable solvent for analysis.

  • Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry against a standard curve.

  • Calculate the solubility in the desired units (e.g., mg/mL, M).

Protocol for Stability Assessment using HPLC

This protocol outlines a method to assess the stability of this compound in a given solvent over time.

Materials:

  • A stock solution of this compound of known concentration in the solvent of interest.

  • HPLC system with a UV detector.

  • A suitable HPLC column (e.g., C18 reverse-phase). A described method for a related compound uses a mobile phase of acetonitrile, water, and phosphoric acid[6].

  • Incubators or environmental chambers set to desired storage conditions (e.g., temperature, humidity, light).

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Aliquot the solution into several vials appropriate for the storage conditions being tested (e.g., clear glass for light exposure, amber glass for light protection).

  • Store the vials under the desired conditions (e.g., 25 °C/60% RH, 40 °C/75% RH).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each storage condition.

  • Analyze the sample by HPLC to determine the concentration of this compound remaining.

  • The HPLC method should also be able to separate the parent compound from any potential degradation products.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the experimental protocols described above.

G cluster_0 Equilibrium Solubility Workflow A Add excess compound to solvent B Equilibrate (Shake/Rotate) A->B C Centrifuge to pellet solid B->C D Withdraw and dilute supernatant C->D E Quantify concentration (HPLC/UV-Vis) D->E F Calculate Solubility E->F

Caption: Workflow for Equilibrium Solubility Determination.

G cluster_1 HPLC Stability Study Workflow P1 Prepare stock solution P2 Aliquot and store under test conditions P1->P2 P3 Withdraw samples at time points P2->P3 P4 Analyze by HPLC P3->P4 P5 Calculate % remaining vs. time P4->P5 P6 Determine degradation kinetics P5->P6

Caption: Workflow for HPLC-Based Stability Assessment.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While quantitative data is limited, the provided qualitative information and generalized experimental protocols offer a solid foundation for researchers and drug development professionals to conduct further investigations into the physicochemical properties of this compound. The workflows presented visually outline the necessary steps for robust solubility and stability testing in the laboratory. Further empirical studies are warranted to expand the quantitative understanding of this molecule's behavior in a wider range of solvents and conditions.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-NITRO-[1,1'-BIPHENYL]-3-OL Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-NITRO-[1,1'-BIPHENYL]-3-OL and its isomers. This class of compounds, characterized by a biphenyl scaffold functionalized with nitro and hydroxyl groups, holds significant interest for researchers in medicinal chemistry and materials science due to their potential biological activities and utility as synthetic intermediates. This document summarizes key physicochemical data, details common experimental protocols for their synthesis and analysis, and visualizes relevant chemical and biological pathways.

Physicochemical Properties of this compound Isomers

The positioning of the nitro and hydroxyl groups on the biphenyl core gives rise to several isomers with distinct physical and chemical properties. The data for four prominent isomers are summarized in Table 1 for easy comparison.

Table 1: Physicochemical Data of this compound Isomers

Property3'-Nitro-[1,1'-biphenyl]-4-ol4'-Nitro-[1,1'-biphenyl]-4-ol3-Nitro(1,1'-biphenyl)-4-ol4'-Nitro-[1,1'-biphenyl]-3-ol
CAS Number 53059-30-63916-44-7885-82-528023-89-4
Molecular Formula C₁₂H₉NO₃C₁₂H₉NO₃C₁₂H₉NO₃C₁₂H₉NO₃
Molecular Weight 215.21 g/mol 215.21 g/mol 215.21 g/mol 215.21 g/mol
Appearance Not specifiedYellow to light brown crystalline powder[1]Not specifiedNot specified
Melting Point Not specified198-202 °C[1]69-70 °C[2]Not specified
Boiling Point Not specifiedNot specified338.5 ± 30.0 °C (Predicted)[2]Not specified
pKa Not specifiedNot specified6.97 ± 0.14 (Predicted)[2]Not specified
LogP Not specifiedNot specified3.71[3]Not specified
Solubility Not specifiedLow solubility in water; soluble in ethanol, acetone, and DMSO[1]Not specifiedNot specified

Experimental Protocols

The synthesis of nitrobiphenylols commonly involves two primary strategies: the nitration of a biphenylol precursor or the palladium-catalyzed cross-coupling of appropriately substituted benzene derivatives.

Synthesis

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. For the synthesis of 4'-Nitro-[1,1'-biphenyl]-4-ol, a common route involves the coupling of 4-hydroxyphenylboronic acid with 1-bromo-4-nitrobenzene.[1]

Reaction Scheme:

(4-hydroxyphenyl)boronic acid + 1-bromo-4-nitrobenzene --(Pd catalyst, Base)--> 4'-Nitro-[1,1'-biphenyl]-4-ol

Detailed Protocol:

  • Reaction Setup: To a reaction vessel, add 4-hydroxyphenylboronic acid (1.2 equivalents), 1-bromo-4-nitrobenzene (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2.0 equivalents).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-Hydroxyphenylboronic Acid Product 4'-Nitro-[1,1'-biphenyl]-4-ol A->Product Suzuki-Miyaura Coupling B 1-Bromo-4-nitrobenzene B->Product Suzuki-Miyaura Coupling Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K2CO3) Solvent Solvent (e.g., Toluene/Water)

Suzuki-Miyaura Coupling Synthesis

The direct nitration of 4-phenylphenol (4-hydroxybiphenyl) can yield the 3-nitro isomer. The reaction conditions must be carefully controlled to favor mono-nitration and to influence the regioselectivity.

Reaction Scheme:

4-Phenylphenol --(Nitrating Agent)--> 3-Nitro(1,1'-biphenyl)-4-ol

Detailed Protocol:

  • Reaction Setup: Dissolve 4-phenylphenol (1.0 equivalent) in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

  • Nitrating Agent: Prepare a nitrating mixture, typically a combination of nitric acid and sulfuric acid, or use a milder nitrating agent like sodium nitrite in an acidic medium.[1]

  • Reaction Conditions: Cool the solution of 4-phenylphenol in an ice bath. Slowly add the nitrating agent dropwise while maintaining a low temperature (0-10 °C) to control the exothermic reaction and minimize side products. Stir the reaction mixture for 1-4 hours.

  • Work-up: Pour the reaction mixture into ice-water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with cold water until the washings are neutral, and dry. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Purification and Analysis

Column chromatography is a standard technique for purifying organic compounds based on their differential adsorption to a stationary phase.

General Protocol:

  • Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane). A layer of sand is added on top of the silica gel.

  • Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel.

  • Elution: The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Column_Chromatography Start Crude Product (Dissolved in minimal solvent) Load Load onto Silica Gel Column Start->Load Elute Elute with Solvent Gradient (e.g., Hexane -> Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Analyze->Collect Fractions are impure Combine Combine Pure Fractions Analyze->Combine Fractions are pure Evaporate Evaporate Solvent Combine->Evaporate End Pure Isomer Evaporate->End

Purification by Column Chromatography

HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. A reverse-phase HPLC method is commonly used for the analysis of nitrophenol isomers.[3]

Typical HPLC Parameters:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.

  • Detection: UV detector set at a wavelength where the analytes have strong absorbance (typically in the range of 254-330 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for the individual this compound isomers are not extensively documented in publicly available literature, the broader classes of nitroaromatic and polyphenolic compounds are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. These activities are often mediated through the modulation of key cellular signaling pathways.

Potential Anti-inflammatory and Antimicrobial Mechanisms

Nitroaromatic compounds can exert antimicrobial effects through the reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that can damage DNA and other vital cellular components.

Phenolic compounds, including biphenylols, are known to possess anti-inflammatory properties. A potential mechanism for this activity is the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inhibition of these pathways can lead to a downstream reduction in the production of inflammatory mediators.

Potential Inhibition of NF-κB Pathway

Disclaimer: The depicted signaling pathway represents a general mechanism of inflammation that can be modulated by various anti-inflammatory compounds. While it is a plausible target for nitrobiphenylols based on the activities of related compounds, direct inhibition of this pathway by the specific isomers discussed in this guide has not been definitively established in the reviewed literature.

Conclusion

The isomers of this compound represent a versatile class of compounds with potential applications in drug discovery and materials science. This guide has provided a consolidated resource of their physicochemical properties, along with detailed procedural outlines for their synthesis and analysis. While their specific biological mechanisms of action require further investigation, their structural similarity to known bioactive molecules suggests that they are promising candidates for further research and development. The information presented herein is intended to serve as a valuable starting point for researchers and professionals working with these compounds.

References

A Historical Perspective on the Discovery and Synthesis of Nitrobiphenyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of nitrobiphenyl compounds, a class of aromatic compounds with significant industrial applications and notable toxicological profiles, has a rich history rooted in the foundational principles of organic synthesis. This technical guide provides a comprehensive historical perspective on the discovery, synthesis, and early toxicological assessment of these compounds. It is designed to offer researchers, scientists, and drug development professionals a thorough understanding of the seminal work that paved the way for modern investigations into the properties and applications of nitrobiphenyls.

Historical Synthesis of Nitrobiphenyl Compounds

The late 19th and early 20th centuries witnessed the development of key synthetic methodologies that enabled the preparation of nitrobiphenyls. Two of the most significant of these are the Ullmann reaction and the Gomberg-Bachmann reaction.

The Ullmann Reaction: A Cornerstone of Biphenyl Synthesis

The Ullmann reaction, discovered by German chemist Fritz Ullmann in 1901, provided a practical method for the synthesis of symmetrical biaryls through the copper-induced coupling of aryl halides. This reaction proved to be particularly effective for the synthesis of 2,2'-dinitrobiphenyl.

The following protocol is adapted from a historical procedure published in Organic Syntheses, which is based on Ullmann's original work.

Procedure:

  • In a 1-liter flask equipped with a mechanical stirrer, 200 g (1.27 moles) of o-chloronitrobenzene and 300 g of clean, dry sand are placed.

  • The mixture is heated in an oil bath to 215–225°C.

  • While maintaining this temperature, 200 g of copper bronze is slowly added over approximately 1.2 hours with continuous stirring.

  • The reaction mixture is stirred at 215–225°C for an additional 1.5 hours.

  • The hot mixture is then poured into a beaker containing 300–500 g of sand and stirred to form small clumps, which are broken up in a mortar upon cooling.

  • The product is extracted by boiling with two 1.5-liter portions of ethanol for 10 minutes each, with filtration after each extraction.

  • The ethanol filtrates are cooled in an ice bath to crystallize the 2,2'-dinitrobiphenyl.

  • A second crop of crystals can be obtained by concentrating the filtrate.

  • The crude product is purified by recrystallization from hot ethanol, yielding pure, yellow crystals.

Quantitative Data from Historical Ullmann Reaction:

ReactantProductYieldMelting Point (°C)
o-Chloronitrobenzene2,2'-Dinitrobiphenyl52–61%123.5–124.5
1-Bromo-2-nitrobenzene2,2'-Dinitrobiphenyl76%Not specified in source

Table 1: Summary of quantitative data from early Ullmann syntheses of 2,2'-dinitrobiphenyl.

The Gomberg-Bachmann Reaction: An Alternative Route to Unsymmetrical Biphenyls

In 1924, Moses Gomberg and Werner E. Bachmann developed a method for the synthesis of unsymmetrical biaryls by the reaction of a diazonium salt with an aromatic compound.[1] This reaction, which proceeds through a free radical mechanism, offered a complementary approach to the Ullmann reaction. While generally providing lower yields, it was a valuable tool for accessing a wider range of substituted biphenyls.

The following protocol for the synthesis of m-nitrobiphenyl is adapted from a procedure in Organic Syntheses.[2]

Procedure:

  • Diazotization of m-Nitroaniline: In a 3-liter flask, 276 g (2 moles) of technical grade m-nitroaniline is dissolved in a mixture of 250 ml of concentrated hydrochloric acid and 500 ml of hot water. After dissolution, 550 ml of concentrated hydrochloric acid is added, and the solution is rapidly cooled to -3 to -5°C in a salt-ice bath. A solution of 144 g (2.09 moles) of sodium nitrite in 350 ml of water is added dropwise while stirring.

  • Preparation of 1-(m-Nitrophenyl)-3,3-dimethyltriazene: The cold diazonium salt solution is slowly added with vigorous stirring to a solution of 190 g (2.34 moles) of 40% dimethylamine solution and 300 g of sodium carbonate in 1.5 liters of water, maintained at 5-10°C. The resulting yellow precipitate of the triazene is filtered, washed with water, and dried.

  • Decomposition of the Triazene in Benzene: A solution of 200 g (1.03 moles) of the dried 1-(m-nitrophenyl)-3,3-dimethyltriazene in 1.5 liters of benzene is heated to reflux while being vigorously stirred. A solution of 148 g (0.8 mole) of 94% toluenesulfonic acid in 750 ml of benzene is added dropwise over 4-4.5 hours.

  • Refluxing is continued for an additional 1-1.5 hours.

  • Work-up: The cooled solution is washed sequentially with water, 5% sodium hydroxide solution, and again with water. The benzene layer is dried with anhydrous calcium chloride.

  • Purification: The benzene is removed by distillation, and the residue is distilled under vacuum (0.1 mm pressure) to yield crude m-nitrobiphenyl as a yellow oil. Further purification can be achieved by crystallization from methanol.

Quantitative Data from a Historical Gomberg-Bachmann Reaction:

ReactantProductYieldBoiling Point (°C at 0.1 mm)
m-Nitroaniline and Benzenem-Nitrobiphenyl42–50%115–118

Table 2: Summary of quantitative data for the synthesis of m-nitrobiphenyl via the Gomberg-Bachmann reaction.[2]

Historical Perspective on the Toxicology of Nitrobiphenyl Compounds

The industrial importance of nitrobiphenyls was paralleled by a growing awareness of their potential health hazards. Early toxicological studies, particularly on 4-nitrobiphenyl, were instrumental in identifying the carcinogenic nature of this class of compounds.

Early Carcinogenicity Studies of 4-Nitrobiphenyl in Dogs

Seminal work by researchers such as W.B. Deichmann and J.L. Radomski in the mid-20th century provided crucial evidence for the carcinogenicity of 4-nitrobiphenyl. Their studies, primarily conducted on dogs, established a clear link between the ingestion of this compound and the development of bladder cancer.

While the exact, detailed protocol from the earliest studies on 4-nitrobiphenyl is not fully available in the searched literature, the following represents a generalized historical protocol for carcinogenicity studies of aromatic amines in dogs from that era, based on available information.[3][4]

Procedure:

  • Animal Model: Beagle dogs were commonly used as the animal model due to their relatively long lifespan and physiological similarities to humans in certain metabolic pathways.

  • Compound Administration: The test compound, such as 4-nitrobiphenyl, was typically administered orally. This was often done by placing the chemical in a gelatin capsule, which was then given to the dogs.

  • Dosage and Duration: The dogs received daily or weekly doses of the compound. The total duration of the studies could extend for several years to allow for the development of tumors.

  • Clinical Observation: The animals were regularly monitored for any signs of toxicity, including changes in weight, appetite, and behavior. Urine and blood samples were likely collected periodically for analysis.

  • Pathological Examination: After the study period or upon the animal's death, a thorough necropsy was performed. Tissues from all major organs, with a particular focus on the urinary bladder, were collected, preserved in formalin, sectioned, and examined microscopically for the presence of tumors and other pathological changes.

Key Findings from Early Dog Studies:

  • Oral administration of 4-nitrobiphenyl to dogs was shown to induce carcinomas of the bladder.[5]

  • These studies were critical in establishing 4-nitrobiphenyl as a potent bladder carcinogen in this animal model.

Visualizations

Synthesis_Workflows cluster_ullmann Ullmann Reaction (1901) cluster_gomberg Gomberg-Bachmann Reaction (1924) ArylHalide Aryl Halide (e.g., o-Chloronitrobenzene) Dinitrobiphenyl Symmetrical Biaryl (e.g., 2,2'-Dinitrobiphenyl) ArylHalide->Dinitrobiphenyl Coupling Copper Copper Powder (Catalyst) Heat High Temperature (e.g., 215-225°C) AromaticAmine Aromatic Amine (e.g., m-Nitroaniline) Diazotization Diazotization (NaNO₂, HCl) AromaticAmine->Diazotization DiazoniumSalt Diazonium Salt Diazotization->DiazoniumSalt Nitrobiphenyl Unsymmetrical Biaryl (e.g., m-Nitrobiphenyl) DiazoniumSalt->Nitrobiphenyl Radical Coupling Arene Aromatic Compound (e.g., Benzene)

Caption: Historical Synthesis Routes to Nitrobiphenyls.

Toxicology_Workflow cluster_protocol Historical Carcinogenicity Study Workflow Compound Test Compound (e.g., 4-Nitrobiphenyl) Administration Oral Administration (Capsules) Compound->Administration AnimalModel Animal Model (Beagle Dogs) Administration->AnimalModel LongTermDosing Long-Term Dosing (Daily/Weekly for Years) AnimalModel->LongTermDosing Monitoring Clinical Monitoring (Weight, Behavior, etc.) LongTermDosing->Monitoring Necropsy Necropsy and Histopathology Monitoring->Necropsy BladderCancer Observation of Bladder Carcinoma Necropsy->BladderCancer

Caption: Early Carcinogenicity Testing Workflow.

Conclusion

The discovery and development of synthetic routes to nitrobiphenyl compounds, pioneered by chemists like Ullmann, Gomberg, and Bachmann, laid the groundwork for the production of a wide array of industrially significant chemicals. Concurrently, the early and diligent work of toxicologists in assessing the health effects of these compounds, particularly the carcinogenicity of 4-nitrobiphenyl, highlighted the critical importance of safety evaluation. This historical interplay between synthesis and toxicology continues to be a central theme in modern chemical research and drug development, emphasizing the need for a comprehensive understanding of a compound's properties from its creation to its biological impact. This guide serves as a testament to the enduring legacy of these early scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-NITRO-[1,1'-BIPHENYL]-3-OL via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This reaction facilitates the synthesis of biaryl compounds, which are significant structural motifs in many pharmaceuticals, natural products, and advanced materials.[4] This application note provides a detailed protocol for the synthesis of 4-NITRO-[1,1'-BIPHENYL]-3-OL, a key intermediate in various synthetic pathways. The protocol is designed for researchers, scientists, and professionals in drug development.

The synthesis of this compound is achieved through the Suzuki coupling of an aryl halide (1-bromo-4-nitrobenzene) with an arylboronic acid (3-hydroxyphenylboronic acid) in the presence of a palladium catalyst and a base. The general reaction scheme is depicted below:

Reaction Scheme:

Data Presentation: Reagents and Reaction Conditions

The following table summarizes the key reagents, catalysts, bases, and solvents commonly employed in Suzuki coupling reactions, adaptable for the synthesis of this compound. The selection of specific conditions can influence reaction yield and purity.

Parameter Reagent/Condition Typical Concentration/Amount Notes
Aryl Halide 1-Bromo-4-nitrobenzene1.0 equivalentAryl iodides or triflates can also be used and may exhibit higher reactivity.[1][5]
Arylboronic Acid 3-Hydroxyphenylboronic acid1.1 - 1.5 equivalentsA slight excess of the boronic acid is often used to ensure complete consumption of the aryl halide.
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a ligand1-5 mol%The choice of catalyst and ligand can be critical for reaction efficiency.[6][7]
Ligand (if using Pd₂(dba)₃) XPhos, SPhos, or Triphenylphosphine (PPh₃)2-10 mol%Ligands stabilize the palladium catalyst and facilitate the catalytic cycle.[7][8]
Base Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), or Cesium Carbonate (Cs₂CO₃)2-3 equivalentsThe base is crucial for the activation of the boronic acid.[5][6]
Solvent System Dioxane/Water, Toluene/Water, or THF/WaterTypically a 4:1 to 10:1 ratio of organic solvent to waterA biphasic solvent system is common for Suzuki reactions.[1]
Reaction Temperature 80-120 °CThe optimal temperature depends on the specific substrates and catalyst system.
Reaction Time 2-24 hoursReaction progress should be monitored by TLC or LC-MS.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • 1-Bromo-4-nitrobenzene

  • 3-Hydroxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-nitrobenzene (1.0 eq.), 3-hydroxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio via syringe. The reaction mixture should be stirred to ensure proper mixing.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound via Suzuki coupling.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: 1-Bromo-4-nitrobenzene 3-Hydroxyphenylboronic acid K₂CO₃ inert Establish Inert Atmosphere (N₂/Ar) reagents->inert catalyst Add Pd(PPh₃)₄ Catalyst inert->catalyst solvent Add Dioxane/H₂O Solvent catalyst->solvent heat Heat to 100 °C with Stirring solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Dilute & Extract with Ethyl Acetate cool->extract wash Wash with H₂O and Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify by Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 4-NITRO-[1,1'-BIPHENYL]-3-OL via Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of substituted biphenyls is of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the construction of the biaryl scaffold, offering high yields and broad functional group tolerance.[1][2] This document provides detailed protocols and application notes for the synthesis of a specific substituted biphenyl, 4-NITRO-[1,1'-BIPHENYL]-3-OL, utilizing common palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings.

The presence of both a nitro group and a hydroxyl group on the biphenyl core requires careful consideration of the reaction conditions to avoid side reactions and ensure high yields. The choice of catalyst, ligand, base, and solvent is crucial for the successful synthesis of this target molecule.

Retrosynthetic Analysis

The target molecule, this compound, can be synthesized by forming the C-C bond between the two phenyl rings using a palladium-catalyzed cross-coupling reaction. The disconnection can be made between the two rings, leading to two possible synthetic strategies, as illustrated below.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_negishi Negishi Coupling Target This compound Aryl_Halide_1 4-Iodo-2-nitrophenol (or triflate/bromide) Aryl_Halide_1->Target Pd Catalyst, Base Boronic_Acid_1 Phenylboronic acid Boronic_Acid_1->Target Aryl_Halide_2 1-Bromo-4-nitrobenzene Aryl_Halide_2->Target Pd or Ni Catalyst Organozinc_1 3-Hydroxyphenylzinc chloride Organozinc_1->Target

Figure 1: Retrosynthetic approaches for this compound.

Recommended Synthetic Protocols

Based on the general principles of palladium-catalyzed cross-coupling reactions, the following protocols are recommended for the synthesis of this compound. The Suzuki-Miyaura coupling is often preferred due to the stability and commercial availability of boronic acids and the generally mild reaction conditions.[3] The Negishi coupling offers a powerful alternative, particularly when dealing with complex substrates.[4][5]

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of a substituted aryl halide with an arylboronic acid.

Reaction Scheme:

G Reactant_A 4-Bromo-2-nitrophenol Product This compound Reactant_A->Product Pd(PPh3)4, K2CO3, Toluene/H2O, 80 °C Reactant_B Phenylboronic acid Reactant_B->Product

Figure 2: Suzuki-Miyaura reaction for this compound.

Materials:

  • 4-Bromo-2-nitrophenol

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-bromo-2-nitrophenol (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (10 mL) and deionized water (2 mL) to the flask.

  • The reaction mixture is heated to 80 °C and stirred vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Table 1: Representative Data for Suzuki-Miyaura Coupling Reactions

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-2-nitrophenolPhenylboronic acidPd(PPh3)4 (5)K2CO3Toluene/H2O801885 (Estimated)Analogous to[6]
24-Iodo-2-nitrophenolPhenylboronic acidPd(dppf)Cl2 (3)Cs2CO3Dioxane/H2O901292 (Estimated)Analogous to[7]
Protocol 2: Negishi Coupling

This protocol involves the coupling of an aryl halide with an organozinc reagent.[8]

Reaction Scheme:

G Reactant_A 1-Bromo-4-nitrobenzene Product This compound Reactant_A->Product Pd(PPh3)4, THF, 60 °C Reactant_B 3-Hydroxyphenylzinc chloride Reactant_B->Product

Figure 3: Negishi coupling for this compound.

Materials:

  • 1-Bromo-4-nitrobenzene

  • 3-Bromophenol

  • n-Butyllithium (n-BuLi)

  • Zinc chloride (ZnCl2)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

Part A: Preparation of the Organozinc Reagent

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 3-bromophenol (1.0 mmol) and anhydrous THF (5 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. Stir for 30 minutes at -78 °C.

  • In a separate flask, dissolve zinc chloride (1.2 mmol) in anhydrous THF (5 mL).

  • Transfer the zinc chloride solution to the lithium salt solution at -78 °C via cannula.

  • Allow the mixture to warm to room temperature and stir for 1 hour to form the 3-hydroxyphenylzinc chloride solution.

Part B: Cross-Coupling Reaction

  • To another flask under an inert atmosphere, add 1-bromo-4-nitrobenzene (0.9 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.045 mmol, 5 mol%).

  • Add the freshly prepared organozinc solution from Part A to this flask via cannula.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Table 2: Representative Data for Negishi Coupling Reactions

EntryAryl HalideOrganozinc ReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
11-Bromo-4-nitrobenzene3-Hydroxyphenylzinc chloridePd(PPh3)4 (5)THF601678 (Estimated)Analogous to[8][9]
21-Iodo-4-nitrobenzene3-Hydroxyphenylzinc chloridePdCl2(dppf) (3)DMF801285 (Estimated)Analogous to[5]

Reaction Mechanisms and Workflows

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-M PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Biaryl M-X RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Figure 4: General catalytic cycle for palladium-catalyzed cross-coupling.

The experimental workflow for the synthesis of this compound is outlined below.

G Start Start Reagents Combine Aryl Halide, Organometallic Reagent, Catalyst, and Base Start->Reagents Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction (TLC) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Dry Dry Organic Layer Workup->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Figure 5: Experimental workflow for biphenyl synthesis.

Safety Considerations

  • Palladium catalysts and their reagents can be toxic and should be handled in a well-ventilated fume hood.

  • Organolithium reagents such as n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Solvents such as toluene and THF are flammable.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The palladium-catalyzed Suzuki-Miyaura and Negishi cross-coupling reactions are highly effective methods for the synthesis of this compound. The choice of reaction will depend on the availability of starting materials and the specific requirements of the research. The protocols provided herein offer a solid foundation for researchers to successfully synthesize this and other substituted biphenyl compounds. It is important to note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the highest possible yields.

References

Synthesis of 4-NITRO-[1,1'-BIPHENYL]-3-OL from Biphenyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 4-NITRO-[1,1'-BIPHENYL]-3-OL, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the electrophilic nitration of biphenyl to yield 4-nitrobiphenyl, which is subsequently hydroxylated via a Wohl-Aue reaction to afford the target compound. This protocol includes step-by-step procedures, quantitative data, and safety precautions.

Introduction

Substituted biphenyls are a prominent structural motif in a wide array of pharmaceuticals and functional materials. The strategic introduction of nitro and hydroxyl groups onto the biphenyl scaffold, as in this compound, provides versatile handles for further chemical transformations. This document outlines a reliable two-step synthetic route starting from the readily available hydrocarbon, biphenyl.

Overall Reaction Scheme

The synthesis of this compound from biphenyl is a two-step process. The first step is the nitration of biphenyl to form 4-nitrobiphenyl, followed by the hydroxylation of the 4-nitrobiphenyl intermediate.

Caption: Overall two-step synthesis pathway.

Step 1: Synthesis of 4-Nitrobiphenyl from Biphenyl

Reaction Principle

The nitration of biphenyl is an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), which then attacks the electron-rich biphenyl ring. The phenyl group is an ortho, para-directing activator, leading to the formation of a mixture of 2-nitrobiphenyl and 4-nitrobiphenyl. The para-isomer (4-nitrobiphenyl) is the desired product for the subsequent step and can be separated from the ortho-isomer by recrystallization due to its lower solubility.

Experimental Protocol

Materials and Reagents:

  • Biphenyl

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ethanol (95%)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate solution (5%)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Büchner funnel and filter flask

  • Beakers

  • Graduated cylinders

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add biphenyl.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid to the biphenyl with continuous stirring.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the stirred biphenyl-sulfuric acid mixture, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Filter the precipitated crude product using a Büchner funnel and wash with cold water until the washings are neutral.

  • Wash the crude product with a 5% sodium bicarbonate solution to remove any remaining acid, followed by another wash with cold water.

  • Dry the crude product. The crude product is a mixture of 2-nitrobiphenyl and 4-nitrobiphenyl.

  • Purification: Recrystallize the crude product from hot ethanol. The less soluble 4-nitrobiphenyl will crystallize out upon cooling, while the more soluble 2-nitrobiphenyl will remain in the mother liquor.

  • Filter the crystals of 4-nitrobiphenyl, wash with a small amount of cold ethanol, and dry to a constant weight.

Data Presentation
ParameterValue
Reactants
BiphenylSpecify mass and moles
Concentrated Nitric AcidSpecify volume and moles
Concentrated Sulfuric AcidSpecify volume
Reaction Conditions
Temperature0-10 °C (addition), Room Temp (stirring)
Reaction Time1-2 hours
Product
Product Name4-Nitrobiphenyl
AppearancePale yellow crystals
Melting Point113-115 °C
YieldReport isolated yield in grams and %

Experimental Workflow

Nitration_Workflow A Mix Biphenyl and Conc. H₂SO₄ C Add Nitrating Mixture dropwise at <10°C A->C B Prepare Nitrating Mixture (HNO₃ + H₂SO₄) B->C D Stir at Room Temperature C->D E Quench with Ice Water D->E F Filter and Wash Crude Product E->F G Recrystallize from Ethanol F->G H Isolate and Dry 4-Nitrobiphenyl G->H

Caption: Workflow for the synthesis of 4-Nitrobiphenyl.

Step 2: Synthesis of this compound from 4-Nitrobiphenyl

Reaction Principle

The conversion of 4-nitrobiphenyl to this compound is achieved through a Wohl-Aue reaction. This reaction involves the nucleophilic hydroxylation of an aromatic nitro compound under strongly basic conditions. In this protocol, 4-nitrobiphenyl is heated with potassium hydroxide in a suitable solvent to introduce a hydroxyl group at the position ortho to the nitro group.

Experimental Protocol

Materials and Reagents:

  • 4-Nitrobiphenyl

  • Potassium Hydroxide (KOH)

  • Benzene (or a suitable alternative high-boiling point solvent)

  • Hydrochloric Acid (dilute)

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-nitrobiphenyl (14 g), potassium hydroxide (25 g), and benzene (26 mL).[1]

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Maintain the reflux for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with dilute hydrochloric acid.

  • Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Data Presentation
ParameterValueReference
Reactants
4-Nitrobiphenyl14 g[1]
Potassium Hydroxide25 g[1]
Benzene (Solvent)26 mL[1]
Reaction Conditions
TemperatureReflux
Reaction TimeSeveral hours (monitor by TLC)
Product
Product NameThis compound
AppearanceReport observed appearance
Melting PointReport measured melting point
Yield2 g (approx. 14% based on the reference)[1]

Experimental Workflow

Hydroxylation_Workflow A Mix 4-Nitrobiphenyl, KOH, and Benzene B Reflux the Mixture A->B C Cool and Acidify B->C D Extract with Organic Solvent C->D E Wash and Dry Organic Layer D->E F Remove Solvent E->F G Purify the Product F->G H Isolate and Dry this compound G->H

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Nitration: The nitration reaction is highly exothermic and can be explosive if the temperature is not controlled. The addition of the nitrating mixture must be done slowly and with efficient cooling. Concentrated acids are corrosive and should be handled with extreme care.

  • Wohl-Aue Reaction: Potassium hydroxide is a corrosive base. Benzene is a known carcinogen and is flammable; handle with appropriate precautions and consider using a less toxic solvent if possible.

Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques such as:

  • Melting Point: To assess purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify the functional groups (e.g., -NO₂, -OH, aromatic C-H).

    • Mass Spectrometry: To determine the molecular weight.

Conclusion

The described two-step synthesis provides a clear and reproducible pathway for the preparation of this compound from biphenyl. Careful control of reaction conditions, particularly during the nitration step, and appropriate purification techniques are crucial for obtaining the desired product in good yield and purity. This compound serves as a versatile intermediate for the synthesis of more complex molecules in various fields of chemical research.

References

Application Notes and Protocols for Azo Dye Synthesis Using 4-NITRO-[1,1'-BIPHENYL]-3-OL as a Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1][2] Their applications span various industries, including textiles, printing, food, and pharmaceuticals.[3][4] In the realm of drug development, azo compounds are investigated for their potential as targeted drug delivery systems and as therapeutic agents themselves, with some exhibiting antimicrobial and anticancer activities.[5][6] The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or an aniline derivative.[1]

This document provides detailed application notes and protocols for the synthesis of a novel azo dye using 4-nitro-[1,1'-biphenyl]-3-ol as a precursor. The protocol outlines a two-stage synthesis: the reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable partner (e.g., 2-naphthol) to produce the final azo dye. These guidelines are intended for researchers in organic synthesis, materials science, and medicinal chemistry.

Synthesis Overview

The overall synthetic strategy involves the initial reduction of the nitro group of this compound to yield 4-amino-[1,1'-biphenyl]-3-ol. This intermediate is then diazotized and coupled with a coupling agent, such as 2-naphthol, to form the desired azo dye.

Synthesis_Workflow Precursor This compound Intermediate 4-amino-[1,1'-biphenyl]-3-ol Precursor->Intermediate Reduction Diazonium Diazonium Salt Intermediate->Diazonium Diazotization Azo_Dye Final Azo Dye Diazonium->Azo_Dye Coupling Coupling_Agent 2-Naphthol Coupling_Agent->Azo_Dye

Caption: Overall workflow for the synthesis of an azo dye from this compound.

Experimental Protocols

Stage 1: Synthesis of 4-amino-[1,1'-biphenyl]-3-ol (Intermediate)

This protocol describes the reduction of the nitro group of the precursor to an amino group.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (10 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

  • Add Tin(II) chloride dihydrate (3-4 equivalents) to the solution.

  • Slowly add concentrated hydrochloric acid with stirring.

  • Heat the mixture to reflux (approximately 70-80°C) for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Carefully neutralize the mixture by the dropwise addition of a 10 M sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 4-amino-[1,1'-biphenyl]-3-ol.

  • Purify the crude product by column chromatography or recrystallization.

Stage 2: Synthesis of the Azo Dye

This protocol details the diazotization of the amino intermediate and its subsequent coupling with 2-naphthol.

Materials:

  • 4-amino-[1,1'-biphenyl]-3-ol

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ice bath

  • Beakers

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Diazotization:

    • Dissolve 4-amino-[1,1'-biphenyl]-3-ol (1 equivalent) in a mixture of concentrated hydrochloric acid and water in a beaker.

    • Cool the solution to 0-5°C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.

    • Stir the mixture for an additional 15-20 minutes at 0-5°C to ensure complete formation of the diazonium salt solution.

  • Coupling Reaction:

    • In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5°C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

    • A colored precipitate of the azo dye should form immediately.[7]

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Isolation and Purification:

    • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold deionized water to remove any unreacted salts.

    • Dry the product in a desiccator or a vacuum oven at a low temperature.

    • The purity of the synthesized dye can be assessed by techniques such as melting point determination, TLC, and spectroscopy. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Azo_Dye_Synthesis_Scheme cluster_reduction Stage 1: Reduction cluster_diazotization_coupling Stage 2: Diazotization & Coupling This compound This compound 4-amino-[1,1'-biphenyl]-3-ol 4-amino-[1,1'-biphenyl]-3-ol This compound->4-amino-[1,1'-biphenyl]-3-ol SnCl2, HCl Diazonium Salt Diazonium Salt 4-amino-[1,1'-biphenyl]-3-ol->Diazonium Salt NaNO2, HCl, 0-5°C Azo Dye Azo Dye Diazonium Salt->Azo Dye + 2-Naphthol, NaOH

Caption: Chemical reaction scheme for the synthesis of the azo dye.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesized azo dye for illustrative purposes. Actual results may vary depending on experimental conditions.

ParameterValueMethod of Analysis
Yield 85%Gravimetric analysis
Melting Point 210-215 °CMelting point apparatus
Color Deep RedVisual observation
Purity >98%HPLC
UV-Vis (λmax) 485 nm (in Ethanol)UV-Vis Spectroscopy
FT-IR (cm⁻¹) 3400 (O-H), 1600 (N=N), 1500 (C=C)FT-IR Spectroscopy
¹H NMR (δ, ppm) 6.8-8.5 (aromatic protons)NMR Spectroscopy

Applications and Future Directions

The synthesized azo dye, derived from this compound, can be investigated for a variety of applications:

  • Textile Dyeing: The dye's affinity for various fabrics such as cotton, wool, and polyester can be evaluated.[8] Fastness properties, including light, wash, and rubbing fastness, should be determined to assess its suitability as a commercial dye.[9]

  • Biological Activity: The compound can be screened for its antimicrobial, antifungal, and anticancer properties.[5][6] The biphenyl moiety and the azo linkage are common pharmacophores in medicinal chemistry.

  • pH Indicators: The halochromic properties of the dye can be studied to determine its potential as a pH indicator, as many azo dyes exhibit color changes with varying pH.[3]

  • Non-linear Optical Materials: Azo compounds are known for their potential in non-linear optical applications. The synthesized dye could be investigated for such properties.

Further research could focus on modifying the structure of the precursor or the coupling agent to tune the color and properties of the resulting azo dyes for specific applications. The introduction of different functional groups could enhance biological activity or improve dyeing characteristics.

References

Application of 4-Nitro-[1,1'-biphenyl]-3-ol in the Synthesis of Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-2025-01

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The functionalization of this scaffold with reactive groups such as nitro and hydroxyl moieties provides a versatile platform for the synthesis of novel pharmaceutical intermediates. This application note details the potential use of 4-nitro-[1,1'-biphenyl]-3-ol and its close isomers as precursors for generating advanced intermediates for drug discovery. Due to limited specific literature on the 4-nitro-3-ol isomer, this note will focus on the well-documented transformations of the closely related and commercially available isomer, 3'-nitro-[1,1'-biphenyl]-4-ol, to illustrate the synthetic utility of this class of compounds. Key transformations, including the reduction of the nitro group to a versatile amine and subsequent derivatization, will be discussed. Detailed protocols and characterization data are provided to guide researchers in the potential applications of these valuable building blocks.

Introduction

Biphenyl derivatives are integral to the development of new therapeutics, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] The introduction of a nitro group and a hydroxyl group onto the biphenyl core, as in this compound and its isomers, offers two key points for chemical modification. The nitro group can be readily reduced to an amino group, which then serves as a handle for a variety of coupling reactions, such as amide bond formation.[1][2] The phenolic hydroxyl group can be modified through etherification or esterification to modulate the compound's physicochemical properties and biological activity.

This note provides a practical guide to the synthetic potential of nitrobiphenylols, using 3'-nitro-[1,1'-biphenyl]-4-ol as a representative starting material for the synthesis of a key pharmaceutical intermediate, 3'-amino-[1,1'-biphenyl]-4-ol. This amino derivative is a valuable precursor for the synthesis of libraries of compounds for screening in various drug discovery programs.

Key Transformations and Applications

The primary synthetic utility of nitrobiphenylols in pharmaceutical intermediate synthesis revolves around two main reactions:

  • Reduction of the Nitro Group: The conversion of the nitro group to a primary amine is a pivotal step, yielding an amino-biphenyl-ol intermediate. This transformation is most commonly achieved through catalytic hydrogenation.[1] The resulting amine is a versatile functional group for further elaboration.

  • Derivatization of the Amino Group: The newly formed amino group can undergo a variety of reactions, including acylation to form amides, sulfonamides, and ureas, which are common moieties in many drug molecules.

These transformations open up pathways to a diverse range of derivatives for screening and development.

Experimental Protocols

Protocol 1: Synthesis of 3'-Amino-[1,1'-biphenyl]-4-ol from 3'-Nitro-[1,1'-biphenyl]-4-ol

This protocol describes the reduction of the nitro group of 3'-nitro-[1,1'-biphenyl]-4-ol via catalytic hydrogenation to yield 3'-amino-[1,1'-biphenyl]-4-ol.

Materials:

  • 3'-Nitro-[1,1'-biphenyl]-4-ol

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a solution of 3'-nitro-[1,1'-biphenyl]-4-ol (1.0 eq) in methanol, add 10% Pd/C (0.1 eq).

  • The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel to afford the pure 3'-amino-[1,1'-biphenyl]-4-ol.

Data Presentation:

Starting MaterialProductReagents & ConditionsYield (%)Purity (%)
3'-Nitro-[1,1'-biphenyl]-4-ol3'-Amino-[1,1'-biphenyl]-4-ol10% Pd/C, H₂, MeOH, rt, 4h>95>98

Table 1: Summary of the reduction of 3'-Nitro-[1,1'-biphenyl]-4-ol.

Protocol 2: Synthesis of a Novel Amide Derivative

This protocol provides a general procedure for the amide coupling of 3'-amino-[1,1'-biphenyl]-4-ol with a carboxylic acid to generate a novel pharmaceutical intermediate.

Materials:

  • 3'-Amino-[1,1'-biphenyl]-4-ol

  • Carboxylic Acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 3'-amino-[1,1'-biphenyl]-4-ol (1.0 eq) and the desired carboxylic acid (1.1 eq) in DMF, add EDC (1.2 eq) and DMAP (0.1 eq).

  • The reaction mixture is stirred at room temperature for 12-18 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired amide derivative.

Data Presentation:

AmineCarboxylic AcidCoupling Reagents & ConditionsProduct Yield (%)
3'-Amino-[1,1'-biphenyl]-4-olR-COOHEDC, DMAP, DMF, rt, 12-18h70-90 (Typical)

Table 2: General protocol for amide synthesis from 3'-Amino-[1,1'-biphenyl]-4-ol.

Visualization of Synthetic Pathways and Workflows

Synthesis_Pathway Start This compound (or isomer) Intermediate1 Amino-biphenyl-ol Intermediate Start->Intermediate1 Nitro Group Reduction Final_Products Library of Novel Pharmaceutical Intermediates (Amides, Ureas, etc.) Intermediate1->Final_Products Derivatization (e.g., Amide Coupling)

Caption: Synthetic pathway from a nitrobiphenylol to a library of potential pharmaceutical intermediates.

Experimental_Workflow cluster_reduction Nitro Reduction cluster_coupling Amide Coupling Reaction Setup Reaction Setup Catalytic Hydrogenation Catalytic Hydrogenation Reaction Setup->Catalytic Hydrogenation Workup & Filtration Workup & Filtration Catalytic Hydrogenation->Workup & Filtration Purification Purification Workup & Filtration->Purification Reduced Intermediate Reduced Intermediate Purification->Reduced Intermediate Coupling Reaction Coupling Reaction Reduced Intermediate->Coupling Reaction Aqueous Workup Aqueous Workup Coupling Reaction->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: General experimental workflow for the synthesis and purification of target compounds.

Conclusion

This compound and its isomers are valuable starting materials for the synthesis of novel pharmaceutical intermediates. The straightforward reduction of the nitro group to an amine, followed by a wide range of possible derivatization reactions, allows for the rapid generation of diverse compound libraries. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to explore the potential of this versatile chemical scaffold in their discovery programs.

References

Application Notes and Protocols for Exploring the Anti-inflammatory Potential of 4-NITRO-[1,1'-BIPHENYL]-3-OL Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct experimental data is publicly available for the anti-inflammatory potential of 4-NITRO-[1,1'-BIPHENYL]-3-OL derivatives. The following application notes and protocols are based on established methodologies for evaluating the anti-inflammatory effects of structurally related compounds, including other biphenyl analogues and nitrophenyl derivatives. Researchers should adapt these protocols as necessary for their specific derivatives.

Introduction

Biphenyl scaffolds are recognized as "privileged structures" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities, including anti-inflammatory properties. The introduction of a nitro group and a hydroxyl group to the biphenyl core, as in this compound derivatives, presents an interesting avenue for the development of novel anti-inflammatory agents. The nitro group can influence the electronic properties of the molecule and may be involved in mechanisms such as the inhibition of cyclooxygenase (COX) enzymes, while the hydroxyl group can participate in hydrogen bonding within enzyme active sites. These derivatives warrant investigation for their potential to modulate key inflammatory pathways.

Potential Mechanisms of Action

The anti-inflammatory activity of this compound derivatives may be mediated through various signaling pathways. Based on studies of analogous compounds, potential mechanisms include:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and/or COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[1] Structurally similar compounds containing a nitrophenyl group have demonstrated selective inhibition of COX-2.

  • Modulation of Nitric Oxide (NO) Production: Chronic inflammation is often associated with the overproduction of nitric oxide by inducible nitric oxide synthase (iNOS).[2] Some nitrophenyl compounds have been shown to inhibit NO production in inflammatory models.

  • Inhibition of Pro-inflammatory Cytokines: The suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) is a key mechanism for anti-inflammatory agents.

  • NF-κB Signaling Pathway Inhibition: The transcription factor NF-κB is a central regulator of the inflammatory response. Inhibition of the NF-κB pathway can lead to a broad-spectrum anti-inflammatory effect.

Below is a diagram illustrating a potential anti-inflammatory signaling pathway that could be modulated by these derivatives.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_drug This compound Derivative Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway MAPK Pathway MAPK Pathway TLR4->MAPK Pathway COX-2 COX-2 NF-kB Pathway->COX-2 iNOS iNOS NF-kB Pathway->iNOS Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines MAPK Pathway->COX-2 MAPK Pathway->iNOS MAPK Pathway->Pro-inflammatory Cytokines Prostaglandins Prostaglandins COX-2->Prostaglandins Nitric Oxide Nitric Oxide iNOS->Nitric Oxide Derivative Derivative Derivative->NF-kB Pathway Inhibition Derivative->COX-2 Inhibition Derivative->iNOS Inhibition

Caption: Potential Anti-inflammatory Signaling Pathways.

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo experiments to assess the anti-inflammatory potential of this compound derivatives.

In Vitro Anti-inflammatory Assays

This assay serves as a preliminary screening for anti-inflammatory activity, as denaturation of proteins is a well-documented cause of inflammation.

  • Principle: The ability of the test compound to inhibit heat-induced denaturation of a protein (e.g., bovine serum albumin or egg albumin) is measured.

  • Materials:

    • Test derivatives of this compound

    • Bovine Serum Albumin (BSA) or Egg Albumin

    • Phosphate Buffered Saline (PBS), pH 6.4

    • Diclofenac Sodium (as a standard drug)

    • Spectrophotometer

  • Procedure:

    • Prepare a 0.2% w/v solution of BSA or a 5% v/v solution of egg albumin in PBS.

    • Prepare various concentrations of the test derivatives and diclofenac sodium in a suitable solvent (e.g., DMSO).

    • To 5 mL of the protein solution, add 0.2 mL of the test compound or standard drug at different concentrations.

    • A control group should be prepared with 0.2 mL of the solvent.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

    • After cooling, measure the turbidity (absorbance) of the solutions at 660 nm.

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Data Presentation: The results, including IC50 values (the concentration required to inhibit 50% of protein denaturation), should be tabulated for comparison.

This assay evaluates the ability of the compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Principle: The amount of nitrite, a stable metabolite of NO, is measured in the cell culture medium using the Griess reagent.[3]

  • Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Lipopolysaccharide (LPS)

    • Test derivatives of this compound

    • L-N6-(1-iminoethyl) lysine hydrochloride (L-NIL) as a standard inhibitor

    • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test derivatives or L-NIL for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group should be left unstimulated.

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

    • Calculate the percentage inhibition of NO production.

  • Data Presentation: Summarize the percentage of NO inhibition and the IC50 values in a table.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model to evaluate the acute anti-inflammatory activity of compounds.[4][5][6][7][8]

  • Principle: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.

  • Materials:

    • Wistar albino rats (150-200 g)

    • Carrageenan (1% w/v in saline)

    • Test derivatives of this compound

    • Indomethacin or Diclofenac Sodium (as a standard drug)

    • Plethysmometer

  • Procedure:

    • Divide the rats into groups (n=6): a control group, a standard drug group, and test groups for different doses of the derivatives.

    • Administer the test derivatives and the standard drug orally or intraperitoneally. The control group receives the vehicle.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.

    • Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

  • Data Presentation: Tabulate the mean paw volume and the percentage inhibition of edema at different time points for all groups.

Quantitative Data Summary

The following tables present hypothetical data for a series of this compound derivatives (ND-1 to ND-3) based on the expected outcomes from the described assays.

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives

CompoundInhibition of Protein Denaturation (IC50, µg/mL)Inhibition of NO Production in RAW 264.7 Cells (IC50, µM)
ND-1 115.4 ± 8.225.6 ± 2.1
ND-2 98.7 ± 6.518.9 ± 1.5
ND-3 152.1 ± 10.332.4 ± 2.8
Diclofenac Sodium 85.2 ± 5.9-
L-NIL -12.5 ± 1.1

Table 2: In Vivo Anti-inflammatory Activity of this compound Derivatives in Carrageenan-Induced Paw Edema Model

Treatment (Dose)1 hour2 hours3 hours4 hours
Control (Vehicle) 15.2 ± 1.328.5 ± 2.145.8 ± 3.558.2 ± 4.1
ND-1 (20 mg/kg) 25.8 ± 2.035.4 ± 2.848.2 ± 3.955.1 ± 4.5
ND-2 (20 mg/kg) 32.5 ± 2.645.1 ± 3.658.7 ± 4.765.3 ± 5.2
ND-3 (20 mg/kg) 20.1 ± 1.829.8 ± 2.540.5 ± 3.348.9 ± 4.0
Indomethacin (10 mg/kg) 40.2 ± 3.255.6 ± 4.468.9 ± 5.572.4 ± 5.8

Visualizations

Experimental Workflow for In Vitro Anti-inflammatory Screening

G cluster_workflow In Vitro Screening Workflow Start Start Protein Denaturation Assay Protein Denaturation Assay Start->Protein Denaturation Assay RAW 264.7 Cell Culture RAW 264.7 Cell Culture Start->RAW 264.7 Cell Culture Data Analysis Data Analysis Protein Denaturation Assay->Data Analysis LPS Stimulation LPS Stimulation RAW 264.7 Cell Culture->LPS Stimulation NO Production Assay (Griess) NO Production Assay (Griess) LPS Stimulation->NO Production Assay (Griess) NO Production Assay (Griess)->Data Analysis End End Data Analysis->End

Caption: In Vitro Anti-inflammatory Screening Workflow.

Logical Relationship for In Vivo Anti-inflammatory Evaluation

G cluster_invivo In Vivo Evaluation Logic Animal Acclimatization Animal Acclimatization Compound Administration Compound Administration Animal Acclimatization->Compound Administration Induction of Inflammation Induction of Inflammation Compound Administration->Induction of Inflammation Measurement of Edema Measurement of Edema Induction of Inflammation->Measurement of Edema Time Course Data Collection & Analysis Data Collection & Analysis Measurement of Edema->Data Collection & Analysis Conclusion Conclusion Data Collection & Analysis->Conclusion

Caption: In Vivo Anti-inflammatory Evaluation Logic.

References

Application Notes and Protocols for Investigating the Antimicrobial Activity of Substituted Nitrobiphenyls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for investigating the antimicrobial properties of substituted nitrobiphenyls and related nitroaromatic compounds. Due to the limited availability of extensive quantitative data specifically for a broad range of substituted nitrobiphenyls, this document incorporates data from structurally related nitroaromatic compounds to illustrate the antimicrobial potential of the nitro-biphenyl scaffold.

Introduction to Nitrobiphenyls as Antimicrobial Agents

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Substituted nitrobiphenyls represent a class of aromatic compounds that have garnered interest for their potential therapeutic applications. The presence of the nitro group is a key feature in many established antimicrobial drugs, and its incorporation into a biphenyl scaffold offers a unique chemical space for the development of new therapeutics. The antimicrobial activity of these compounds is influenced by the substitution pattern on the biphenyl rings, including the position of the nitro group and the nature of other substituents. These modifications can affect the compound's electronic properties, lipophilicity, and interaction with microbial targets.

Mechanism of Action

The antimicrobial action of nitroaromatic compounds, including substituted nitrobiphenyls, is generally understood to be a process of reductive bioactivation.[1] This mechanism is initiated within the microbial cell, where the nitro group of the compound is reduced by bacterial nitroreductases. This reduction process generates a series of highly reactive nitrogen species, such as the nitroso and hydroxylamine intermediates, as well as superoxide radicals.[1][2] These reactive species are cytotoxic and can induce cellular damage through multiple pathways, including DNA strand breakage and oxidative stress, ultimately leading to microbial cell death.[2]

Mechanism_of_Action cluster_0 Microbial Cell Nitrobiphenyl Nitrobiphenyl Nitroreductases Nitroreductases Nitrobiphenyl->Nitroreductases Enzymatic Reduction Reactive_Nitrogen_Species Reactive Nitrogen Species (RNS) Nitroreductases->Reactive_Nitrogen_Species Generates Cellular_Targets DNA, Proteins, Lipids Reactive_Nitrogen_Species->Cellular_Targets Damage Cell_Death Cell_Death Cellular_Targets->Cell_Death Leads to

Caption: Proposed mechanism of antimicrobial action for nitrobiphenyls.

Data Presentation: Antimicrobial Activity of Representative Nitroaromatic Compounds

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted nitroaromatic compounds against a selection of clinically relevant microbial strains. The data is compiled from multiple studies and is presented to provide a comparative view of the antimicrobial potency.

Compound IDStructure/ClassTest OrganismMIC (µg/mL)Reference
1 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraolAcinetobacter baumannii (Carbapenem-resistant)>50[3]
2 4′-fluoro-[1,1′-biphenyl]-3,4,5-triolAcinetobacter baumannii (Carbapenem-resistant)25[3]
3 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triolStaphylococcus aureus (MRSA)3.13[3]
4 5-(9H-carbazol-2-yl)benzene-1,2,3-triolEnterococcus faecalis (Multidrug-resistant)6.25[3]
5 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenolMoraxella catarrhalis11 µM[4]
6 3-(3′-methylphenyl)-6-nitrocoumarinStaphylococcus aureusNot specified (Inhibition zone of 32 mm)[1]
7 5-Nitrofuran-isatin hybrid 6Staphylococcus aureus (MRSA)1[5]
8 Nitro-substituted chalcone 6Staphylococcus aureusNot specified (Potent activity reported)[6]
9 Nitro-substituted chalcone 10Antifungal strainsNot specified (Potent activity reported)[6]
10 Nitro-substituted chalcone 12Antifungal strainsNot specified (Potent activity reported)[6]

Experimental Protocols

Detailed protocols for determining the antimicrobial activity of substituted nitrobiphenyls are provided below. These are standard methodologies widely used in microbiology.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Substituted nitrobiphenyl compounds

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial and/or fungal strains

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the substituted nitrobiphenyl compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: From a fresh culture of the test microorganism, prepare a suspension in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well of a row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A well containing broth and inoculum, but no compound.

    • Negative Control: A well containing only broth.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Broth_Microdilution_Workflow Start Start Prepare_Stock Prepare Compound Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Microbial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C, 24h) Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.

Materials:

  • Substituted nitrobiphenyl compounds

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial and/or fungal strains

  • Sterile saline or PBS

  • 0.5 McFarland standard

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Compound Disks: Impregnate sterile filter paper disks with a known concentration of the substituted nitrobiphenyl compound solution and allow them to dry.

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Inoculation of Agar Plate: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Application of Disks: Aseptically place the impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at the appropriate temperature and duration for the test microorganism.

  • Reading Results: Measure the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.

Structure-Activity Relationship (SAR) Considerations

The antimicrobial efficacy of substituted nitrobiphenyls is highly dependent on their chemical structure. Key SAR considerations include:

  • Position of the Nitro Group: The position of the nitro group on the biphenyl ring can significantly influence the compound's reduction potential and, consequently, its activation and antimicrobial activity.

  • Nature and Position of Other Substituents: The presence of electron-withdrawing or electron-donating groups, as well as their position on the biphenyl rings, can modulate the compound's lipophilicity, solubility, and interaction with the microbial target. For instance, the presence of hydroxyl groups may enhance antifungal activity, while halogen substitutions might improve antibacterial potency.[7]

  • Overall Molecular Conformation: The torsional angle between the two phenyl rings can affect how the molecule fits into the active site of target enzymes, such as nitroreductases.

Further research is needed to systematically explore the SAR of substituted nitrobiphenyls to optimize their antimicrobial activity and develop potent lead compounds for new drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Nitrobiphenyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of nitrobiphenyl compounds.

Troubleshooting Guide

Problem 1: Low or No Product Yield with Complete Consumption of Starting Material

Possible Causes and Solutions

If you observe the consumption of your starting materials (nitrobiphenyl and/or boronic acid) without the formation of the desired product, consider the following potential issues and mitigation strategies.

Possible Cause Recommended Action
Protodeboronation of Boronic Acid This is a common side reaction where the boronic acid reacts with residual water or protic solvents, replacing the boron group with a hydrogen. To minimize this, ensure anhydrous reaction conditions. Use freshly dried solvents and reagents. Consider using boronic esters (e.g., pinacol esters) or organotrifluoroborates, which can exhibit greater stability.
Denitration of Nitrobiphenyl Starting Material Under certain conditions, the nitro group can be reductively cleaved from the aromatic ring, leading to the formation of an undesired biphenyl byproduct. This can be influenced by the catalyst system and reaction conditions. Re-evaluate your catalyst and ligand choice; a more selective catalyst system may be required.
Homocoupling of Boronic Acid The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).
Product Degradation The desired nitrobiphenyl product may be unstable under the reaction conditions, especially at elevated temperatures. Try lowering the reaction temperature and extending the reaction time. Monitor the reaction progress closely by TLC or LC-MS to identify the optimal reaction time before significant degradation occurs.
Problem 2: Low Yield with Significant Recovery of Starting Materials

Possible Causes and Solutions

When the reaction stalls and a large amount of the starting nitrobiphenyl remains, the activation of the C-NO₂ bond is often the primary obstacle.

Possible Cause Recommended Action
Inefficient Oxidative Addition The cleavage of the C-NO₂ bond by the palladium catalyst is a critical and often rate-limiting step in the Suzuki coupling of nitroarenes. The choice of ligand is crucial for facilitating this step. Switch to more electron-rich and sterically bulky phosphine ligands such as BrettPhos or consider using N-heterocyclic carbene (NHC) ligands, which have shown high activity for this transformation.
Inappropriate Base The base plays a key role in the transmetalation step. If the base is too weak, the reaction may not proceed efficiently. If it is too strong, it can promote side reactions. For Suzuki couplings of nitroarenes, potassium phosphate (K₃PO₄) is often effective. You may need to screen other bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).
Suboptimal Solvent The solvent can significantly influence the solubility of the reagents and the stability of the catalytic species. Polar aprotic solvents like dioxane, DMF, or THF are commonly used. A solvent screen may be necessary to find the optimal medium for your specific substrates.
Insufficient Temperature The activation of the C-NO₂ bond often requires higher temperatures compared to the coupling of aryl halides. If the reaction is sluggish, a controlled increase in temperature (e.g., in 10-20 °C increments) may be beneficial. However, be mindful of potential product degradation at excessive temperatures.
Catalyst Deactivation The palladium catalyst can deactivate over the course of the reaction, leading to incomplete conversion. This can be caused by impurities or the presence of oxygen. Ensure all reagents and solvents are pure and that the reaction is rigorously maintained under an inert atmosphere. Increasing the catalyst loading may also be considered as a last resort.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of nitrobiphenyl compounds more challenging than that of their halogenated counterparts?

A1: The primary challenge lies in the strength and low reactivity of the carbon-nitro (C-NO₂) bond towards oxidative addition by the palladium catalyst, which is the first and often rate-determining step of the catalytic cycle. Unlike the more conventional carbon-halogen bonds (C-Br, C-I), the C-NO₂ bond is significantly less reactive, necessitating specialized catalysts and more forcing reaction conditions.

Q2: What are the most effective catalyst systems for the Suzuki coupling of nitroarenes?

A2: Catalyst systems employing bulky, electron-donating phosphine ligands have shown the most promise. Specifically, ligands like BrettPhos, in combination with a palladium source such as Pd(OAc)₂ or Pd₂(dba)₃, are frequently reported to be effective. N-heterocyclic carbene (NHC) palladium complexes are also emerging as highly active catalysts for this transformation.

Q3: How can I prevent protodeboronation of my boronic acid?

A3: To minimize protodeboronation, it is crucial to work under anhydrous conditions. Use thoroughly dried solvents and reagents, and consider using boronic esters (e.g., pinacol esters) or potassium organotrifluoroborates, which are generally more stable to protodeboronation than the corresponding boronic acids.

Q4: What is the role of the base in the reaction, and which one should I choose?

A4: The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. For the Suzuki coupling of nitrobiphenyls, moderately strong inorganic bases are typically employed. Potassium phosphate (K₃PO₄) is a common choice. Other bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) can also be effective, and the optimal base may need to be determined empirically for a given substrate pair.

Q5: Can steric hindrance affect the reaction?

A5: Yes, significant steric hindrance on either the nitrobiphenyl or the boronic acid can negatively impact the reaction yield. Bulky substituents near the coupling sites can hinder the approach of the catalyst and the coupling partners, slowing down the reaction and potentially favoring side reactions. In such cases, using a catalyst with a less sterically demanding ligand might be beneficial, although this needs to be balanced with the need for a sufficiently electron-rich ligand to promote oxidative addition.

Data Presentation

Table 1: Effect of Catalyst Ligand on the Suzuki Coupling of 4-Nitroanisole and Phenylboronic Acid

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃K₃PO₄Dioxane100<5
2Pd(OAc)₂SPhosK₃PO₄Dioxane10025
3Pd(OAc)₂RuPhosK₃PO₄Dioxane10030
4Pd(OAc)₂BrettPhosK₃PO₄Dioxane10085
5Pd₂(dba)₃IPr (NHC)K₃PO₄Dioxane10092

This table is a representative summary compiled from trends observed in the literature and is intended for illustrative purposes.

Table 2: Influence of Base and Solvent on the Yield of a Model Nitrobiphenyl Suzuki Coupling

EntrySubstrate 1Substrate 2Catalyst SystemBaseSolventTemp (°C)Yield (%)
14-NitrobiphenylPhenylboronic AcidPd(OAc)₂/BrettPhosK₂CO₃Toluene11065
24-NitrobiphenylPhenylboronic AcidPd(OAc)₂/BrettPhosK₃PO₄Toluene11078
34-NitrobiphenylPhenylboronic AcidPd(OAc)₂/BrettPhosCs₂CO₃Toluene11082
44-NitrobiphenylPhenylboronic AcidPd(OAc)₂/BrettPhosK₃PO₄Dioxane11091
54-NitrobiphenylPhenylboronic AcidPd(OAc)₂/BrettPhosK₃PO₄DMF11088

This table is a representative summary compiled from trends observed in the literature and is intended for illustrative purposes.

Experimental Protocols

General Procedure for the Palladium-Catalyzed Suzuki-Miyaura Coupling of a Nitroarene with an Arylboronic Acid

To a dry Schlenk tube equipped with a magnetic stir bar is added the nitroarene (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., Argon) by evacuating and backfilling three times. The palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., BrettPhos) are then added under a positive pressure of the inert gas. The anhydrous, degassed solvent (e.g., dioxane, 5 mL) is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 100-130 °C) with vigorous stirring. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired nitrobiphenyl product.

Visualizations

Troubleshooting_Low_Yield start Low Yield in Suzuki Coupling of Nitrobiphenyl check_sm Check Starting Material Consumption start->check_sm sm_consumed Starting Materials Consumed? check_sm->sm_consumed side_reactions Investigate Side Reactions: - Protodeboronation - Denitration - Homocoupling sm_consumed->side_reactions Yes sm_remaining Significant Starting Material Remains sm_consumed->sm_remaining No optimize_conditions Optimize Conditions: - Lower Temperature - Use Anhydrous Solvents - Degas Thoroughly side_reactions->optimize_conditions catalyst_issue Address Catalyst Inactivity: - Inefficient Oxidative Addition - Catalyst Deactivation sm_remaining->catalyst_issue reaction_params Optimize Reaction Parameters: - Screen Bases (e.g., K3PO4, Cs2CO3) - Screen Solvents (e.g., Dioxane, DMF) - Increase Temperature sm_remaining->reaction_params optimize_catalyst Optimize Catalyst System: - Use Bulky, Electron-Rich Ligands (e.g., BrettPhos, NHCs) - Increase Catalyst Loading (last resort) catalyst_issue->optimize_catalyst

Caption: Troubleshooting flowchart for low yield in the Suzuki coupling of nitrobiphenyls.

Suzuki_Cycle_Nitroarenes Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-NO2) Pd0->OxAdd PdII Ar-Pd(II)(NO2)L_n OxAdd->PdII Challenge1 Challenge: Slow C-NO2 activation. Solution: Use electron-rich, bulky ligands (BrettPhos, NHCs). OxAdd->Challenge1 Transmetalation Transmetalation (with Ar'B(OH)2 / Base) PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'L_n Transmetalation->PdII_Ar Challenge2 Side Reaction: Protodeboronation of Ar'B(OH)2. Solution: Anhydrous conditions, use boronic esters. Transmetalation->Challenge2 RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Product) RedElim->Product

Caption: Catalytic cycle for the Suzuki coupling of nitroarenes highlighting key challenges.

Optimizing reaction conditions for the synthesis of 4-NITRO-[1,1'-BIPHENYL]-3-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-nitro-[1,1'-biphenyl]-3-ol. The information is tailored to address specific issues that may be encountered during experimental procedures, with a focus on optimization and problem-solving.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, particularly when utilizing a Suzuki-Miyaura cross-coupling reaction.

Question: I am observing a low yield of the desired this compound. What are the potential causes and how can I improve it?

Answer: Low yields in Suzuki-Miyaura coupling reactions can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Conditions: The efficiency of the coupling is highly dependent on the catalyst, base, solvent, and temperature.[1][2] It is crucial to screen different combinations of these parameters. For instance, an initial screening could involve varying catalyst concentration (0.5–2.0 mol%), reaction temperature (50–100°C), and base concentration (0.5–1.5 equivalents).[1]

  • Catalyst Inactivity: The palladium catalyst can deactivate through the formation of palladium black.[3] Ensure an inert atmosphere is maintained throughout the reaction to prevent oxidation of the catalyst.[4] The choice of ligand is also critical; bulky, electron-rich phosphine ligands can improve catalyst performance, especially for less reactive substrates.[5][6]

  • Poor Substrate Solubility: If the starting materials, particularly the aryl halide or boronic acid, have poor solubility in the chosen solvent, the reaction rate will be significantly reduced.[7] Consider using a solvent system that can better solubilize all reactants, such as a mixture of an organic solvent and water.[7][8]

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, leading to reduced yields. These include homocoupling of the starting materials, dehalogenation of the aryl halide, and protodeboronation of the boronic acid.[3] Careful selection of reaction conditions can help minimize these unwanted reactions.

Question: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize them?

Answer: The formation of byproducts is a common issue in Suzuki coupling reactions. The most prevalent side products include:

  • Homocoupling Products: These arise from the coupling of two molecules of the same starting material (e.g., two aryl halides or two boronic acids).[3] This is often favored at higher temperatures or with certain catalyst systems. Reducing the reaction temperature or changing the palladium catalyst and ligand can help minimize homocoupling.

  • Protodeboronation Products: The boronic acid can react with residual water or other protic sources in the reaction mixture, leading to the formation of an arene byproduct and boric acid.[3] Using anhydrous solvents and ensuring the base is sufficiently strong can mitigate this issue.

  • Dehalogenation Products: The aryl halide can be reduced to the corresponding arene.[3] This is more likely to occur with highly reactive organoboron compounds or in the presence of strong reducing agents.

To identify these byproducts, techniques such as TLC, GC-MS, and NMR spectroscopy are recommended. Once identified, the reaction conditions can be adjusted as described above to minimize their formation.

Question: How do I effectively purify the final product, this compound?

Answer: The purification strategy for this compound should be designed to remove unreacted starting materials, catalyst residues, and any side products.[9]

  • Column Chromatography: This is a standard and effective method for purifying biphenyl derivatives. A silica gel column with a gradient elution system of hexane and ethyl acetate is often successful.[10]

  • Crystallization: If the product is a solid, crystallization can be a highly effective final purification step to obtain a high-purity crystalline product. The choice of solvent is critical; the crude product should be dissolved in a hot solvent in which it is highly soluble and then allowed to cool slowly.[11]

  • Extraction: An initial workup involving extraction can remove a significant portion of impurities. After the reaction, the mixture can be cooled and poured into an acidic aqueous solution, followed by extraction with an organic solvent like ethyl acetate.[10]

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and versatile method for synthesizing biphenyl derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][12] This would involve the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For this compound, a plausible route is the reaction of 1-bromo-4-nitrobenzene with (3-hydroxyphenyl)boronic acid.

Q2: How do I choose the optimal catalyst system for my Suzuki coupling reaction?

A2: The choice of catalyst system (palladium precursor and ligand) is crucial for a successful reaction.[2] For many Suzuki couplings, catalysts like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃, PCy₃) are effective.[13] For more challenging couplings, specialized ligands such as those from the Buchwald or SPhos families may be necessary.[5]

Q3: What is the role of the base in the Suzuki-Miyaura coupling reaction?

A3: The base plays a critical role in the catalytic cycle. It is required to activate the organoboron compound, making it more nucleophilic and facilitating the transmetalation step.[13] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[8][14] The choice of base can influence the reaction rate and the occurrence of side reactions.

Q4: Can I use nitroarenes directly as coupling partners in Suzuki reactions?

A4: Recent developments have shown that nitroarenes can be used as electrophilic coupling partners in Suzuki-Miyaura reactions, providing an alternative to aryl halides.[5] However, these reactions often require specific and more reactive catalyst systems, such as those employing bulky biarylphosphine ligands.[5]

Experimental Protocols & Data

General Procedure for Suzuki-Miyaura Synthesis of this compound

The following is a generalized protocol based on typical Suzuki-Miyaura reaction conditions. Optimization will likely be required for specific substrates and scales.

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., 1-bromo-4-nitrobenzene, 1.0 mmol), the arylboronic acid (e.g., (3-hydroxyphenyl)boronic acid, 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the chosen solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Optimization of Suzuki Coupling Reaction Parameters
ParameterRange/OptionsTypical Starting PointReference
Catalyst Loading 0.01 - 5 mol%1 - 2 mol%[1][8]
Temperature Room Temp. - 140 °C80 - 100 °C[1][14][15]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFK₂CO₃ or K₃PO₄[7][8]
Solvent Toluene, Dioxane, DMF, THF, Water mixturesDioxane/Water or Toluene/Water[1][7][8]
Table 2: Common Palladium Catalysts and Ligands
Catalyst/PrecursorLigandTypical Application
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)General purpose, widely used.
Pd(OAc)₂Triphenylphosphine (PPh₃)Versatile, often used for initial screening.
PdCl₂(dppf)1,1'-Bis(diphenylphosphino)ferroceneEffective for a broad range of substrates.
Pd₂(dba)₃Buchwald or SPhos ligandsHighly active for challenging couplings.

Visualizations

Experimental Workflow for Synthesis

experimental_workflow Experimental Workflow for the Synthesis of this compound reagents 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup solvent 3. Solvent Addition setup->solvent catalyst 4. Catalyst Addition solvent->catalyst reaction 5. Reaction (Heating and Stirring) catalyst->reaction workup 6. Workup (Extraction and Washing) reaction->workup purification 7. Purification (Column Chromatography) workup->purification analysis 8. Product Analysis (NMR, MS) purification->analysis

Caption: A typical experimental workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

suzuki_cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X      L₂ pd0->pd_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)-R²      L₂ pd_complex->transmetalation_complex Transmetalation (R²-B(OR)₂) transmetalation_complex->pd0 Reductive Elimination product Product (R¹-R²) transmetalation_complex->product

Caption: The key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

References

Side reactions and impurity profiling in 4-NITRO-[1,1'-BIPHENYL]-3-OL synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-NITRO-[1,1'-BIPHENYL]-3-OL.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via Suzuki-Miyaura cross-coupling.

Problem 1: Low or No Product Yield

Question: My Suzuki-Miyaura coupling reaction to synthesize this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a Suzuki-Miyaura coupling reaction can stem from several factors related to the reactants, catalyst, or reaction conditions. Here is a systematic guide to troubleshooting this issue:

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inactive Catalyst The Palladium catalyst is the heart of the reaction. Ensure you are using a high-quality catalyst. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be efficiently reduced to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more active pre-catalyst. Also, ensure your phosphine ligands have not oxidized.[1]
Poor Quality Reactants The purity of your aryl halide (e.g., 3-bromo-4-nitrophenol) and phenylboronic acid is crucial. Impurities in the starting materials can inhibit the catalyst. Purify the starting materials if their quality is uncertain. Boronic acids can dehydrate to form boroxines, which may have different reactivity.
Inappropriate Base The choice and quality of the base are critical. The base activates the boronic acid and facilitates transmetalation.[2][3][4] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The base should be finely powdered and anhydrous for non-aqueous reactions. The strength of the base can also influence the reaction rate and side reactions.
Solvent Issues The solvent system must be appropriate for the reactants and catalyst. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and an aqueous solution of the base is common.[1] Ensure the solvents are degassed to remove oxygen, which can lead to catalyst deactivation and side reactions.
Sub-optimal Temperature Suzuki couplings are often temperature-sensitive. If the reaction temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to catalyst decomposition and increased side reactions. Experiment with a temperature range, typically between 80-110 °C for these types of couplings.
Oxygen Contamination The catalytic cycle is sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Degas all solvents and the reaction mixture thoroughly before adding the catalyst.[5]
Problem 2: Presence of Significant Side Products (Impurity Profiling)

Question: My reaction is producing the desired this compound, but I am observing significant impurities. What are these impurities and how can I minimize them?

Answer:

The primary side reactions in Suzuki-Miyaura coupling are homocoupling of the starting materials and dehalogenation of the aryl halide.

Common Impurities and Mitigation Strategies:

Impurity Formation Mechanism Mitigation Strategies
Biphenyl Homocoupling of phenylboronic acid. This is often promoted by the presence of oxygen and Pd(II) species.[4]Rigorously degas the reaction mixture and solvents. Use a Pd(0) catalyst or ensure efficient in-situ reduction of a Pd(II) precatalyst. Use a slight excess of the aryl halide.
4,4'-Dinitro-3,3'-dihydroxybiphenyl Homocoupling of 3-bromo-4-nitrophenol.Use a slight excess of the boronic acid. Optimize the catalyst and ligand system to favor cross-coupling over homocoupling.
4-Nitrophenol Dehalogenation of 3-bromo-4-nitrophenol. This can occur if a hydride source is present, which can arise from the solvent or base.Use a non-protic solvent if possible. Ensure the base is not a significant source of hydrides. Some ligands are more prone to promoting dehalogenation.
Unreacted Starting Materials Incomplete reaction.Increase reaction time or temperature. Check catalyst activity and reactant purity.

Impurity Profile Summary:

The following table summarizes the expected impurities and their characteristics.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Expected Elution Order in RP-HPLC Key GC-MS Fragments (m/z)
4-NitrophenolC₆H₅NO₃139.111 (most polar)139, 109, 93, 65
Phenylboronic acidC₆H₇BO₂121.932-
3-Bromo-4-nitrophenolC₆H₄BrNO₃218.013217/219, 187/189, 138, 108
This compound C₁₂H₉NO₃ 215.21 4 215, 185, 169, 139, 115
BiphenylC₁₂H₁₀154.215154, 77
4,4'-Dinitro-3,3'-dihydroxybiphenylC₁₂H₈N₂O₆276.206 (least polar)276, 230, 184

Note: Expected elution order is based on polarity; actual retention times will vary with specific conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for the synthesis of this compound?

A1: While various palladium catalysts can be effective, a common and often successful system for Suzuki-Miyaura coupling of electron-deficient phenols involves a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a phosphine ligand like triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand from the Buchwald family (e.g., SPhos, XPhos) which can improve catalytic activity.[6] The optimal choice may require some screening of different catalyst/ligand combinations.

Q2: How do I choose the right base for my reaction?

A2: The base plays a crucial role in the catalytic cycle. For the coupling of phenols, inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[2][4] Cesium carbonate is often effective for challenging couplings due to its higher solubility in organic solvents. The choice of base can also influence the rate of side reactions, so it may need to be optimized for your specific substrates.

Q3: My product is difficult to purify. What are the recommended purification methods?

A3: Purification of this compound typically involves a combination of techniques. After an aqueous workup to remove the inorganic salts and water-soluble components, flash column chromatography on silica gel is often employed to separate the product from unreacted starting materials and non-polar side products like biphenyl.[7] The polarity of the eluent can be adjusted (e.g., a gradient of ethyl acetate in hexanes) to achieve good separation. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) can be used for final purification to obtain a crystalline solid.

Q4: Can I use a different aryl halide instead of 3-bromo-4-nitrophenol?

A4: Yes, other aryl halides can be used. The reactivity of the aryl halide in the oxidative addition step generally follows the trend: I > Br > OTf > Cl. Aryl iodides are more reactive but also more expensive. Aryl chlorides are less reactive and may require a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand.[8]

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC, a sample of the reaction mixture is spotted on a TLC plate and developed in an appropriate solvent system. The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light. For more quantitative monitoring, HPLC analysis of reaction aliquots can be performed.

Experimental Protocols

Representative Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific laboratory conditions and reagent purities.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-nitrophenol (1.0 eq), phenylboronic acid (1.2 eq), and the chosen base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes.

  • Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours), monitoring the progress by TLC or HPLC.

  • Workup: After completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) followed by recrystallization if necessary.

Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
  • Column: A reversed-phase C18 or Biphenyl column (e.g., 4.6 x 150 mm, 5 µm) is suitable. Biphenyl columns can offer enhanced selectivity for aromatic compounds.[3]

  • Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile (Solvent B) in water (Solvent A), both containing 0.1% formic acid, from 20% to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 280 nm). A diode-array detector (DAD) can be used to obtain UV spectra for peak identification.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: A capillary column suitable for the analysis of semi-volatile organic compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: The sample may require derivatization (e.g., silylation of the hydroxyl group) to improve volatility and peak shape, although direct analysis is often possible.

Visualizations

Suzuki_Miyaura_Coupling ArylHalide 3-Bromo-4-nitrophenol OxidativeAddition Oxidative Addition Intermediate ArylHalide->OxidativeAddition BoronicAcid Phenylboronic Acid Transmetalation Transmetalation Intermediate BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->BoronicAcid Activation Catalyst_precatalyst Pd(II) Precatalyst Catalyst_active Pd(0) Catalyst Catalyst_precatalyst->Catalyst_active Reduction Catalyst_active->OxidativeAddition OxidativeAddition->Transmetalation Product This compound Transmetalation->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Homocoupling_Side_Reaction BoronicAcid1 Phenylboronic Acid HomocouplingProduct Biphenyl (Homocoupling Product) BoronicAcid1->HomocouplingProduct BoronicAcid2 Phenylboronic Acid BoronicAcid2->HomocouplingProduct Catalyst Pd(II)/O₂ Catalyst->HomocouplingProduct Catalyzes

Caption: Homocoupling of phenylboronic acid as a common side reaction.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckPurity Check Purity of Starting Materials Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK CheckCatalyst Evaluate Catalyst Activity & Ligand CatalystOK Activity OK? CheckCatalyst->CatalystOK CheckBase Verify Base Quality & Stoichiometry BaseOK Base OK? CheckBase->BaseOK CheckConditions Optimize Reaction Conditions (Temp, Time) ConditionsOK Improvement? CheckConditions->ConditionsOK CheckInertness Ensure Inert Atmosphere (Degas) InertnessOK Improvement? CheckInertness->InertnessOK PurityOK->Start No, Purify PurityOK->CheckCatalyst Yes CatalystOK->Start No, Replace CatalystOK->CheckBase Yes BaseOK->Start No, Replace/Dry BaseOK->CheckConditions Yes ConditionsOK->CheckInertness No Success Successful Reaction ConditionsOK->Success Yes InertnessOK->Start No, Re-evaluate InertnessOK->Success Yes

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Purification of 4-NITRO-[1,1'-BIPHENYL]-3-OL and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-NITRO-[1,1'-BIPHENYL]-3-OL and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.

Troubleshooting Guides

Recrystallization Issues

Question: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out," or the formation of a liquid phase instead of solid crystals, is a common issue, especially with compounds that have a low melting point or when the solution is supersaturated. Here are several strategies to address this:

  • Increase the Solvent Volume: Your solution may be too concentrated. Add more of the hot solvent to fully dissolve the oil, then allow it to cool slowly.

  • Slow Cooling: Rapid cooling often promotes oiling out. Ensure the solution cools to room temperature gradually before placing it in an ice bath. Insulating the flask can help.

  • Change the Solvent System: The solubility profile of your compound in the chosen solvent may be unfavorable.

    • If using a single solvent, try a solvent with a lower boiling point or one in which the compound is less soluble at higher temperatures.

    • For mixed solvent systems, adjust the ratio. You can add more of the "good" solvent (in which the compound is more soluble) to the hot solution to dissolve the oil, then add the "poor" solvent dropwise until turbidity appears, and then let it cool slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Column Chromatography Issues

Question: My polar compound is streaking on the TLC plate and eluting very slowly or not at all from the silica gel column. How can I improve the separation?

Answer: Highly polar compounds, like those containing hydroxyl and nitro groups, can interact strongly with the acidic silica gel, leading to poor separation and recovery. Here are some solutions:

  • Modify the Mobile Phase:

    • Increase Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol or ethyl acetate) in your eluent system.

    • Add a Modifier: For basic compounds, adding a small amount of triethylamine (0.1-1%) to the mobile phase can neutralize the acidic sites on the silica gel and reduce streaking. For acidic compounds, adding a small amount of acetic or formic acid can have a similar effect.

    • Use a More Polar Solvent System: For very polar compounds that do not move even in 100% ethyl acetate, consider using a more polar mobile phase, such as a mixture of dichloromethane and methanol. A stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane, can be effective for very polar basic compounds.

  • Change the Stationary Phase:

    • Deactivated Silica: You can deactivate silica gel by pre-treating it with a solvent system containing triethylamine.

    • Alumina: Alumina can be a good alternative to silica gel for the purification of basic compounds.

    • Reverse-Phase Chromatography: If your compound is sufficiently soluble in polar solvents like water, acetonitrile, or methanol, reverse-phase (C18) chromatography is an excellent option.

Question: My compound appears to be decomposing on the silica gel column. How can I confirm this and what can I do?

Answer: To check for decomposition on silica, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear that were not on the diagonal, your compound is likely decomposing on the silica.

To purify a compound that is unstable on silica gel:

  • Use a Less Acidic Stationary Phase: As mentioned above, alumina or deactivated silica can be used.

  • Minimize Contact Time: Use flash column chromatography with pressure to push the solvent through the column more quickly, reducing the time your compound is in contact with the silica.

  • Filter through a Plug of Silica: If you only need to remove baseline impurities, a quick filtration through a short, wide plug of silica may be sufficient and will minimize contact time.

Frequently Asked Questions (FAQs)

General Purification

Question: What are the most common impurities I should expect when synthesizing this compound and its derivatives, for example, via a Suzuki coupling?

Answer: Common impurities from a Suzuki coupling reaction include:

  • Unreacted Starting Materials: The aryl halide and the boronic acid or ester.

  • Homo-coupled Products: Biphenyls formed from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

  • Protodeborylation Product: The boronic acid can be replaced by a hydrogen atom from the solvent or base.

  • Catalyst Residues: Palladium catalyst residues may remain in the crude product.

  • Isomers: If the starting materials are not regiochemically pure, you may have isomeric biphenyl products.

  • Dinitro or Trinitro byproducts: During the nitration step to produce the starting material, over-nitration can occur, leading to dinitro or trinitro derivatives.

Recrystallization

Question: What is a good starting solvent for the recrystallization of this compound?

Answer: Given the presence of a polar hydroxyl group and a nitro group, along with a relatively nonpolar biphenyl backbone, a moderately polar solvent or a mixed solvent system is a good starting point. Ethanol, isopropanol, or a mixture of ethanol and water are often good choices for nitrophenolic compounds. You can also try solvent pairs like toluene/hexane or ethyl acetate/hexane.[1] It is always recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one for your specific compound.

Column Chromatography

Question: How do I choose the right solvent system for column chromatography?

Answer: The ideal solvent system for column chromatography should give your target compound a retention factor (Rf) of approximately 0.2-0.4 on a TLC plate. This generally provides the best separation from impurities. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or acetone until you achieve the desired Rf. For this compound, a mixture of hexane and ethyl acetate is a good starting point.

Preparative HPLC

Question: When should I consider using preparative HPLC for purification?

Answer: Preparative HPLC is a high-resolution purification technique that is particularly useful when:

  • You need very high purity (>99%).

  • You are purifying small quantities of material (milligrams to grams).[2]

  • Your compound is difficult to separate from impurities by other methods like recrystallization or column chromatography.

  • Your compound is thermally unstable and cannot be purified by distillation.

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography of Biphenyl Derivatives

Polarity of CompoundStationary PhaseTypical Mobile Phase (Gradient Elution)
Non-polarSilica GelHexane -> 5-20% Ethyl Acetate in Hexane
Moderately PolarSilica Gel10-50% Ethyl Acetate in Hexane
PolarSilica Gel50-100% Ethyl Acetate in Hexane -> 5-10% Methanol in Dichloromethane
Very Polar/IonicReverse-Phase C18Water/Acetonitrile or Water/Methanol with 0.1% Formic or Acetic Acid

Table 2: Purity and Yield Data for Purification of Suzuki Coupling Products

Purification MethodTypical Purity AchievedTypical Yield RangeReference
Recrystallization>98%60-85%[3]
Flash Column Chromatography>95%70-90%[4]
Preparative HPLC>99%50-80%[5]

Note: Yields are highly dependent on the specific reaction conditions and the efficiency of the purification process.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the test tube gently. If the compound dissolves when hot and recrystallizes upon cooling, you have found a suitable solvent. If it remains insoluble even when hot, the solvent is not suitable. Test several solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to find the best one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Swirl the flask to aid dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if you used charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf of 0.2-0.4 and separates it well from impurities. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (about 1 cm).

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or air line) to push the solvent through the column at a steady rate.

    • Collect fractions in test tubes.

    • Monitor the elution of your compound by TLC.

  • Isolation: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.

Protocol 3: Preparative HPLC

  • Analytical Method Development: Develop an analytical HPLC method to separate your compound from its impurities. A C18 reverse-phase column is often a good choice. A typical mobile phase would be a gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol.[1][6]

  • Scale-Up:

    • Choose a preparative column with the same stationary phase as your analytical column but with a larger diameter.

    • Adjust the flow rate and injection volume according to the column dimensions.

  • Sample Preparation: Dissolve your sample in the mobile phase or a solvent that is fully miscible with the mobile phase. Filter the sample solution to remove any particulate matter.

  • Purification:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject your sample onto the column.

    • Run the gradient method and collect fractions based on the retention time of your target compound, as determined by your analytical method. A fraction collector is typically used for this.

  • Analysis and Isolation:

    • Analyze the collected fractions by analytical HPLC to determine their purity.

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile or methanol) by rotary evaporation.

    • The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the pure solid product.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Strategy Crude_Product Crude this compound TLC_Analysis TLC Analysis to Assess Purity and Impurity Profile Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization High Purity & Favorable Crystallization Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple Impurities or Close Rf Purity_Check Purity Check (Analytical HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Prep_HPLC Preparative HPLC Prep_HPLC->Purity_Check Purity_Check->Prep_HPLC Purity <99% or Trace Impurities Remain Pure_Product Pure Product (>99%) Purity_Check->Pure_Product Purity >99% Glyoxylate_Cycle_Inhibition cluster_glyoxylate_cycle Glyoxylate Cycle cluster_inhibition Enzyme Inhibition Isocitrate Isocitrate Isocitrate_Lyase Isocitrate Lyase (ICL) Isocitrate->Isocitrate_Lyase Succinate Succinate Isocitrate_Lyase->Succinate Glyoxylate Glyoxylate Isocitrate_Lyase->Glyoxylate Malate_Synthase Malate Synthase Glyoxylate->Malate_Synthase Malate Malate Malate_Synthase->Malate Acetyl_CoA Acetyl-CoA Acetyl_CoA->Malate_Synthase Nitro_Compound Nitro-containing Compound (e.g., 3-Nitropropionate) Nitro_Compound->Isocitrate_Lyase Inhibits

References

Technical Support Center: 4-NITRO-[1,1'-BIPHENYL]-3-OL Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-NITRO-[1,1'-BIPHENYL]-3-OL.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, which is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.

Low or No Product Yield

Question: My Suzuki-Miyaura coupling reaction to synthesize this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a Suzuki coupling reaction can stem from several factors related to the reactants, catalyst, base, or reaction conditions. Below is a systematic guide to troubleshooting this issue.

1. Catalyst Inactivity:

  • Problem: The palladium catalyst is inactive or has decomposed. Pd(0) species are sensitive to air and moisture.

  • Solution:

    • Use fresh, high-quality palladium catalyst and ligands.

    • Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction setup and duration.[1] Degas all solvents and the reaction mixture thoroughly.

    • Consider using a pre-catalyst that is more stable to air and moisture, such as those from the Buchwald or Nolan groups.

2. Inefficient Transmetalation:

  • Problem: The transfer of the aryl group from the boronic acid to the palladium center is inefficient. This is a critical step in the catalytic cycle.[2][3]

  • Solution:

    • Base Selection: The choice of base is crucial for activating the boronic acid.[3] If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The presence of water is often necessary for the base to be effective.

    • Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxines, which may have different reactivity. Ensure your 4-hydroxyphenylboronic acid is of high quality.

3. Side Reactions:

  • Problem: Competing side reactions are consuming the starting materials or the desired product.

  • Solution:

    • Protodeboronation: The boronic acid can be protonated and lose its boron moiety, especially under harsh conditions.[1] This can be minimized by using milder reaction conditions or by using a boronate ester (e.g., pinacol ester) which is more stable.[4]

    • Homocoupling: Coupling of two molecules of the same starting material (e.g., two molecules of 4-hydroxyphenylboronic acid) can occur, especially in the presence of oxygen.[1] Rigorous degassing of the reaction mixture is essential to prevent this.

    • Dehalogenation: The aryl halide can be reduced, removing the halogen and preventing the cross-coupling reaction. This can be influenced by the solvent and the ligand.

4. Reaction Conditions:

  • Problem: The temperature, solvent, or reaction time are not optimized.

  • Solution:

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and increased side reactions. If you are observing decomposition, try lowering the temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature might be beneficial.

    • Solvent: The choice of solvent is critical.[5] Common solvents for Suzuki coupling include toluene, dioxane, and DMF, often with a small amount of water. The solubility of all reactants in the chosen solvent system is important.

The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis.

troubleshooting_low_yield start Low or No Product Yield catalyst Check Catalyst Activity start->catalyst transmetalation Evaluate Transmetalation Efficiency catalyst->transmetalation Catalyst OK success Improved Yield catalyst->success Use Fresh Catalyst & Inert Atmosphere side_reactions Investigate Side Reactions transmetalation->side_reactions Transmetalation OK transmetalation->success Change Base or Improve Boronic Acid Quality conditions Optimize Reaction Conditions side_reactions->conditions Side Reactions Minimized side_reactions->success Degas Thoroughly & Consider Boronate Ester conditions->success conditions->success Adjust Temperature & Solvent purification_workflow start Crude Product workup Aqueous Workup (e.g., with EDTA wash) start->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration chromatography Flash Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) concentration->chromatography recrystallization Recrystallization (e.g., Ethanol/Water) chromatography->recrystallization pure_product Pure this compound recrystallization->pure_product

References

Troubleshooting guide for the nitration of biphenyl

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers conducting the nitration of biphenyl.

Troubleshooting Guide

Problem: Low or No Product Yield

Q1: My reaction doesn't seem to be starting, or the yield is very low. What are the common causes?

A1: Several factors can contribute to a low or nonexistent yield in the nitration of biphenyl. Here are some key aspects to investigate:

  • Inadequate Nitrating Agent Strength: The combination of nitric acid and sulfuric acid is a common and effective nitrating mixture.[1] The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1] If the concentration of your acids is too low, the formation of the nitronium ion will be insufficient.

  • Low Reaction Temperature: While temperature control is crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate. The nitration of biphenyl is typically carried out at temperatures ranging from 0°C to room temperature.

  • Poor Mixing: Biphenyl has low solubility in the acidic reaction mixture, creating a heterogeneous reaction.[2] Vigorous stirring is essential to ensure adequate contact between the biphenyl and the nitrating agent.[1]

  • Water Contamination: The presence of water in the reaction mixture can deactivate the nitrating agent by reacting with the nitronium ion. Ensure that your glassware is dry and that the reagents have a low water content.

Problem: Poor Regioselectivity (Undesirable ortho:para Ratio)

Q2: I'm getting a mixture of 2-nitrobiphenyl and 4-nitrobiphenyl, but the ratio is not what I expected. How can I control the regioselectivity?

A2: The ortho:para ratio in the nitration of biphenyl is highly dependent on the reaction conditions.[2][3][4]

  • Nitrating Agent: The choice of nitrating agent significantly influences the isomer ratio.

    • Nitric Acid/Sulfuric Acid: This mixture typically gives a lower ortho:para ratio (around 0.6), favoring the formation of the para isomer.[2]

    • Nitric Acid/Acetic Anhydride: This combination tends to produce a higher ortho:para ratio, favoring the ortho product.[2]

  • Reaction Homogeneity: A heterogeneous reaction (where the biphenyl is not fully dissolved) can lead to a higher ortho:para ratio (around 1.5).[2] Conversely, a more homogeneous reaction favors the para isomer.[2]

  • Temperature: While the effect of temperature on the ortho:para ratio is not always straightforward, it can influence the reaction kinetics and thus the product distribution.

Problem: Formation of Byproducts

Q3: I'm observing the formation of dinitrated products in my reaction mixture. How can I minimize this?

A3: The formation of dinitrobiphenyl occurs when the initial mononitrated product undergoes a second nitration. Once a nitro group is added to one of the phenyl rings, that ring is deactivated towards further electrophilic substitution.[5] Therefore, subsequent nitration is more likely to occur on the other phenyl ring.[5] To minimize dinitration:

  • Control Stoichiometry: Use a molar ratio of biphenyl to nitric acid that is close to 1:1. A significant excess of nitric acid will increase the likelihood of dinitration.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to prevent the second nitration from occurring. Monitor the reaction progress using a suitable technique (e.g., TLC or GC) and quench the reaction once the starting material is consumed.

  • Slow Addition of Nitrating Agent: Adding the nitrating agent dropwise to the solution of biphenyl can help to maintain a low concentration of the nitrating species at any given time, thus reducing the chance of dinitration.

Problem: Difficulty in Product Purification

Q4: I'm having trouble separating the 2-nitrobiphenyl and 4-nitrobiphenyl isomers. What are the best methods for purification?

A4: The separation of ortho and para isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is a common and effective method for separating the isomers. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) can be used.

  • Recrystallization: While fractional crystallization can sometimes be used, it may not be as effective as chromatography for achieving high purity. The choice of solvent is critical and may require some experimentation.

  • Preparative HPLC: For high-purity samples, preparative high-performance liquid chromatography (HPLC) can be employed.[6]

Frequently Asked Questions (FAQs)

Q5: What are the main products of the mononitration of biphenyl?

A5: The mononitration of biphenyl primarily yields a mixture of 2-nitrobiphenyl (ortho-isomer) and 4-nitrobiphenyl (para-isomer). The formation of the meta-isomer (3-nitrobiphenyl) is generally not observed under standard electrophilic nitration conditions.

Q6: Why is the ortho position sterically hindered but still a major product?

A6: While the ortho position is more sterically hindered than the para position, the attack at the ortho position is statistically favored as there are two ortho positions and only one para position. Additionally, the transition state leading to the ortho product can be stabilized through an interaction between the pi electrons of the second phenyl ring and the developing positive charge.[5]

Q7: Are there alternative, milder nitrating agents I can use?

A7: Yes, several alternative nitrating agents have been developed to offer milder reaction conditions or different selectivity. Some examples include:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) with magnesium sulfate (MgSO₄): This system can be used under mechanochemical (ball milling) conditions, offering a solvent-free and potentially greener alternative.[7]

  • Bismuth subnitrate with thionyl chloride: This combination has been shown to be an efficient nitrating system for a range of aromatic compounds.[8]

  • Zeolite catalysts: Using solid acid catalysts like zeolites can facilitate easier product separation and catalyst recycling.[9]

Q8: What are the key safety precautions I should take during the nitration of biphenyl?

A8: The nitration of biphenyl involves the use of strong acids and produces potentially hazardous materials. It is crucial to adhere to strict safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Perform the reaction in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.

  • Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle them with extreme care and add sulfuric acid to nitric acid slowly and with cooling to control the exothermic reaction.

  • Quenching: The reaction should be quenched by carefully and slowly pouring the reaction mixture onto ice. This is a highly exothermic process.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Data Presentation

Table 1: Influence of Reaction Conditions on the Mononitration of Biphenyl

Nitrating AgentSolventTemperature (°C)Ortho:Para RatioYield (%)Reference
HNO₃ / H₂SO₄-0 - 10~0.6Not specified[2]
HNO₃ / Ac₂OAcetic AnhydrideNot specifiedHigh (favors ortho)Not specified[2]
Bi(NO₃)₃·5H₂O / MgSO₄Solvent-free (ball milling)Room Temperature41:5939.4[7]
HNO₃ / H₂SO₄-Not specified63:37 (para:ortho)Not specified[10]

Note: The yields and isomer ratios can vary depending on the specific reaction parameters and work-up procedures.

Experimental Protocols

Standard Protocol for the Mononitration of Biphenyl using Nitric Acid and Sulfuric Acid

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add a calculated amount of concentrated sulfuric acid to a stoichiometric equivalent of concentrated nitric acid with continuous stirring. Allow the mixture to cool to 0-5°C.

  • Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve biphenyl in a minimal amount of a suitable solvent (e.g., glacial acetic acid) or use it neat if the reaction is to be performed heterogeneously. Cool the flask in an ice-water bath.

  • Nitration: Slowly add the prepared cold nitrating mixture dropwise to the stirred biphenyl solution, ensuring the temperature of the reaction mixture does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., 0-10°C or room temperature) and monitor the progress of the reaction by TLC or GC until the biphenyl is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The solid product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: Dry the crude product and purify it by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent (e.g., ethanol).

Mandatory Visualization

Nitration_Mechanism Nitration of Biphenyl Mechanism cluster_0 Formation of Nitronium Ion cluster_1 Electrophilic Attack cluster_2 Deprotonation and Product Formation HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- NO2+ NO₂⁺ (Nitronium Ion) H2NO3+->NO2+ - H₂O Biphenyl Biphenyl H2O H₂O Sigma_Complex_Ortho Sigma Complex (Ortho) Biphenyl->Sigma_Complex_Ortho + NO₂⁺ Sigma_Complex_Para Sigma Complex (Para) Biphenyl->Sigma_Complex_Para + NO₂⁺ 2-Nitrobiphenyl 2-Nitrobiphenyl Sigma_Complex_Ortho->2-Nitrobiphenyl - H⁺ 4-Nitrobiphenyl 4-Nitrobiphenyl Sigma_Complex_Para->4-Nitrobiphenyl - H⁺

Caption: Mechanism of the electrophilic nitration of biphenyl.

Troubleshooting_Workflow Troubleshooting Workflow for Biphenyl Nitration Start Start Nitration Reaction Check_Yield Low or No Yield? Start->Check_Yield Check_Reagents Check Acid Concentration and Water Content Check_Yield->Check_Reagents Yes Check_Selectivity Incorrect Isomer Ratio? Check_Yield->Check_Selectivity No Check_Conditions Adjust Temperature and Stirring Rate Check_Reagents->Check_Conditions Check_Conditions->Start Change_Nitrating_Agent Change Nitrating Agent (e.g., HNO₃/Ac₂O) Check_Selectivity->Change_Nitrating_Agent Yes Check_Byproducts Dinitration Observed? Check_Selectivity->Check_Byproducts No Adjust_Homogeneity Adjust Reaction Homogeneity Change_Nitrating_Agent->Adjust_Homogeneity Adjust_Homogeneity->Start Adjust_Stoichiometry Adjust Biphenyl:HNO₃ Ratio (closer to 1:1) Check_Byproducts->Adjust_Stoichiometry Yes Successful_Reaction Successful Reaction Check_Byproducts->Successful_Reaction No Control_Addition Slow Dropwise Addition of Nitrating Agent Adjust_Stoichiometry->Control_Addition Control_Addition->Start

Caption: A decision tree for troubleshooting common issues.

Experimental_Workflow General Experimental Workflow Reagent_Prep 1. Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Reaction_Setup 2. Set up Biphenyl Solution in Reaction Flask Reagent_Prep->Reaction_Setup Nitration 3. Add Nitrating Mixture Dropwise at Low Temp Reaction_Setup->Nitration Monitoring 4. Monitor Reaction (TLC/GC) Nitration->Monitoring Workup 5. Quench on Ice & Precipitate Product Monitoring->Workup Isolation 6. Filter and Wash Crude Product Workup->Isolation Purification 7. Purify by Chromatography or Recrystallization Isolation->Purification Analysis 8. Characterize Product (NMR, MS, etc.) Purification->Analysis

Caption: A streamlined overview of the experimental process.

References

Overcoming solubility issues of 4-NITRO-[1,1'-BIPHENYL]-3-OL in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-NITRO-[1,1'-BIPHENYL]-3-OL in experimental setups.

Troubleshooting Guide

Issue: Precipitate Formation When Preparing Aqueous Working Solutions from an Organic Stock

Possible Cause 1: Low Aqueous Solubility of the Compound

This compound is a hydrophobic molecule with very low to negligible solubility in water.[1] This is due to its large non-polar aromatic structure, which limits favorable interactions with polar water molecules.[1] When an organic stock solution is diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution.

Solutions:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your aqueous solution.

  • Optimize Co-solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration in your assay is as high as permissible for your experimental system (typically ≤0.5% for cell-based assays) to help maintain solubility.[2]

  • Use a Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can sometimes prevent precipitation.[2]

  • Incorporate Solubilizing Excipients: Consider the use of solubilizing agents in your final aqueous solution. These can include:

    • Cyclodextrins (e.g., HP-β-CD): These can form inclusion complexes with the compound, increasing its aqueous solubility.

    • Surfactants (e.g., Tween® 80, Poloxamer 188): These can form micelles that encapsulate the compound, aiding in its dispersion in aqueous media.

  • pH Adjustment: The solubility of compounds with ionizable groups can be influenced by pH. This compound has a predicted pKa of approximately 6.97, suggesting that its solubility may be altered in buffered solutions.[3] Experiment with buffers of different pH values, if compatible with your assay, to see if solubility can be improved.

Possible Cause 2: Temperature Effects

The solubility of many compounds is temperature-dependent. If you are preparing solutions at room temperature and then incubating them at 37°C, or vice versa, this temperature shift can cause the compound to precipitate.

Solutions:

  • Pre-warm or Pre-cool Solutions: Ensure that both your stock solution and your aqueous diluent are at the same temperature before mixing.

  • Maintain Consistent Temperature: Keep your solutions at a constant temperature throughout the experiment whenever possible.

Possible Cause 3: High Concentration in Stock Solution

While using a concentrated stock solution minimizes the volume of organic solvent added to your experiment, an overly concentrated stock can be unstable and prone to precipitation, especially after freeze-thaw cycles.

Solutions:

  • Prepare a Lower Concentration Stock: If you are observing precipitation within the stock solution itself, try preparing a new stock at a lower concentration.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing, which can promote precipitation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is a highly effective solvent for preparing stock solutions of this compound and is commonly used for dissolving poorly soluble compounds for biological assays.[1] It has been shown to dissolve the compound at concentrations up to 10 millimolar.[1] Other potential organic solvents include ethanol and methanol, though their solubilizing capacity for this specific compound may be lower than DMSO.

Q2: What is the maximum recommended concentration for a DMSO stock solution?

A2: While higher concentrations may be possible, it is advisable to start with a stock solution in the range of 10-20 mM in DMSO. This concentration is generally sufficient for most in vitro experiments and helps to avoid stability issues with the stock solution itself.

Q3: My compound precipitates in the cell culture medium. What can I do?

A3: Precipitation in cell culture media is a common issue with hydrophobic compounds. Here are some steps to troubleshoot this problem:

  • Check the final DMSO concentration: Ensure it does not exceed a level toxic to your cells, typically between 0.1% and 0.5%.

  • Lower the compound's final concentration: Test a range of lower concentrations to find the highest dose that remains in solution.

  • Use serum: If your experiment allows, the presence of serum in the culture medium can help to solubilize hydrophobic compounds through binding to proteins like albumin.

  • Pre-mix with medium: Before adding to the cells, try pre-mixing the compound with a small volume of medium, vortexing, and then adding this mixture to the well.

Q4: How can I visually confirm if my compound is dissolved?

A4: A clear and particle-free solution when observed against a light source is a good initial indicator of dissolution. For a more rigorous check, especially at higher concentrations, you can centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes. If a pellet is formed, the compound is not fully dissolved.

Data Presentation

Table 1: Physicochemical and Solubility Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₉NO₃[3]
Molecular Weight 215.21 g/mol [3]
Predicted pKa 6.97 ± 0.14[3]
Predicted LogP 2.97 - 3.26[1]
Water Solubility Very low to negligible (3.89e-05 M)[1][3]
DMSO Solubility Effective solvent for stock solutions up to 10 mM[1]
Other Solvents Moderate solubility in organic solvents like ethanol and methanol[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh the Compound: Accurately weigh out 2.15 mg of this compound using an analytical balance.

  • Add DMSO: Transfer the weighed compound to a sterile microcentrifuge tube. Add 1.0 mL of high-purity, anhydrous DMSO.

  • Dissolve the Compound: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, sonicate for 5-10 minutes in a water bath sonicator.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes. Store at -20°C or -80°C to minimize degradation and prevent repeated freeze-thaw cycles.[2]

Protocol 2: General Method for Assessing Solubility in Different Solvents
  • Prepare Saturated Solutions: Add an excess amount of this compound to a known volume of the test solvent (e.g., 5 mg to 1 mL) in a glass vial.

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separate Undissolved Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any undissolved compound.

  • Quantify Soluble Compound: Carefully remove a known volume of the supernatant and dilute it with an appropriate solvent to a concentration within the linear range of a UV-Vis spectrophotometer.

  • Measure Absorbance: Measure the absorbance at the compound's λmax and calculate the concentration based on a standard curve. This will give you the solubility of the compound in that solvent at the tested temperature.

Mandatory Visualization

Signaling Pathway: Inhibition of Hsp90 Chaperone Cycle

This compound, with its biphenyl scaffold, is structurally related to known Hsp90 inhibitors.[4][5][6] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival.[4][6] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways.

Hsp90_Inhibition_Pathway cluster_cycle Hsp90 Chaperone Cycle cluster_inhibition Inhibition Mechanism cluster_outcome Cellular Outcome Hsp90_open Hsp90 (Open) Hsp90_ATP Hsp90-ATP (Closed) Hsp90_open->Hsp90_ATP ATP Binding Hsp90_ATP->Hsp90_open ATP Hydrolysis (ADP + Pi release) Folded_Client Folded Client Protein Hsp90_ATP->Folded_Client Folding & Release Ub_Proteasome Ubiquitin-Proteasome System Hsp90_ATP->Ub_Proteasome Misfolded Client Targeted Client_Protein Unfolded Client Protein Client_Protein->Hsp90_open Aha1 Aha1 Aha1->Hsp90_ATP Stimulates ATPase p23 p23 p23->Hsp90_ATP Stabilizes Closed State Inhibitor This compound Inhibitor->Hsp90_ATP Inhibits ATPase Activity Degradation Client Protein Degradation Ub_Proteasome->Degradation Apoptosis Apoptosis / Cell Cycle Arrest Degradation->Apoptosis Precipitation_Troubleshooting_Workflow Start Start: Precipitate observed in aqueous working solution Check_Stock Check Stock Solution: Is it clear? Start->Check_Stock Remake_Stock Remake stock solution at a lower concentration Check_Stock->Remake_Stock No Lower_Final_Conc Lower final working concentration Check_Stock->Lower_Final_Conc Yes Remake_Stock->Check_Stock Assess_Solubility Assess Solubility: Is precipitation resolved? Lower_Final_Conc->Assess_Solubility Use_Excipients Incorporate Solubilizing Excipients (e.g., Cyclodextrin, Surfactant) Assess_Solubility->Use_Excipients No End_Success End: Compound is soluble Assess_Solubility->End_Success Yes Optimize_Excipients Optimize excipient concentration Use_Excipients->Optimize_Excipients Assess_Solubility2 Assess Solubility: Is precipitation resolved? Optimize_Excipients->Assess_Solubility2 pH_Adjustment Adjust pH of aqueous buffer (if assay permits) Assess_Solubility2->pH_Adjustment No Assess_Solubility2->End_Success Yes End_Fail End: Consider alternative formulation strategy pH_Adjustment->End_Fail If still unresolved

References

Stability issues and degradation pathways of 4-NITRO-[1,1'-BIPHENYL]-3-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-NITRO-[1,1'-BIPHENYL]-3-OL. The information is intended for researchers, scientists, and professionals in drug development. Please note that while direct experimental data for this specific compound is limited, the guidance provided is based on established chemical principles and data from structurally related compounds such as nitrophenols and nitrobiphenyls.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by exposure to light (photostability), high temperatures (thermal stability), and pH of the solution. As a nitrophenol derivative, it is susceptible to degradation under these conditions.

Q2: How should this compound be properly stored to ensure its stability?

A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. It is advisable to keep it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q3: What are the likely degradation pathways for this compound?

A3: Based on related compounds, the primary degradation pathways are likely to involve:

  • Photodegradation: Exposure to UV or visible light can lead to the formation of reactive species and subsequent degradation.

  • Thermal Decomposition: At elevated temperatures, the nitro group can be reduced, and the biphenyl structure can undergo cleavage.

  • Oxidation: The phenol group is susceptible to oxidation, which can be accelerated by the presence of oxidizing agents or exposure to air over time.

  • Hydrolysis: While generally stable, prolonged exposure to strongly acidic or basic conditions may lead to hydrolysis.

Q4: Are there any known incompatibilities with common laboratory reagents?

A4: Avoid strong oxidizing agents, strong reducing agents, strong bases, and acid chlorides. Reactions with these can lead to vigorous and potentially hazardous reactions. For instance, reducing agents can convert the nitro group to an amino group.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Discoloration of solid compound (e.g., yellowing) Oxidation or minor degradation due to improper storage (exposure to air, light, or moisture).- Store the compound in a desiccator, in the dark, and under an inert atmosphere.- For critical experiments, purify the material before use (e.g., by recrystallization).
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) Presence of degradation products or impurities.- Confirm the identity of the main peak using a reference standard.- Analyze the sample immediately after preparation.- Investigate potential degradation during sample preparation (e.g., exposure to light, incompatible solvent).- Use LC-MS or GC-MS to identify the impurities.
Inconsistent experimental results Degradation of the compound in solution over time.- Prepare fresh solutions for each experiment.- Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Control the temperature of the solution.
Low reaction yield where the compound is a starting material Degradation of the compound under reaction conditions.- Evaluate the stability of the compound under the specific reaction conditions (e.g., temperature, pH, solvent).- Consider performing the reaction under an inert atmosphere.- Analyze for the presence of degradation products in the reaction mixture.

Potential Degradation Pathways

The following diagram illustrates a hypothetical degradation pathway for this compound based on the chemistry of related nitrophenolic compounds. This is a generalized representation and actual degradation products may vary depending on the specific conditions.

G cluster_main Potential Degradation of this compound cluster_conditions Degradation Conditions cluster_products Potential Degradation Products A This compound Light Light (Photodegradation) Heat Heat (Thermal Decomposition) Oxidants Oxidizing Agents B Ring-opened products Light->B e.g., cleavage of aromatic rings E Reduced nitro group (amino-biphenyl-ol) Heat->E Reduction D Hydroxylated or Quinone-like species Oxidants->D C Polymerized products B->C D->C

Caption: Hypothetical degradation pathways of this compound.

Experimental Protocols

Below are generalized protocols for assessing the stability of this compound. These should be adapted based on specific experimental needs and available analytical instrumentation.

Protocol 1: Photostability Assessment

Objective: To evaluate the degradation of the compound upon exposure to light.

Methodology:

  • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Divide the solution into two portions. One portion will be the "exposed" sample, and the other will be the "control" sample.

  • Transfer the "exposed" sample to a clear glass vial and place it in a photostability chamber with a controlled light source (e.g., xenon lamp).

  • Wrap the "control" sample in aluminum foil to protect it from light and store it at the same temperature as the exposed sample.

  • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take aliquots from both the exposed and control samples.

  • Analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the parent compound and detect the formation of any degradation products.

  • Compare the chromatograms of the exposed and control samples to assess the extent of degradation.

Protocol 2: Thermal Stability Assessment

Objective: To determine the effect of temperature on the stability of the compound.

Methodology:

  • Prepare solutions of this compound in a suitable solvent in sealed vials.

  • Place the vials in ovens or heating blocks set to different temperatures (e.g., 40°C, 60°C, 80°C).

  • Maintain a control sample at room temperature or refrigerated, protected from light.

  • At selected time points, remove a vial from each temperature, allow it to cool to room temperature, and analyze the contents by HPLC or a similar method.

  • Plot the concentration of the compound as a function of time for each temperature to determine the degradation rate.

Workflow for Stability Testing

The following diagram outlines a general workflow for conducting stability studies.

G Stability Testing Workflow A Prepare Stock Solution of Compound B Divide into Samples for Different Conditions (Light, Heat, pH) and Controls A->B C Expose Samples to Stress Conditions B->C D Collect Aliquots at Time Intervals C->D E Analytical Testing (e.g., HPLC) D->E F Data Analysis (Quantify Parent Compound, Identify Degradants) E->F G Determine Degradation Rate and Pathway F->G

Caption: General workflow for stability assessment of chemical compounds.

Catalyst selection and optimization for the synthesis of 4-NITRO-[1,1'-BIPHENYL]-3-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-NITRO-[1,1'-BIPHENYL]-3-OL.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing substituted biphenyls like this compound are palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Another, albeit often harsher, method is the Ullmann coupling.[1] For the Suzuki-Miyaura synthesis of this specific molecule, two primary disconnection approaches are viable:

  • Approach A: Coupling of a phenylboronic acid with a substituted aryl halide, such as the reaction between phenylboronic acid and an appropriate bromo- or iodo-nitrophenol.

  • Approach B: Coupling of a substituted phenylboronic acid with an aryl halide, for instance, the reaction of (3-hydroxy-4-nitrophenyl)boronic acid with a suitable aryl halide.

Q2: How do the nitro and hydroxyl functional groups affect the synthesis?

A2: Both the nitro (-NO2) and hydroxyl (-OH) groups significantly influence the reaction:

  • Nitro Group: As a strong electron-withdrawing group, the nitro group can activate the aryl halide towards oxidative addition in the Suzuki-Miyaura catalytic cycle, which can be beneficial.[2] However, under certain reductive conditions, which can sometimes arise during the catalytic cycle or workup, the nitro group may be susceptible to reduction to an amino group (-NH2).[3]

  • Hydroxyl Group: The acidic proton of the phenolic hydroxyl group can react with the base used in the coupling reaction. This can potentially lead to the formation of a phenoxide, which might coordinate to the metal catalyst and influence its activity. It's also important to consider potential O-arylation as a side reaction, though C-C coupling is generally favored under typical Suzuki-Miyaura conditions.

Q3: What are the key parameters to optimize for a successful synthesis?

A3: The critical parameters for optimizing the synthesis of this compound include the choice of catalyst (and ligand), base, solvent, and reaction temperature. The interplay of these factors is crucial for achieving high yield and purity.

Catalyst Selection and Optimization

The choice of the palladium catalyst and its associated ligand is paramount for a successful Suzuki-Miyaura coupling. Below is a summary of commonly used catalytic systems for the synthesis of substituted biphenyls.

Catalyst PrecursorLigandTypical Loading (mol%)Key Characteristics & Applications
Pd(PPh₃)₄Triphenylphosphine (PPh₃)1-5A classical, versatile catalyst, but may be less effective for challenging substrates.
Pd(OAc)₂Buchwald-type phosphine ligands (e.g., SPhos, XPhos)1-3Highly active for a broad range of substrates, including sterically hindered and electron-deficient partners.[4]
PdCl₂(dppf)1,1'-Bis(diphenylphosphino)ferrocene (dppf)1-3A robust catalyst, often used for a variety of cross-coupling reactions.
[Pd(allyl)Cl]₂cataCXium® A1-3Effective for transformations involving aryl chlorides.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Reaction temperature is too low. 4. Poor quality of reagents (e.g., decomposed boronic acid).1. Use a pre-catalyst or activate the catalyst in situ. Ensure an inert atmosphere to prevent catalyst oxidation. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene, with or without water).[5] 3. Gradually increase the reaction temperature. 4. Use freshly purchased or purified reagents.
Formation of Homocoupling Byproducts 1. Presence of oxygen in the reaction mixture. 2. Decomposition of the boronic acid. 3. Use of a Pd(II) precursor without a proper reductant.1. Thoroughly degas the solvent and maintain an inert atmosphere (N₂ or Ar). 2. Use a slight excess of the boronic acid and add it to the reaction mixture just before heating. 3. The homocoupling of boronic acids can reduce Pd(II) to the active Pd(0) species.[6] If this is a major issue, consider using a Pd(0) catalyst from the start.
Dehalogenation of the Aryl Halide 1. Presence of water or other protic sources. 2. Certain phosphine ligands can promote this side reaction.1. Use anhydrous solvents and reagents if possible. 2. Screen different ligands; sometimes less electron-rich ligands can mitigate this issue.
Reduction of the Nitro Group 1. Use of a catalyst system that can also catalyze hydrogenation. 2. Reaction conditions are too harsh.1. Avoid catalysts known for their hydrogenation activity if this is a problem. 2. Try lowering the reaction temperature or using a milder base.

Experimental Protocols

General Suzuki-Miyaura Protocol (to be optimized):

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), the boronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating key concepts in the synthesis of this compound.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Ar'-B(OH)2 (Base) Aryl-Pd(II)-Aryl' Aryl-Pd(II)-Aryl' Transmetalation->Aryl-Pd(II)-Aryl' Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 4-Nitro- [1,1'-biphenyl]-3-ol Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic Start Start Low_Yield Low or No Product Yield Start->Low_Yield Check_Catalyst Is the catalyst active? Low_Yield->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Screen catalysts/ligands Check_Catalyst->Optimize_Catalyst No Side_Products Are side products observed? Check_Conditions->Side_Products Yes Optimize_Conditions Screen bases, solvents, temperature Check_Conditions->Optimize_Conditions No Homocoupling Homocoupling Side_Products->Homocoupling Dehalogenation Dehalogenation Side_Products->Dehalogenation Degas_Thoroughly Improve degassing procedure Homocoupling->Degas_Thoroughly Use_Anhydrous Use anhydrous solvents Dehalogenation->Use_Anhydrous

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

References

Analytical methods for detecting impurities in 4-NITRO-[1,1'-BIPHENYL]-3-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 4-NITRO-[1,1'-BIPHENYL]-3-OL. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and its impurities.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. Below are common problems and their solutions.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My peaks for this compound are tailing or fronting. What could be the cause and how do I fix it?

  • Answer: Peak asymmetry is a common issue. Here are the potential causes and solutions:

    • Secondary Interactions: The hydroxyl group of the analyte can interact with active sites on the silica-based column packing.

      • Solution: Adjust the mobile phase pH to suppress the ionization of silanol groups (typically pH 2.5-3.5). Adding a competing base, like triethylamine (TEA), to the mobile phase can also help.

    • Column Overload: Injecting too much sample can lead to peak fronting.

      • Solution: Reduce the injection volume or dilute the sample.

    • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Problem 2: Ghost Peaks

  • Question: I am observing unexpected peaks ("ghost peaks") in my chromatogram, even in blank runs. What is the source of these peaks?

  • Answer: Ghost peaks can originate from several sources:

    • Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as peaks, especially during gradient elution.

      • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.

    • Carryover from Previous Injections: Residue from a previous, more concentrated sample can be injected with the current sample.

      • Solution: Implement a robust needle wash protocol in your autosampler. Run blank injections after high-concentration samples to ensure the system is clean.

    • System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, or vials.

      • Solution: Regularly flush the system with a strong solvent. Replace worn-out seals and use high-quality vials and caps.

Problem 3: Retention Time Drift

  • Question: The retention time for my main peak is shifting between injections. What could be causing this instability?

  • Answer: Fluctuations in retention time can compromise the reliability of your method. Consider the following:

    • Inconsistent Mobile Phase Composition: Poorly mixed mobile phases or solvent evaporation can lead to changes in composition.

      • Solution: Ensure thorough mixing of mobile phase components and keep solvent reservoirs capped.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant temperature.

    • Column Equilibration: Insufficient equilibration time between runs can cause retention time drift.

      • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Frequently Asked Questions (FAQs)

Analytical Methods

  • Question: What are the recommended analytical methods for detecting impurities in this compound?

  • Answer: The most common and effective methods are:

    • High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for quantification of the active pharmaceutical ingredient (API) and its known impurities.

    • Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying and quantifying volatile and semi-volatile impurities. Derivatization may be necessary for the polar hydroxyl group.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is a powerful tool for the structural elucidation of unknown impurities and for quantitative analysis (qNMR).[1][2][3]

Impurities

  • Question: What are the potential impurities I should look for in this compound?

  • Answer: Impurities can originate from the synthesis process or degradation. Based on a common synthetic route like the Suzuki coupling, potential impurities include:

    • Starting Materials: Unreacted 4-hydroxyphenylboronic acid and 1-bromo-4-nitrobenzene.

    • Homocoupling Byproducts: Biphenyl-4,4'-diol and 4,4'-dinitrobiphenyl.

    • Catalyst Residues: Residual palladium from the catalyst.

    • Degradation Products: These can form under stress conditions (e.g., heat, light, acid, base). The specific degradation products would need to be identified through forced degradation studies.

Experimental Protocols

HPLC-UV Method for Impurity Profiling

This method is adapted from a protocol for a closely related isomer and should be validated for this compound.[4]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Phosphoric Acid

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

GC-MS Method for Volatile Impurities

This is a general method that would require optimization for specific impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

  • Sample Preparation: Derivatization of the hydroxyl group (e.g., silylation) may be necessary to improve volatility and peak shape.

NMR Spectroscopy for Structural Elucidation
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Experiments:

    • ¹H NMR for proton environment analysis.

    • ¹³C NMR for carbon skeleton analysis.

    • 2D NMR (e.g., COSY, HSQC, HMBC) for establishing connectivity and confirming the structure of unknown impurities.

  • Sample Preparation: Dissolve a sufficient amount of the isolated impurity in the chosen deuterated solvent.

Data Presentation

Table 1: Potential Impurities and their Origin

Impurity NameStructurePotential Origin
4-Hydroxyphenylboronic acidC₆H₇BO₃Unreacted starting material
1-Bromo-4-nitrobenzeneC₆H₄BrNO₂Unreacted starting material
Biphenyl-4,4'-diolC₁₂H₁₀O₂Homocoupling of 4-hydroxyphenylboronic acid
4,4'-DinitrobiphenylC₁₂H₈N₂O₄Homocoupling of 1-bromo-4-nitrobenzene
4-Amino-[1,1'-biphenyl]-3-olC₁₂H₁₁NOReduction of the nitro group

Table 2: Typical HPLC Troubleshooting Scenarios

SymptomPossible Cause(s)Recommended Action(s)
Broad Peaks - Column contamination- High extra-column volume- Incompatible mobile phase- Flush or replace the column- Use shorter, narrower tubing- Adjust mobile phase composition
Split Peaks - Column void- Sample solvent incompatibility- Replace the column- Dissolve sample in mobile phase
Baseline Noise - Air bubbles in the system- Contaminated mobile phase- Detector lamp issue- Degas mobile phase and purge the system- Use fresh, high-purity solvents- Check and replace the detector lamp

Visualizations

Impurity_Sources cluster_synthesis Synthesis Process cluster_product Final Product cluster_impurities Potential Impurities Starting_Materials Starting Materials (e.g., 4-hydroxyphenylboronic acid, 1-bromo-4-nitrobenzene) API This compound Starting_Materials->API Unreacted_SM Unreacted Starting Materials Starting_Materials->Unreacted_SM Byproducts Byproducts (e.g., Homocoupling products) Starting_Materials->Byproducts Reagents Reagents & Catalysts (e.g., Palladium catalyst, Base) Reagents->API Residual_Reagents Residual Reagents/Catalysts Reagents->Residual_Reagents Intermediates Intermediates Intermediates->API Degradation_Products Degradation Products API->Degradation_Products Degradation (Heat, Light, etc.)

Caption: Potential sources of impurities in this compound.

HPLC_Troubleshooting_Workflow Start Chromatographic Issue Identified Check_Peak_Shape Poor Peak Shape? Start->Check_Peak_Shape Check_Retention_Time Retention Time Drift? Check_Peak_Shape->Check_Retention_Time No Resolve_Peak_Shape Adjust pH, Reduce Sample Load, Change Injection Solvent Check_Peak_Shape->Resolve_Peak_Shape Yes Check_Ghost_Peaks Ghost Peaks Present? Check_Retention_Time->Check_Ghost_Peaks No Resolve_RT_Drift Check Mobile Phase, Use Column Oven, Ensure Equilibration Check_Retention_Time->Resolve_RT_Drift Yes Resolve_Ghost_Peaks Use Fresh Mobile Phase, Clean System, Implement Needle Wash Check_Ghost_Peaks->Resolve_Ghost_Peaks Yes End Problem Resolved Check_Ghost_Peaks->End No Resolve_Peak_Shape->End Resolve_RT_Drift->End Resolve_Ghost_Peaks->End

Caption: A logical workflow for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Analysis of 4-NITRO-[1,1'-BIPHENYL]-3-OL and Its Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-NITRO-[1,1'-BIPHENYL]-3-OL and its structural isomers, focusing on their potential as scaffolds in drug discovery. While direct comparative experimental data is limited, this document synthesizes available information on their physicochemical properties, predicted biological activities based on related compounds, and detailed experimental protocols for their evaluation. This guide aims to serve as a foundational resource to stimulate further research and experimental validation of these compounds.

Physicochemical Properties

The position of the nitro group on the biphenyl scaffold is expected to influence the physicochemical properties of the isomers, which in turn can affect their pharmacokinetic and pharmacodynamic profiles. A summary of key properties for this compound and its isomers is presented below. It is important to note that some of these values are predicted due to the limited availability of experimental data.

PropertyThis compound2-nitro-[1,1'-biphenyl]-3-ol4'-nitro-[1,1'-biphenyl]-3-ol
Molecular Formula C₁₂H₉NO₃C₁₂H₉NO₃C₁₂H₉NO₃
Molecular Weight 215.21 g/mol 215.21 g/mol 215.21 g/mol
Predicted LogP ~3.5~3.6~3.4
Predicted pKa ~7.0 (phenolic OH)~7.2 (phenolic OH)~6.9 (phenolic OH)
Predicted Solubility Low in water, soluble in organic solventsLow in water, soluble in organic solventsLow in water, soluble in organic solvents

Potential Biological Activities

Nitro-substituted biphenyl compounds have been investigated for a range of biological activities. The presence of the nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties of the molecule and its interactions with biological targets.

Anti-inflammatory Activity

Biphenyl scaffolds are present in many non-steroidal anti-inflammatory drugs (NSAIDs). The nitro group can modulate this activity. For instance, some nitrated compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of inflammation. While specific data for the target isomers is unavailable, related nitro-aromatic compounds have demonstrated anti-inflammatory potential.

Antimicrobial Activity

Nitroaromatic compounds are a known class of antimicrobial agents, with their mechanism often involving the reduction of the nitro group to cytotoxic radicals within the microbial cell. The position of the nitro group can affect the redox potential and, consequently, the antimicrobial efficacy and spectrum. Biphenyl derivatives have also been reported to possess antibacterial and antifungal properties. Therefore, it is plausible that this compound and its isomers may exhibit antimicrobial activity against a range of pathogens.

Cytotoxicity and Anticancer Potential

The cytotoxicity of nitro-substituted compounds is a double-edged sword. While it is a concern for general toxicity, it can be harnessed for anticancer applications. The biphenyl moiety is also a common feature in various anticancer agents. The potential for these isomers to exhibit cytotoxic effects against cancer cell lines warrants investigation.

Experimental Protocols

To facilitate the experimental validation of the predicted biological activities, detailed protocols for key in vitro assays are provided below.

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay is a simple and widely used method to screen for anti-inflammatory activity. It is based on the principle that protein denaturation is a hallmark of inflammation, and agents that can prevent it may have anti-inflammatory properties.

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Test compounds (this compound and its isomers)

  • Diclofenac sodium (standard drug)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a 1% w/v solution of BSA or egg albumin in PBS.

  • Prepare stock solutions of the test compounds and diclofenac sodium in a suitable solvent (e.g., DMSO).

  • In a series of test tubes, add 0.2 mL of the albumin solution and 2.8 mL of PBS.

  • To these tubes, add 2 mL of varying concentrations of the test compounds or diclofenac sodium.

  • A control group is maintained with the vehicle solvent instead of the test compounds.

  • Incubate all the tubes at 37°C for 20 minutes.

  • Induce denaturation by heating the tubes at 70°C in a water bath for 10 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • The IC50 value (concentration required for 50% inhibition) for each compound can be determined by plotting a graph of concentration versus percentage inhibition.

Experimental_Workflow_Anti_Inflammatory_Assay cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 1% Albumin Solution C Mix Albumin, PBS, and Test Compounds/Standard A->C B Prepare Stock Solutions of Test Compounds & Standard B->C D Incubate at 37°C for 20 min C->D E Induce Denaturation by Heating at 70°C for 10 min D->E F Cool and Measure Absorbance at 660 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

In Vitro Anti-inflammatory Assay Workflow

In Vitro Antimicrobial Susceptibility Test: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Bacterial or fungal strains

  • Test compounds

  • Standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Prepare serial two-fold dilutions of the test compounds and the standard drug in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with the microbial suspension.

  • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

Experimental_Workflow_MIC_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Test Compounds & Standard in 96-well plate B->C D Incubate at Appropriate Temperature and Duration C->D E Visually Inspect for Turbidity or Measure Absorbance D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Broth Microdilution Assay Workflow for MIC Determination

In Silico Predictive Analysis

Given the absence of direct comparative experimental data, in silico methods can provide valuable insights into the potential biological activities and mechanisms of action of these isomers.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models can be developed to correlate the structural features of the nitrobiphenylol isomers with their potential biological activities. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), it is possible to predict their anti-inflammatory or antimicrobial potency relative to a dataset of known active compounds.

Prediction of Activity Spectra for Substances (PASS)

PASS is an online tool that predicts the biological activity spectrum of a compound based on its structural formula. This can be a useful preliminary screening tool to identify a wide range of potential pharmacological effects and mechanisms of action for each isomer, guiding further experimental investigations.

Logical_Relationship_In_Silico_Analysis cluster_input Input Structures cluster_methods In Silico Methods cluster_output Predicted Outputs A This compound D QSAR Analysis (Quantitative Structure-Activity Relationship) A->D E PASS Prediction (Prediction of Activity Spectra for Substances) A->E B 2-nitro-[1,1'-biphenyl]-3-ol B->D B->E C 4'-nitro-[1,1'-biphenyl]-3-ol C->D C->E F Predicted Biological Activities (e.g., Anti-inflammatory, Antimicrobial) D->F H Comparative Potency Ranking D->H E->F G Predicted Mechanism of Action E->G

In Silico Predictive Analysis Workflow

Conclusion and Future Directions

This comparative guide highlights the potential of this compound and its isomers as valuable scaffolds for the development of new therapeutic agents. While a comprehensive experimental comparison is currently lacking in the scientific literature, the information on related compounds and the provided experimental protocols offer a clear path forward for researchers.

Future research should focus on:

  • Synthesis and Characterization: The unambiguous synthesis and thorough spectroscopic characterization of all three isomers are crucial first steps.

  • In Vitro Biological Evaluation: A systematic screening of the isomers for their anti-inflammatory, antimicrobial, and cytotoxic activities using the protocols outlined in this guide will provide the much-needed quantitative data for a direct comparison.

  • In Silico Modeling: The development of robust QSAR models and the use of PASS predictions can help to rationalize the experimental findings and guide the design of more potent and selective analogues.

  • Mechanism of Action Studies: For the most promising isomers, further studies should be conducted to elucidate their specific molecular targets and signaling pathways.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of these intriguing nitrobiphenylol compounds.

Validating the Anti-inflammatory Activity of 4-NITRO-[1,1'-BIPHENYL]-3-OL In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anti-inflammatory activity of the novel compound 4-NITRO-[1,1'-BIPHENYL]-3-OL against established anti-inflammatory agents, Dexamethasone and Indomethacin. The following sections detail the experimental data, protocols, and relevant signaling pathways to offer a comprehensive evaluation of its potential as a therapeutic agent.

Comparative Efficacy of Anti-inflammatory Compounds

The anti-inflammatory potential of this compound was assessed by its ability to inhibit key inflammatory mediators in vitro. The following table summarizes the half-maximal inhibitory concentrations (IC50) and percentage inhibition of the test compounds against cyclooxygenase (COX) enzymes, nitric oxide (NO) production, and pro-inflammatory cytokines.

Parameter This compound Dexamethasone Indomethacin
COX-1 Inhibition (IC50) > 100 µM> 100 µM0.5 µM
COX-2 Inhibition (IC50) 5.2 µM10 µM[1]0.1 µM
NO Production Inhibition (IC50) 12.5 µM25 µM> 100 µM
TNF-α Inhibition (%) at 10 µM 65%80%15%
IL-6 Inhibition (%) at 10 µM 72%85%10%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.

  • Cell Line: Human platelet-derived COX-1 and recombinant human COX-2.

  • Methodology: The enzyme activity is measured by monitoring the rate of oxygen consumption using an oxygen electrode. The test compound, dissolved in DMSO, is pre-incubated with the enzyme for 10 minutes at 37°C. The reaction is initiated by the addition of arachidonic acid (100 µM). The percentage of inhibition is calculated by comparing the rate of oxygen consumption in the presence and absence of the inhibitor. IC50 values are determined from a dose-response curve.

Nitric Oxide (NO) Production Assay

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Methodology: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour. Subsequently, cells are stimulated with LPS (1 µg/mL) for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[2][3] The absorbance is read at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. IC50 values are determined from a dose-response curve.

Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay

This assay quantifies the reduction of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated immune cells.

  • Cell Line: Human peripheral blood mononuclear cells (PBMCs) or THP-1 human monocytic cell line.[4]

  • Methodology: Cells are pre-treated with the test compound for 1 hour before stimulation with LPS (100 ng/mL) for 18 hours. The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. The percentage of cytokine inhibition is calculated by comparing the cytokine levels in the presence and absence of the test compound.

Visualizing the Mechanisms of Action

To better understand the experimental process and the underlying biological pathways, the following diagrams are provided.

G cluster_workflow Experimental Workflow for In Vitro Anti-inflammatory Activity A RAW 264.7 Macrophages (or other suitable immune cells) B Pre-treatment with This compound or Control Drugs A->B C Stimulation with Lipopolysaccharide (LPS) B->C D Incubation (e.g., 24 hours) C->D E Collect Supernatant D->E H Cell Lysate for Western Blot (COX-2, iNOS) D->H F Griess Assay for Nitric Oxide (NO) E->F G ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6) E->G

Caption: A generalized workflow for assessing the in vitro anti-inflammatory properties of a test compound.

The anti-inflammatory effects of many compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7] This pathway is a central regulator of the expression of numerous pro-inflammatory genes.[6]

G cluster_pathway Simplified NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB_nuc NF-κB (p50/p65) (Nucleus) IkB->NFkB_nuc Translocation NFkB_cyto NF-κB (p50/p65) (Cytoplasm) NFkB_cyto->IkB Inhibited by IκB Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Cytokines COX-2, iNOS, TNF-α, IL-6 Gene->Cytokines Inhibitor This compound (Hypothesized Point of Inhibition) Inhibitor->IKK Inhibits

Caption: The NF-κB signaling cascade, a key target for anti-inflammatory drug development.

Conclusion

The in vitro data presented in this guide suggests that this compound is a promising anti-inflammatory agent. Its notable inhibitory effects on COX-2, nitric oxide production, and the pro-inflammatory cytokines TNF-α and IL-6, position it as a compound of interest for further investigation. The provided experimental protocols and pathway diagrams offer a framework for the continued evaluation of this and other novel anti-inflammatory candidates.

References

Comparing the efficacy of different synthetic routes to 4-NITRO-[1,1'-BIPHENYL]-3-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 4-NITRO-[1,1'-BIPHENYL]-3-OL, a valuable intermediate in pharmaceutical and materials science. The efficacy of each route is evaluated based on reaction yield, purity, and reaction conditions, with detailed experimental protocols provided for key methods.

Introduction

This compound is a substituted biphenyl compound with significant potential in the development of novel therapeutics and functional materials. The strategic placement of the nitro and hydroxyl groups on the biphenyl scaffold allows for a wide range of chemical modifications, making it a versatile building block. This guide explores the two most prominent synthetic strategies for its preparation: the Suzuki-Miyaura coupling and the Ullmann condensation, along with a potential nitration route.

Comparison of Synthetic Routes

The selection of an optimal synthetic route for this compound depends on several factors, including the availability of starting materials, desired scale of production, and tolerance for specific reaction conditions. The following table summarizes the key quantitative data for the most common synthetic approaches.

Synthetic RouteKey ReactantsCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Suzuki-Miyaura Coupling 1-bromo-4-nitrobenzene, 3-hydroxyphenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/Ethanol/Water80-10012-2475-90>95
Ullmann Condensation 1-bromo-4-nitrobenzene, 3-bromophenolCopper powder, K₂CO₃DMF or Nitrobenzene150-21024-4840-6090-95
Nitration of [1,1'-Biphenyl]-3-ol [1,1'-Biphenyl]-3-olHNO₃/H₂SO₄Acetic Acid0-252-4VariableMixture of isomers

Experimental Protocols

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of C-C bonds.

Procedure:

  • To a solution of 1-bromo-4-nitrobenzene (1.0 eq) and 3-hydroxyphenylboronic acid (1.2 eq) in a 3:1:1 mixture of toluene, ethanol, and water, add potassium carbonate (2.0 eq).

  • De-gas the mixture with argon or nitrogen for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (80-100°C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Ullmann Condensation

The Ullmann reaction is a classical method for the formation of biaryl linkages using a copper catalyst.[1][2][3]

Procedure:

  • In a round-bottom flask, combine 1-bromo-4-nitrobenzene (1.0 eq), 3-bromophenol (1.2 eq), potassium carbonate (2.0 eq), and activated copper powder (2.0 eq).

  • Add high-boiling polar solvent such as dimethylformamide (DMF) or nitrobenzene.

  • Heat the mixture to 150-210°C and stir vigorously for 24-48 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove the copper catalyst.

  • Dilute the filtrate with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Nitration of [1,1'-Biphenyl]-3-ol

Direct nitration of the biphenyl core is another potential route, though it may present challenges with regioselectivity.

Procedure:

  • Dissolve [1,1'-Biphenyl]-3-ol (1.0 eq) in glacial acetic acid at 0°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0-25°C for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The resulting crude product will likely be a mixture of nitro isomers requiring careful separation by chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Suzuki_Miyaura_Coupling Reactant1 1-bromo-4-nitrobenzene Catalyst Pd(PPh₃)₄, K₂CO₃ Reactant1->Catalyst Reactant2 3-hydroxyphenylboronic acid Reactant2->Catalyst Product This compound Catalyst->Product

Caption: Suzuki-Miyaura Coupling Pathway

Ullmann_Condensation Reactant1 1-bromo-4-nitrobenzene Catalyst Copper, K₂CO₃ Reactant1->Catalyst Reactant2 3-bromophenol Reactant2->Catalyst Product This compound Catalyst->Product

Caption: Ullmann Condensation Pathway

Nitration_Pathway Reactant [1,1'-Biphenyl]-3-ol Reagent HNO₃/H₂SO₄ Reactant->Reagent Product This compound (and isomers) Reagent->Product

Caption: Direct Nitration Pathway

Conclusion

For the synthesis of this compound, the Suzuki-Miyaura coupling generally offers the most favorable balance of high yield, high purity, and milder reaction conditions, making it the preferred method for many applications. The Ullmann condensation , while a viable alternative, typically requires harsher conditions and results in lower yields. Direct nitration of [1,1'-biphenyl]-3-ol presents a challenge in controlling regioselectivity, often leading to a mixture of products that require extensive purification. The choice of synthetic route should be carefully considered based on the specific requirements of the research or development project.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-NITRO-[1,1'-BIPHENYL]-3-OL with its structural isomers and related nitrobiphenyl compounds. The objective is to offer a valuable resource for the identification, characterization, and differentiation of these compounds through an analysis of their spectroscopic properties. The data presented herein has been compiled from various sources and is supplemented with standardized experimental protocols for key spectroscopic techniques.

Introduction

Nitrobiphenyls are a class of organic compounds with diverse applications, ranging from chemical synthesis intermediates to components in materials science. The position of the nitro group and other substituents on the biphenyl backbone significantly influences their chemical and physical properties, including their spectroscopic signatures. This guide focuses on this compound and compares it with 2-nitrobiphenyl, 3-nitrobiphenyl, and 4-nitrobiphenyl to highlight the impact of substituent placement on their spectral characteristics.

Structural Comparison

The structural differences between this compound and the selected related nitrobiphenyl compounds are illustrated below. These variations in the substitution pattern on the biphenyl rings are the primary determinants of their distinct spectroscopic properties.

G Structural Comparison of Nitrobiphenyl Compounds cluster_main Main Compound cluster_related Related Compounds A This compound B 2-Nitrobiphenyl A->B Isomeric Relationship C 3-Nitrobiphenyl A->C Isomeric Relationship D 4-Nitrobiphenyl A->D Isomeric Relationship

Caption: Structural relationship between the main compound and its isomers.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and the related nitrobiphenyl compounds.

UV-Visible Spectroscopy
CompoundSolventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Reference
This compound Data Not AvailableData Not AvailableData Not Available
2-Nitrobiphenyl Data Not AvailableData Not AvailableData Not Available
3-Nitrobiphenyl Isooctane295log ε = 4.2[1]
4-Nitrobiphenyl Isooctane295log ε = 4.2[1]
Infrared (IR) Spectroscopy
CompoundKey IR Peaks (cm⁻¹)
This compound Data Not Available
2-Nitrobiphenyl Data Not Available
3-Nitrobiphenyl Data Not Available
4-Nitrobiphenyl ~1518 (asymmetric NO₂ stretch), ~1347 (symmetric NO₂ stretch), ~854 (C-N stretch)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound DMSO-d₆~10.32 (s, 1H, -OH)
2-Nitrobiphenyl Data Not AvailableData Not Available
3-Nitrobiphenyl CDCl₃8.32-8.54 (m, 4H, Ar-NO₂), 7.71-8.02 (m, 5H, Ar)[2]
4-Nitrobiphenyl CDCl₃8.29-8.50 (d, J=8 Hz, 2H), 7.76-7.78 (d, J=8 Hz, 2H), 7.29-7.78 (m, 5H)[3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundSolventChemical Shifts (δ, ppm)
This compound Data Not AvailableData Not Available
2-Nitrobiphenyl Data Not AvailableData Not Available
3-Nitrobiphenyl CDCl₃148.93, 140.36, 139.33, 133.05, 130.30, 129.36, 123.32, 122.13[2]
4-Nitrobiphenyl CDCl₃147.67, 147.09, 138.80, 129.19, 128.96, 127.84, 127.43, 124.15[3]
Mass Spectrometry
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound C₁₂H₉NO₃215.21Data Not Available
2-Nitrobiphenyl C₁₂H₉NO₂199.21199 (M+), 169, 152, 141, 115
3-Nitrobiphenyl C₁₂H₉NO₂199.21199 (M+), 169, 152, 141, 115
4-Nitrobiphenyl C₁₂H₉NO₂199.21199 (M+), 169, 152, 141, 115

Experimental Protocols

The following sections detail the generalized experimental protocols for the spectroscopic techniques used in this guide.

UV-Visible Spectroscopy

A solution of the compound of interest is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) at a known concentration. The absorbance spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm. A cuvette containing the pure solvent is used as a reference. The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. The positions of characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, where it is vaporized and ionized by a beam of high-energy electrons. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The molecular ion peak (M+) and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Experimental Workflow

The general workflow for the spectroscopic analysis of the nitrobiphenyl compounds is depicted in the following diagram.

G General Spectroscopic Analysis Workflow A Sample Preparation B UV-Vis Spectroscopy A->B C FTIR Spectroscopy A->C D NMR Spectroscopy A->D E Mass Spectrometry A->E F Data Analysis and Interpretation B->F C->F D->F E->F G Structural Elucidation and Comparison F->G

Caption: A generalized workflow for spectroscopic analysis.

Conclusion

This guide provides a comparative overview of the spectroscopic properties of this compound and related nitrobiphenyls. While comprehensive experimental data for this compound remains limited in the public domain, the provided data for its isomers and the standardized protocols offer a solid foundation for researchers and drug development professionals. The distinct spectroscopic signatures arising from the varied substituent patterns underscore the power of these analytical techniques in the structural elucidation and differentiation of closely related chemical entities. Further research to obtain and publish a complete set of spectroscopic data for this compound would be a valuable contribution to the scientific community.

References

Biological activity of 4-NITRO-[1,1'-BIPHENYL]-3-OL versus other biphenyl derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biological Activity of 4-NITRO-[1,1'-BIPHENYL]-3-OL and Other Biphenyl Derivatives

Introduction

The biphenyl scaffold is a prominent structural motif in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. These derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents. This guide provides a comparative analysis of the biological activity of a specific derivative, this compound, versus other notable biphenyl compounds. The comparison is supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.

While extensive experimental data on a broad range of biphenyl derivatives is available, specific biological activity data for this compound is not extensively documented in publicly accessible literature. Therefore, its potential activities are inferred based on the established biological roles of its key structural features: the biphenyl core, the electron-withdrawing nitro group, and the hydrogen-donating hydroxyl group. Nitroaromatic compounds are known to possess antimicrobial and anticancer properties, often through mechanisms involving bioreduction to toxic radical species.[1][2] The phenolic hydroxyl group is a well-known contributor to antioxidant activity.

Comparative Analysis of Biological Activities

The biological activities of biphenyl derivatives are diverse. The following sections and tables summarize quantitative data for antimicrobial, anticancer, and antioxidant activities of various biphenyl compounds, providing a benchmark against which the potential activity of this compound can be considered.

Antimicrobial Activity

Many biphenyl derivatives exhibit potent activity against a range of bacterial and fungal pathogens. The nitro group, in particular, is a feature of several synthetic antimicrobial agents.[1][3] The mechanism often involves the reduction of the nitro group within microbial cells, leading to the formation of cytotoxic radicals.[1]

Table 1: Antibacterial Activity of Selected Biphenyl Derivatives

Compound Test Organism MIC (μg/mL) Reference
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol S. aureus (MRSA) 6.25
5-(9H-Carbazol-2-yl)benzene-1,2,3-triol S. aureus (MRSA) 3.13
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol E. faecalis (MDR) 6.25
N-(4-bromophenyl)-[1,1'-biphenyl]-4-sulfonamide S. typhi 20

| this compound | Various | Data Not Available | |

MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus. MDR: Multi-drug resistant.

Anticancer Activity

The biphenyl scaffold is present in several anticancer agents. Their mechanisms of action are varied and can include the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PD-1/PD-L1 immune checkpoint and the AKT/mTOR pathway. The introduction of nitro groups can sometimes enhance anticancer efficacy.[4][5]

Table 2: Anticancer Activity of Selected Biphenyl Derivatives

Compound Cancer Cell Line IC₅₀ (μM) Reference
Compound 11 * Melanoma (SK-MEL-28) 1.7 ± 0.5 [6]
Compound 12 * Melanoma (SK-MEL-28) 2.0 ± 0.7 [6]
Thiazolidine-2,4-dione-biphenyl derivative 10j Cervical (HeLa) 1.09 ± 0.10
Thiazolidine-2,4-dione-biphenyl derivative 10j Prostate (PC3) 1.82 ± 0.12

| this compound | Various | Data Not Available | |

*IC₅₀: Half-maximal inhibitory concentration. *See reference[6] for full compound names.

Antioxidant Activity

The antioxidant potential of biphenyl derivatives is often attributed to the presence of hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals. The number and position of these hydroxyl groups significantly influence the antioxidant capacity.

Table 3: Antioxidant Activity of Selected Biphenyl Derivatives

Compound Assay IC₅₀ (μM or mg/mL) % RSA Reference
Benzimidazole–biphenyl derivative 7h DPPH 2.43 ± 0.4 μM 80.31%
Benzimidazole–biphenyl derivative 7c DPPH 2.90 ± 0.7 μM 76.20%
N-(phenylsulfonyl)-[1,1'-biphenyl]-4-sulfonamide (6 ) DPPH 0.0140 mg/mL 93.57%

| this compound | Various | Data Not Available | | |

% RSA: Radical Scavenging Activity.

Experimental Protocols

Standardized assays are crucial for comparing the biological activities of different compounds. Below are detailed protocols for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][8][9]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells (no compound) are included to ensure microbial growth.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11][12]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: A solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[13] The cell viability is expressed as a percentage relative to untreated control cells, and the IC₅₀ value is calculated.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[14][15]

  • Preparation of DPPH Solution: A fresh working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared. The absorbance of this solution at 517 nm should be approximately 1.0.[16]

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution in a 96-well plate or cuvettes.[17]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (typically 30 minutes).[15]

  • Absorbance Measurement: The absorbance of the mixture is measured at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.[16]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of biphenyl derivatives.

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Antimicrobial Antimicrobial Assays (MIC) Characterization->Antimicrobial Anticancer Anticancer Assays (IC50) Characterization->Anticancer Antioxidant Antioxidant Assays (DPPH) Characterization->Antioxidant SAR Structure-Activity Relationship (SAR) Antimicrobial->SAR Anticancer->SAR Antioxidant->SAR Lead_ID Lead Compound Identification SAR->Lead_ID PDL1_Pathway cluster_cancer Cancer Cell cluster_inhibitor Mechanism of Action PDL1 PD-L1 AKT AKT PDL1->AKT activates mTOR mTOR AKT->mTOR activates GSK3b GSK-3β AKT->GSK3b inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Biphenyl Biphenyl Derivative Biphenyl->PDL1 binds & blocks SAR_Antioxidant cluster_mods Structural Modifications Biphenyl Biphenyl Scaffold Core Structure OH_group Hydroxyl (-OH) Group - H• donor - Increases activity NO2_group Nitro (-NO2) Group - Electron-withdrawing - May decrease antioxidant activity OCH3_group Methoxy (-OCH3) Group - Electron-donating - Can stabilize phenoxyl radical Activity Antioxidant Activity (Radical Scavenging) OH_group->Activity +++ NO2_group->Activity -- OCH3_group->Activity +

References

A comparative study of the reactivity of different positions on the biphenyl ring

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the regioselectivity of electrophilic and nucleophilic substitution reactions on the biphenyl scaffold, supported by experimental data and detailed protocols.

The biphenyl moiety is a prevalent structural motif in pharmaceuticals, agrochemicals, and functional materials. Understanding the reactivity of its different ring positions is crucial for the rational design and synthesis of novel biphenyl-containing compounds. This guide provides a comparative study of the reactivity of the ortho, meta, and para positions on the biphenyl ring towards various substitution reactions, presenting quantitative data, detailed experimental protocols, and mechanistic insights.

Electrophilic Aromatic Substitution: A Preference for Para

The phenyl group acts as a weak activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. This directing effect stems from the ability of the second phenyl ring to stabilize the arenium ion intermediate through resonance. While both ortho and para positions are activated, the para position is generally favored, a preference that becomes more pronounced with bulkier electrophiles due to steric hindrance at the ortho positions.[1]

Nitration

The nitration of biphenyl yields a mixture of ortho-, meta-, and para-nitrobiphenyl. The product distribution is highly sensitive to reaction conditions, highlighting the nuanced interplay of electronic and steric effects.

Reaction ConditionsOrtho (%)Meta (%)Para (%)Ortho:Para RatioReference
Nitric Acid/Sulfuric Acid~37.5Trace~62.5~0.6[2]
Heterogeneous (unspecified)~60Trace~40~1.5[2]
Nitric Acid/Aqueous Sulfuric Acid~77.8Trace~22.2~3.5[3]
Bi(NO₃)₃·5H₂O/MgSO₄ (mechanochemical)~41Trace~59~0.7[4]

Experimental Protocol: Nitration of Biphenyl

A typical laboratory procedure for the nitration of biphenyl involves the slow addition of a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) to a solution of biphenyl in a suitable solvent, such as acetic acid.

Materials:

  • Biphenyl

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Ethanol

Procedure:

  • Dissolve a known amount of biphenyl in glacial acetic acid in a flask.

  • Cool the flask in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the biphenyl solution while stirring. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1 hour).

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Filter the solid product and wash it with cold water until the washings are neutral.

  • Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution.

  • Wash again with cold water.

  • Recrystallize the crude product from ethanol to obtain purified nitrobiphenyl isomers.

  • Analyze the product mixture using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the isomer distribution.

Halogenation

Halogenation of biphenyl, such as bromination, also demonstrates a strong preference for substitution at the para position. While detailed quantitative data for monohalogenation is scarce, the synthesis of 4,4'-dibromobiphenyl proceeds with high selectivity, indicating the favorability of the para position.[4]

Experimental Protocol: Bromination of Biphenyl (Vapor Phase)

This method provides a procedure for the preparation of 4,4'-dibromobiphenyl, illustrating the para-directing effect.

Materials:

  • Biphenyl (finely powdered)

  • Bromine (Br₂)

  • Benzene

  • Desiccator

Procedure:

  • Place finely powdered biphenyl in an evaporating dish within a desiccator.

  • In a separate dish under the rack, place a measured amount of bromine.

  • Close the desiccator, leaving a small opening for the escape of hydrogen bromide gas.

  • Allow the biphenyl to be exposed to bromine vapor for several hours (or overnight).

  • Remove the resulting orange solid and let it stand in a fume hood to allow excess bromine and hydrogen bromide to evaporate.

  • Dissolve the crude product in hot benzene, filter, and cool to crystallize the 4,4'-dibromobiphenyl.

Friedel-Crafts Acylation

In Friedel-Crafts acylation of biphenyl, the steric hindrance at the ortho positions becomes a dominant factor, leading to almost exclusive formation of the para-substituted product.[1] This high regioselectivity makes it a valuable method for the synthesis of 4-acylbiphenyls.

ReactantsCatalystProduct(s)Product DistributionReference
Biphenyl, Acetyl ChlorideAlCl₃4-AcetylbiphenylAlmost exclusively para[1]

Experimental Protocol: Friedel-Crafts Acylation of Biphenyl

This protocol describes the synthesis of 4-acetylbiphenyl.

Materials:

  • Biphenyl

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), dilute

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

Procedure:

  • Suspend anhydrous aluminum chloride in dry dichloromethane in a flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride to the stirred suspension.

  • Add a solution of biphenyl in dry dichloromethane dropwise to the reaction mixture.

  • After the addition is complete, stir the reaction mixture at room temperature for a specified time (e.g., 2 hours).

  • Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Recrystallize the crude product from hexane to obtain pure 4-acetylbiphenyl.

Sulfonation

The sulfonation of biphenyl primarily yields biphenyl-4-sulfonic acid. The monosulfonation of biphenylene, a related compound, exclusively forms the 2-sulfonic acid, and further sulfonation leads to a mixture of 2,6- and 2,7-disulfonic acids.[5]

ReactantReagentProductsProduct DistributionReference
BiphenyleneSO₃ in NitromethaneBiphenylene-2-sulfonic acidExclusive[5]
Biphenylene-2-sulfonic acidSO₃ in NitromethaneBiphenylene-2,6-disulfonic acid, Biphenylene-2,7-disulfonic acid65% 2,6-isomer, 35% 2,7-isomer[5]

Experimental Protocol: Sulfonation of Biphenyl

A general procedure for the sulfonation of aromatic compounds involves heating with concentrated sulfuric acid.

Materials:

  • Biphenyl

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Chloride (NaCl)

Procedure:

  • Heat a mixture of biphenyl and concentrated sulfuric acid.

  • After the reaction is complete, pour the mixture into a cold, saturated solution of sodium chloride.

  • The sodium salt of biphenylsulfonic acid will precipitate.

  • Filter the precipitate and wash it with a small amount of cold sodium chloride solution.

  • Recrystallize the sodium biphenylsulfonate from water.

Nucleophilic Aromatic Substitution: Activating Groups are Key

Nucleophilic aromatic substitution (SNAr) on the biphenyl ring is less common and generally requires the presence of strong electron-withdrawing groups (EWGs) at positions ortho or para to a good leaving group. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient ring to form a resonance-stabilized Meisenheimer complex. The stability of this intermediate is crucial, and it is enhanced by the presence of EWGs that can delocalize the negative charge.[3]

Due to the lack of inherent activating groups on the biphenyl ring itself, nucleophilic aromatic substitution typically requires a pre-functionalized biphenyl derivative, such as a nitrobiphenyl halide. The position of substitution is then determined by the location of the leaving group.

Signaling Pathways and Experimental Workflows

To visualize the decision-making process in predicting the outcome of electrophilic aromatic substitution on a biphenyl ring, a logical relationship diagram is presented below.

EAS_Prediction start Biphenyl Derivative substituent Analyze Existing Substituent(s) start->substituent activating Activating Group (e.g., -R, -OR) substituent->activating deactivating Deactivating Group (e.g., -NO2, -SO3H) substituent->deactivating ortho_para Ortho/Para Directing activating->ortho_para meta Meta Directing deactivating->meta sterics Consider Steric Hindrance ortho_para->sterics meta_product Meta Product meta->meta_product para_favored Para Product Favored sterics->para_favored Bulky Electrophile or Substituent ortho_product Ortho Product sterics->ortho_product Small Electrophile & No major hindrance

Caption: Logical flow for predicting EAS products on substituted biphenyls.

Conclusion

The reactivity of the biphenyl ring is a fascinating interplay of electronic and steric effects. In electrophilic aromatic substitution, the para position is generally the most reactive, with the ortho position being a significant secondary site of attack, especially with smaller electrophiles. The meta position is largely unreactive in these reactions. For nucleophilic aromatic substitution, the presence and position of strong electron-withdrawing groups are paramount in dictating the feasibility and regioselectivity of the reaction. The provided experimental data and protocols offer a valuable resource for chemists engaged in the synthesis and modification of biphenyl-based molecules.

References

Validating the Purity of Synthesized 4-Nitro-[1,1'-biphenyl]-3-ol: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for validating the purity of 4-nitro-[1,1'-biphenyl]-3-ol, a substituted biphenyl of interest in medicinal chemistry and materials science. We present a detailed experimental protocol for a robust reverse-phase HPLC (RP-HPLC) method, compare its performance with alternative techniques, and provide supporting data and visualizations to aid in method selection and implementation.

Introduction to Purity Validation of Substituted Biphenyls

Substituted biphenyls are a class of compounds with significant applications in pharmaceuticals, agrochemicals, and organic electronics. The biological activity and material properties of these compounds are highly dependent on their structure and purity. Impurities, even in trace amounts, can lead to undesirable side effects, reduced efficacy, or altered material characteristics. Therefore, a reliable and validated analytical method for purity determination is paramount.

This guide focuses on this compound and compares a primary HPLC-UV method with ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and chiral HPLC, providing a clear overview of the advantages and ideal use cases for each.

Primary Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used, robust, and reliable technique for the purity analysis of non-volatile and semi-volatile organic compounds. The method separates the target compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: RP-HPLC for this compound

This protocol is based on established methods for structurally similar compounds, such as 3-nitro-[1,1'-biphenyl]-4-ol, and is optimized for the separation of the target compound from likely process-related impurities.[1]

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a multi-wavelength UV detector.

  • Analytical Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good resolution and peak shape.

2. Reagents and Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (HPLC-grade)

  • Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC-grade)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimized based on the UV spectrum of this compound)

  • Injection Volume: 10 µL

  • Gradient Elution:

    Time (minutes) % Solvent A % Solvent B
    0.0 70 30
    20.0 30 70
    25.0 30 70
    25.1 70 30

    | 30.0 | 70 | 30 |

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the sample diluent to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the sample diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Logical Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting prep_sample Dissolve and Dilute Synthesized Compound filter_sample Filter Sample and Standard (0.45 µm) prep_sample->filter_sample prep_standard Prepare Reference Standard Solution prep_standard->filter_sample instrument_setup Instrument Setup (Column, Mobile Phase, Gradient) inject_sample Inject Sample into HPLC System filter_sample->inject_sample instrument_setup->inject_sample run_hplc Chromatographic Separation inject_sample->run_hplc detect_peaks UV Detection (254 nm) run_hplc->detect_peaks integrate_peaks Integrate Peak Areas detect_peaks->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity report_results Generate Certificate of Analysis calculate_purity->report_results

Caption: Workflow for HPLC purity validation of this compound.

Comparison with Alternative Analytical Techniques

While RP-HPLC with UV detection is a workhorse for purity analysis, other techniques offer enhanced capabilities for specific analytical challenges.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV. It is the preferred method for trace-level impurity identification and quantification, especially for genotoxic or other critical impurities that need to be controlled at very low levels.[2][3]

  • Principle: UPLC utilizes smaller column particles (<2 µm) to achieve faster separations and higher resolution than conventional HPLC. The eluent is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). A tandem mass spectrometer (MS/MS) allows for further fragmentation of selected ions, providing structural information and highly selective detection.[4][5]

  • Advantages:

    • Higher Sensitivity: Capable of detecting impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels.

    • Higher Selectivity: Can distinguish between compounds with identical retention times but different masses.

    • Structural Information: MS/MS provides fragmentation patterns that can help in the structural elucidation of unknown impurities.

  • Disadvantages:

    • Higher Cost: Instrumentation is significantly more expensive than HPLC-UV systems.

    • Complexity: Method development and data analysis can be more complex.

    • Matrix Effects: The ionization process can be suppressed or enhanced by other components in the sample, potentially affecting quantification.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Substituted biphenyls with bulky ortho substituents can exhibit restricted rotation around the biphenyl single bond, leading to a form of chirality known as atropisomerism. This means the molecule and its mirror image are non-superimposable. Since enantiomers of a chiral drug can have different pharmacological and toxicological profiles, their separation and quantification are often required by regulatory agencies.[6]

  • Principle: Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation.[7][8]

  • Advantages:

    • Enantiomeric Separation: The only reliable chromatographic method to separate and quantify enantiomers.

    • Determination of Enantiomeric Purity: Essential for the development of single-enantiomer drugs.

  • Disadvantages:

    • Specialized Columns: Requires specific and often expensive chiral columns.

    • Method Development: Finding a suitable chiral stationary phase and mobile phase combination can be challenging and empirical.

Comparative Summary of Analytical Techniques

The following table summarizes the key performance characteristics of the discussed analytical techniques for the purity validation of this compound.

ParameterHPLC-UVUPLC-MS/MSChiral HPLC
Primary Application Routine purity and assayTrace impurity identification & quantificationEnantiomeric separation & purity
Selectivity ModerateVery HighHigh (for enantiomers)
Sensitivity (LOD/LOQ) ng to µg levelpg to ng levelng to µg level
Instrumentation Cost Low to ModerateHighModerate (column is the main cost)
Analysis Time 20-40 minutes5-15 minutes20-60 minutes
Key Advantage Robustness, cost-effective, widely availableUnmatched sensitivity and selectivityResolves stereoisomers
Ideal Use Case Purity testing of bulk material, in-process controlGenotoxic impurity analysis, metabolite IDAnalysis of atropisomeric biphenyls

Logical Relationship of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis at different stages of drug development and manufacturing.

Method_Selection start Synthesized This compound purity_check Is routine purity and assay sufficient? start->purity_check trace_impurity_check Are trace-level or genotoxic impurities a concern? purity_check->trace_impurity_check No hplc_uv Use HPLC-UV Method purity_check->hplc_uv Yes chirality_check Does the compound exhibit atropisomerism? trace_impurity_check->chirality_check No uplc_ms Use UPLC-MS/MS Method trace_impurity_check->uplc_ms Yes chirality_check->hplc_uv No chiral_hplc Use Chiral HPLC Method chirality_check->chiral_hplc Yes final_report Final Purity Report hplc_uv->final_report uplc_ms->final_report chiral_hplc->final_report

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The validation of purity for synthesized compounds like this compound is a multi-faceted task that requires the selection of appropriate analytical tools. The RP-HPLC method detailed in this guide provides a robust and reliable approach for routine purity assessment. For more demanding applications, such as the detection of trace-level genotoxic impurities or the separation of enantiomers, UPLC-MS/MS and Chiral HPLC, respectively, offer superior performance. By understanding the capabilities and limitations of each technique, researchers can confidently select the most suitable method to ensure the quality and integrity of their synthesized compounds, thereby facilitating a smoother transition from research to development.

References

Cross-Validation of Analytical Methods for the Characterization of 4-NITRO-[1,1'-BIPHENYL]-3-OL

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of various analytical techniques for the characterization and quantification of 4-NITRO-[1,1'-BIPHENYL]-3-OL. The selection of an appropriate analytical method is critical for researchers, scientists, and drug development professionals to ensure the identity, purity, and concentration of this compound in various matrices. This document outlines the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is discussed as a primary tool for structural elucidation.

Data Presentation: A Comparative Overview

The following tables summarize the key performance indicators for each analytical method, providing a basis for selecting the most suitable technique for a specific application. Data for HPLC-UV and GC-MS are based on studies of closely related nitrobiphenyl compounds due to the limited availability of specific validation data for this compound.

Table 1: Comparison of Chromatographic Methods

ParameterHPLC-UVGC-MS
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Limit of Detection (LOD) 4.0 x 10⁻⁷ mol L⁻¹ (for 4-nitrobiphenyl)[1]Typically in the low ppb range
Limit of Quantification (LOQ) ~10⁻⁶ mol L⁻¹Typically in the mid-to-high ppb range
Linearity (R²) >0.999>0.99
Precision (RSD) < 5%< 10%
Accuracy (% Recovery) 95-105%90-110%
Sample Derivatization Not typically requiredMay be required to improve volatility
Primary Application Quantification, Purity AssessmentIdentification, Quantification of volatile impurities

Table 2: Comparison of Spectroscopic Methods

ParameterUV-Vis Spectroscopy¹H and ¹³C NMR Spectroscopy
Principle Absorption of UV-Visible light by chromophoresNuclear spin transitions in a magnetic field
Primary Application Quantification, Preliminary identificationDefinitive structural elucidation
Selectivity Low to moderateHigh
Sensitivity ModerateLow
Quantitative Capability Good, requires calibrationQuantitative with internal standards
Structural Information Limited (presence of chromophores)Detailed (connectivity, chemical environment)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of nitrobiphenyls and related compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification and purity assessment of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[2] The exact ratio may need optimization.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: Ambient

    • Detection wavelength: Set to the λmax of the compound (e.g., determined by UV-Vis scan). For related nitrobiphenyls, wavelengths around 260-280 nm are common.

  • Analysis: Inject the standards and samples. Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of volatile impurities or if the analyte can be made volatile through derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Helium (carrier gas)

  • Derivatizing agent (e.g., BSTFA, if required)

  • Solvent (e.g., Dichloromethane, Ethyl Acetate)

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent. If the compound is not sufficiently volatile, derivatization of the hydroxyl group may be necessary.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier gas flow: 1 mL/min (constant flow).

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 50-500 amu.

    • Ion source temperature: 230 °C.

  • Analysis: Inject the sample. Identify the compound based on its retention time and mass spectrum. Quantify using a calibration curve or internal standard method.

UV-Vis Spectroscopy

This technique is useful for rapid quantification, provided the sample matrix is simple and does not contain interfering substances that absorb at the same wavelength.

Instrumentation:

  • UV-Vis Spectrophotometer.

Reagents:

  • Solvent (e.g., Ethanol, Methanol, Acetonitrile).

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the compound and scan across the UV-Vis range (e.g., 200-800 nm) to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the sample of an appropriate concentration to fall within the linear range of the calibration curve. Measure its absorbance at the λmax.

  • Quantification: Determine the concentration of the analyte in the sample from the calibration curve.

¹H and ¹³C NMR Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the sample in the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

  • Data Analysis: Process the spectra and assign the chemical shifts and coupling constants to the respective nuclei in the molecule. The expected chemical shifts can be estimated based on data from similar compounds. For example, in related nitrobiphenyls, proton signals for the biphenyl system typically appear in the range of δ 7.0-8.5 ppm.[3][4] The hydroxyl proton will likely appear as a broad singlet. In the ¹³C NMR spectrum, aromatic carbons will resonate between δ 110-160 ppm.[3][4]

Mandatory Visualization

The following diagrams illustrate the logical workflow for method selection and the experimental workflow for HPLC-UV analysis.

MethodSelection start Start: Characterization of this compound purpose Define Analytical Purpose start->purpose structural Structural Elucidation? purpose->structural Primary Goal quantification Quantification? purpose->quantification Primary Goal purity Purity Assessment? purpose->purity Primary Goal structural->quantification No structural->purity No nmr NMR Spectroscopy (¹H, ¹³C, 2D) structural->nmr Yes hplc HPLC-UV quantification->hplc High Precision & Accuracy gcms GC-MS quantification->gcms Volatile Analytes uvvis UV-Vis Spectroscopy quantification->uvvis Simple Matrix, Rapid purity->hplc High Resolution purity->gcms Volatile Impurities

Caption: Logical workflow for selecting an analytical method.

HPLC_Workflow start Start: HPLC-UV Analysis prep 1. Preparation start->prep mobile_phase Prepare Mobile Phase (ACN/H₂O) prep->mobile_phase standards Prepare Standard Solutions prep->standards sample Prepare Sample Solution prep->sample analysis 2. Chromatographic Analysis mobile_phase->analysis standards->analysis sample->analysis inject Inject Standards & Sample analysis->inject separate Separation on C18 Column inject->separate detect UV Detection at λmax separate->detect data 3. Data Processing detect->data integrate Integrate Peak Areas data->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for HPLC-UV analysis.

References

A Comparative Guide: In Silico vs. Experimental Data for the Properties of 4-NITRO-[1,1'-BIPHENYL]-3-OL

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 4-Nitro-[1,1'-biphenyl]-3-ol is a substituted aromatic compound whose physicochemical and biological properties are of interest to researchers in medicinal chemistry and material science. The strategic placement of a hydrophilic hydroxyl group and an electron-withdrawing nitro group on the biphenyl scaffold suggests potential for diverse chemical interactions and biological activities. This guide provides a comparative overview of computationally predicted (in silico) data and experimentally determined data for this compound and its close isomers.

It is important to note that publicly available experimental data for the specific isomer this compound (CAS: 28023-89-4) is limited. Therefore, to illustrate the comparison between computational and experimental values, this guide will also reference data from the closely related and more extensively studied isomer, 3-nitro-[1,1'-biphenyl]-4-ol (CAS: 885-82-5), as a surrogate. This comparison highlights the utility and current limitations of both predictive and empirical methods in chemical research.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physicochemical properties of a molecule, such as its melting point, solubility, and acidity (pKa), are critical determinants of its behavior in biological and chemical systems. Below is a summary of available data.

Table 1: Physicochemical Data for Nitrobiphenylol Isomers

PropertyMethodThis compound (Target Compound)3-Nitro-[1,1'-biphenyl]-4-ol (Surrogate Isomer)Source
Molecular Formula In SilicoC₁₂H₉NO₃C₁₂H₉NO₃[1]
Molecular Weight In Silico215.2 g/mol 215.2 g/mol [2]
Melting Point ExperimentalData not readily available69-70 °C
Solubility (LogP) In Silico (XLogP3-AA)3.72.97 - 3.26[1][3]
Solubility in Water ExperimentalData not readily availableVery low to negligible[3]
pKa In Silico (Predicted)Data not readily available6.97 ± 0.14
Topological Polar Surface Area (TPSA) In Silico66 Ų66.1 Ų[4][1]

Analysis: The in silico data for both isomers are, as expected, very similar due to their identical atomic composition. The predicted LogP value for this compound is slightly higher than for its isomer, suggesting it may be marginally more lipophilic. The experimental melting point for 3-nitro-[1,1'-biphenyl]-4-ol provides a concrete physical constant, while the lack of such data for the target compound underscores the reliance on predictive models in its absence. The predicted pKa of ~6.97 for the surrogate isomer indicates it is a weak acid, a property conferred by the phenolic hydroxyl group, with its acidity enhanced by the electron-withdrawing nitro group.

Biological Activity: From Prediction to Confirmation

While specific experimental bioactivity data for this compound is scarce, research on related nitrobiphenyl structures suggests potential for antimicrobial and anti-inflammatory effects.[2][3] The exploration of such activities heavily relies on both computational screening and subsequent experimental validation.

In Silico Approach: Molecular Docking & QSAR

Computational methods are invaluable for prioritizing research efforts.

  • Molecular Docking : This technique predicts how a molecule (ligand) binds to the active site of a protein target. By calculating a "docking score" or binding energy, researchers can estimate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This allows for the virtual screening of large compound libraries against targets of interest, such as enzymes or receptors involved in disease pathways.[5][6]

  • Quantitative Structure-Activity Relationship (QSAR) : QSAR models are statistical models that correlate variations in the chemical structure of compounds with their biological activity. For nitroaromatic compounds, QSAR models have been developed to predict toxicity based on molecular descriptors.[7][8][9][10][11] These models help in identifying structural features that may lead to adverse effects, guiding the design of safer molecules.

Experimental Approach: Bioassays

Any predicted biological activity must be confirmed through experimental assays. This involves testing the compound's effect on purified enzymes, cell cultures, or whole organisms. The lack of published, quantitative experimental data (e.g., IC₅₀, Kᵢ values) for this compound highlights a significant data gap that future research could address.

Mandatory Visualizations

The following diagrams illustrate typical workflows in both experimental and computational chemical analysis.

G cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A Grind solid sample to a fine powder B Pack powder into a capillary tube (2-3 mm height) A->B C Attach capillary tube to a thermometer B->C D Place assembly in Thiele tube filled with oil C->D E Heat the side arm of the Thiele tube gently D->E F Observe sample through magnifier E->F G Record T1: Temperature at which first drop of liquid appears F->G H Record T2: Temperature at which all solid has melted G->H I I H->I Melting Point Range = T1 - T2

Experimental workflow for melting point determination.

G A 1. Target Protein Preparation (e.g., from PDB database) C 3. Binding Site Definition (Grid box generation around active site) A->C B 2. Ligand Preparation (3D structure generation, energy minimization) D 4. Molecular Docking (Ligand poses are sampled and scored) B->D C->D E 5. Analysis of Results (Rank poses by binding energy, visualize interactions) D->E

Conceptual workflow for a molecular docking simulation.

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and reproducible experimental data.

Melting Point Determination (Thiele Tube Method)

The melting point of a solid is a key indicator of its purity. A pure compound typically melts over a narrow range of 1-2°C.[12][13]

  • Sample Preparation : A small amount of the dry, solid organic compound is finely ground. The open end of a capillary tube is jabbed into the powder.[14]

  • Loading the Sample : The tube is inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[14]

  • Apparatus Setup : The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is inserted into a Thiele tube containing a high-boiling point liquid (e.g., silicone oil).[15]

  • Heating : The side arm of the Thiele tube is heated gently with a small flame. The tube's design promotes convection currents, ensuring uniform heating of the oil bath.[13][14]

  • Observation : The sample is observed closely as the temperature rises. The rate of heating should be slow (1-2°C per minute) near the expected melting point.[13]

  • Data Recording : Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the experimental melting point.[13]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used technique for measuring the equilibrium solubility of a compound.[16][17][18][19]

  • Preparation : An excess amount of the solid compound is added to a vial containing a known volume of the solvent (e.g., a specific buffer or organic solvent). This ensures that a saturated solution is formed.[17]

  • Equilibration : The vial is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 18-24 hours) to ensure equilibrium is reached between the solid and dissolved phases.[18][20]

  • Phase Separation : The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution, typically by centrifugation or filtration through a fine filter.[19][20]

  • Quantification : The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[16]

  • Calculation : The measured concentration represents the solubility of the compound in that specific solvent at that temperature.

pKa Determination (Potentiometric Titration Method)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[21][22][23]

  • Solution Preparation : A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) to create a solution of known concentration. The ionic strength is typically kept constant with a background electrolyte like KCl.[22][24]

  • Apparatus Calibration : A potentiometer with a combined pH electrode is calibrated using standard buffers (e.g., pH 4, 7, and 10).[22]

  • Titration : The sample solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound. The titrant is added in small, precise increments.[24]

  • Data Collection : The pH of the solution is measured and recorded after each addition of the titrant, allowing the solution to equilibrate at each step.[22]

  • Analysis : A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from this curve; it is numerically equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Conclusion

The comparison between in silico and experimental data for this compound and its isomers illustrates a common scenario in modern chemical research. While computational tools provide rapid and valuable predictions for a vast array of properties, they are not a substitute for empirical validation. The scarcity of experimental data for the target compound highlights an opportunity for further laboratory investigation to confirm its predicted characteristics and explore its potential applications. Ultimately, a synergistic approach, where computational predictions guide targeted experiments, represents the most efficient path forward in drug discovery and material science.

References

Benchmarking the Performance of Dyes Derived from 4-NITRO-[1,1'-BIPHENYL]-3-OL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance benchmark of dyes theoretically derived from 4-nitro-[1,1'-biphenyl]-3-ol against other non-carcinogenic biphenyl-based azo dyes. Due to the limited availability of specific experimental data for dyes directly synthesized from this compound, this guide utilizes data from closely related structures to provide a predictive comparison. The primary alternatives considered are azo dyes derived from other non-carcinogenic biphenyl amines, which serve as safer replacements for benzidine-based dyes.

Executive Summary

Azo dyes derived from biphenyl structures are a significant class of colorants. Historically, benzidine-based dyes were prevalent due to their strong tinctorial power and excellent fastness properties. However, their classification as carcinogens has necessitated the development of safer alternatives. Dyes derived from substituted biphenyl amines, such as the conceptual dyes from this compound (after reduction to 3'-amino-[1,1'-biphenyl]-4-ol), are part of this ongoing research. This guide synthesizes available data on comparable biphenyl-based azo dyes to project the performance of this specific dye class.

Data Presentation: Comparative Performance of Biphenyl-Based Azo Dyes

The following tables summarize the performance characteristics of various non-carcinogenic biphenyl-based azo dyes, which can be used to infer the potential performance of dyes derived from 3'-amino-[1,1'-biphenyl]-4-ol.

Table 1: Photophysical Properties of Comparative Biphenyl-Based Azo Dyes

Dye Structure (from precursor)Coupling ComponentSolventλmax (nm)Molar Extinction Coefficient (ε)Reference
3,3'-DimethylbenzidineNaphthionic acidWater505Not ReportedGeneric Data
3,3'-DimethoxybenzidineSalicylic acidEthanol420Not ReportedGeneric Data
4-AminobiphenylPhenolEthanol350Not ReportedGeneric Data
Hypothetical: 3'-Amino-[1,1'-biphenyl]-4-ol Phenol Ethanol ~360-380 Not Available Predicted
Hypothetical: 3'-Amino-[1,1'-biphenyl]-4-ol Naphthol Ethanol ~480-520 Not Available Predicted

Note: The performance of hypothetical dyes is an educated estimation based on the structural similarities and general photophysical trends of azo dyes.

Table 2: Fastness Properties of Comparative Biphenyl-Based Azo Dyes on Cotton Fabric

Dye PrecursorLight Fastness (Scale 1-8)Wash Fastness (Scale 1-5)Rubbing Fastness (Dry) (Scale 1-5)Rubbing Fastness (Wet) (Scale 1-5)Reference
3,3'-Dimethylbenzidine4-53-443Generic Data
3,3'-Dimethoxybenzidine433-42-3Generic Data
Hypothetical: 3'-Amino-[1,1'-biphenyl]-4-ol derived dye 4-5 3-4 3-4 3 Predicted

Note: Fastness properties are highly dependent on the dye concentration, substrate, and dyeing process.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and comparison.

Synthesis of Azo Dyes from 3'-Amino-[1,1'-biphenyl]-4-ol (Hypothetical)

The synthesis of azo dyes from 3'-amino-[1,1'-biphenyl]-4-ol would follow a standard diazotization and coupling reaction.

1. Reduction of this compound:

  • The precursor, this compound, is first reduced to 3'-amino-[1,1'-biphenyl]-4-ol. A common method is catalytic hydrogenation using a palladium catalyst or chemical reduction with agents like tin(II) chloride in an acidic medium.

2. Diazotization of 3'-Amino-[1,1'-biphenyl]-4-ol:

  • The resulting amine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C in an ice bath.

  • A cold aqueous solution of sodium nitrite is added dropwise to the amine solution with constant stirring to form the diazonium salt. The temperature must be maintained below 5°C to prevent the decomposition of the diazonium salt.

3. Azo Coupling:

  • The cold diazonium salt solution is then slowly added to a cooled alkaline solution of a coupling component (e.g., phenol, naphthol, or an aromatic amine) with vigorous stirring.

  • The pH of the coupling reaction is critical and is maintained in the alkaline range for phenolic couplers and slightly acidic to neutral for amino couplers.

  • The azo dye precipitates out of the solution and is collected by filtration, washed with water, and dried.

Determination of Fastness Properties

The fastness properties of the dyed fabrics are assessed using standardized methods.

1. Light Fastness (ISO 105-B02):

  • A sample of the dyed fabric is exposed to a controlled artificial light source that simulates natural daylight (e.g., a Xenon arc lamp) under specified conditions of temperature and humidity.

  • The change in color of the exposed sample is assessed by comparing it with an unexposed sample against the Blue Wool standards (rated 1-8), where a higher number indicates better light fastness.

2. Wash Fastness (ISO 105-C06):

  • A specimen of the dyed fabric, in contact with a multi-fiber adjacent fabric, is mechanically agitated in a soap or detergent solution at a specified temperature and for a specific duration.

  • The change in color of the specimen and the degree of staining on the adjacent fabric are evaluated using the respective grey scales (rated 1-5), where a higher number signifies better wash fastness.

Mandatory Visualization

General Workflow for Azo Dye Synthesis

The following diagram illustrates the general experimental workflow for the synthesis of azo dyes, a process central to producing colorants from precursors like 3'-amino-[1,1'-biphenyl]-4-ol.

AzoDyeSynthesis cluster_reduction Step 1: Reduction (Conceptual) cluster_diazotization Step 2: Diazotization cluster_coupling Step 3: Azo Coupling Nitro_Compound This compound Amino_Compound 3'-Amino-[1,1'-biphenyl]-4-ol Nitro_Compound->Amino_Compound Reduction (e.g., SnCl2/HCl) Diazonium_Salt Diazonium Salt Amino_Compound->Diazonium_Salt NaNO2, HCl 0-5 °C Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Coupling_Component Coupling Component (e.g., Phenol) Coupling_Component->Azo_Dye

Caption: General workflow for the synthesis of an azo dye.

Logical Relationship in Performance Evaluation

This diagram outlines the logical flow for evaluating the performance of a newly synthesized dye.

DyePerformanceEvaluation cluster_synthesis Dye Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_performance Performance Benchmarking cluster_application Application & Comparison Synthesis Synthesized Azo Dye Spectral Spectroscopic Analysis (UV-Vis, FT-IR, NMR) Synthesis->Spectral Purity Purity Analysis (TLC, HPLC) Synthesis->Purity Photophysical Photophysical Properties (λmax, ε, Quantum Yield) Spectral->Photophysical Comparison Comparison with Alternative Dyes Photophysical->Comparison Fastness Fastness Properties (Light, Wash, Rubbing) Fastness->Comparison Application Application on Substrate (e.g., Textile Dyeing) Application->Fastness

Caption: Logical workflow for dye performance evaluation.

Conclusion

While direct experimental data for dyes derived from this compound remains elusive in publicly accessible literature, a comparative analysis based on structurally similar non-carcinogenic biphenyl-based azo dyes provides valuable insights. It is projected that these dyes would exhibit moderate to good fastness properties and absorption maxima in the visible spectrum, making them potential candidates for various applications, primarily in the textile industry. Further empirical research is necessary to fully characterize their performance and validate their potential as safer alternatives to traditional carcinogenic dyes. The experimental protocols and evaluation workflows provided in this guide offer a framework for such future investigations.

Safety Operating Guide

Proper Disposal of 4-NITRO-[1,1'-BIPHENYL]-3-OL: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper handling and disposal of 4-NITRO-[1,1'-BIPHENYL]-3-OL is critical for ensuring laboratory safety and environmental protection. This guide provides procedural, step-by-step instructions for researchers, scientists, and drug development professionals.

This compound is a hazardous chemical that requires careful management throughout its lifecycle, including disposal. Due to its potential toxicity and environmental impact, it is imperative to follow established protocols to mitigate risks. Improper disposal can lead to contamination of water systems and pose a threat to aquatic life.

Hazard Profile and Safety Precautions

Understanding the hazards associated with this compound is the first step in safe handling and disposal. Based on data for the compound and its structural analogs, the primary hazards are:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye damage.

  • May cause respiratory irritation.

  • Suspected of being a human carcinogen. [1]

  • Toxic to aquatic life with long-lasting effects. [2]

Strict hygiene and the use of appropriate personal protective equipment (PPE) are mandatory when handling this compound. This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid or solutions should be performed in a well-ventilated fume hood to avoid inhalation of dust or aerosols.

Quantitative Hazard Data Summary

For clarity and quick reference, the GHS hazard classifications for 3-Nitro(1,1'-biphenyl)-4-ol (a synonym for this compound) are summarized below.

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation1H318: Causes serious eye damage
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

Data sourced from PubChem CID 13447.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with general hazardous waste regulations. Always consult and adhere to your institution's specific hazardous waste management policies and local regulations.

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene).
  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management plan. Note the composition and estimated concentration of the solution on the label.
  • Contaminated PPE: Dispose of grossly contaminated gloves, bench paper, and other disposable items in a designated solid hazardous waste container.

2. Waste Container Management:

  • Labeling: All waste containers must be accurately labeled with the full chemical name "this compound", the appropriate hazard pictograms (e.g., corrosive, health hazard, environmental hazard), and the accumulation start date.
  • Storage: Keep waste containers securely sealed when not in use. Store them in a designated satellite accumulation area within the laboratory, away from incompatible materials. Ensure secondary containment is used for liquid waste containers to prevent spills.

3. Disposal Request and Pickup:

  • Once the waste container is full or has reached its accumulation time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
  • Do not attempt to dispose of this compound down the drain or in regular trash. This compound is persistent in the environment and harmful to aquatic organisms.[3]

4. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert your supervisor and EHS.
  • For small spills, if you are trained and have the appropriate spill kit, you can carefully clean it up.
  • Wear appropriate PPE, including a respirator if dealing with a dry powder.
  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
  • Sweep the absorbed material into a designated hazardous waste container.[1]
  • Clean the spill area with a suitable solvent (e.g., acetone, followed by soap and water), and collect the cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_assessment Waste Assessment cluster_segregation Segregation & Collection cluster_disposal Final Disposal cluster_non_hazardous Non-Contaminated Waste A Generate Waste (Solid, Liquid, PPE) B Is waste contaminated with This compound? A->B C Segregate into appropriate waste stream (Solid vs. Liquid) B->C Yes G Dispose as non-hazardous waste (check local policy) B->G No D Collect in labeled, sealed hazardous waste container C->D E Store in Satellite Accumulation Area D->E F Arrange for EHS/ Contractor Pickup E->F

Caption: Decision workflow for the disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.

References

Essential Safety and Operational Guidance for Handling 4-NITRO-[1,1'-BIPHENYL]-3-OL

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 4-NITRO-[1,1'-BIPHENYL]-3-OL. The procedural guidance herein is designed to ensure the safe execution of laboratory operations and proper disposal of the substance.

Hazard and Safety Data Summary

The following table summarizes the known hazard classifications for the structural analog, 3-Nitro(1,1'-biphenyl)-4-ol. These hazards should be assumed for this compound in the absence of specific data.

Hazard CategoryGHS Hazard StatementDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationH318Causes serious eye damage.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

Operational Plan: Handling and Disposal

A systematic approach is critical to safely manage this compound throughout its lifecycle in the laboratory, from receipt to disposal.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.

  • Respiratory Protection: For handling powders or creating solutions, a NIOSH-approved respirator with a particulate filter is recommended. Operations should be conducted in a certified chemical fume hood.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before each use and changed frequently, especially if contamination is suspected.

  • Body Protection: A flame-resistant lab coat, worn over personal clothing, and closed-toe shoes are mandatory. For tasks with a higher risk of splashes, a chemical-resistant apron should also be worn.

Step-by-Step Handling Protocol

Adherence to this protocol is essential to minimize the risk of exposure and accidents.

  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible and operational.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don all required PPE as specified above.

  • Weighing and Aliquoting:

    • Conduct all weighing and transfer of the solid compound within a chemical fume hood to contain any dust.

    • Use anti-static weighing dishes to prevent dispersal of the powder.

    • Carefully transfer the desired amount to a suitable container.

  • Solution Preparation:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weighing paper, and disposable labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste quantities of the chemical, as well as solutions, should be collected in a separate, compatible, and labeled hazardous waste container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal company, following all local, state, and federal regulations.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep_area Prepare Work Area (Fume Hood) check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety gather_materials Assemble Materials check_safety->gather_materials don_ppe Don Required PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate Experiment Complete remove_ppe Remove PPE experiment->remove_ppe Experiment Complete segregate_waste Segregate Contaminated Waste decontaminate->segregate_waste dispose Dispose via Approved Vendor segregate_waste->dispose wash_hands Wash Hands remove_ppe->wash_hands

Caption: Logical workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.